MRZ-99030
Description
Properties
CAS No. |
1123071-24-8 |
|---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,14(20)21)18-13(19)11(16)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11,17H,7,16H2,1-2H3,(H,18,19)(H,20,21)/t11-/m1/s1 |
InChI Key |
SHAXSXUDZJSSCN-LLVKDONJSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRZ-99030; MRZ 99030; MRZ99030; EG-030; EG030; EG 030 |
Origin of Product |
United States |
Foundational & Exploratory
MRZ-99030: A Novel Modulator of Amyloid-β Aggregation for the Treatment of Alzheimer's Disease
An In-depth Technical Guide on the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. A key pathological event is the aggregation of Aβ monomers into soluble oligomers, which are considered the primary neurotoxic species, leading to synaptic dysfunction and neuronal cell death. MRZ-99030 is a novel dipeptide that has demonstrated significant potential as a disease-modifying therapy for AD. Its core mechanism of action lies in its ability to modulate the aggregation pathway of Aβ, specifically promoting the formation of large, non-amyloidogenic, amorphous aggregates. This action effectively reduces the concentration of toxic soluble Aβ oligomers, thereby mitigating their detrimental effects on synaptic plasticity and cognitive function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from a range of biophysical, in vitro, and in vivo studies.
Core Mechanism of Action: Modulation of Aβ Aggregation
This compound is a dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid.[1] Unlike traditional aggregation inhibitors that aim to prevent the initial binding of Aβ monomers, this compound acts as a modulator of the aggregation process.[1] It redirects the aggregation pathway away from the formation of toxic, soluble oligomeric species towards the generation of large, amorphous, and non-toxic aggregates.[1][2]
This unique mechanism has been elucidated through various biophysical techniques, including Time-Resolved Förster Resonance Energy Transfer (TR-FRET), Dynamic Light Scattering (DLS), and Atomic Force Microscopy (AFM).[1] These studies have shown that this compound does not inhibit the early protein-protein interactions of Aβ monomers but rather intervenes at a subsequent stage to promote an "off-pathway" aggregation cascade.[1]
Binding Affinity and Stoichiometry
The interaction between this compound and Aβ1-42 has been quantified using Surface Plasmon Resonance (SPR), revealing a high binding affinity. A stoichiometric excess of this compound to Aβ is crucial for its modulatory activity.[1]
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) to Aβ1-42 | 28.4 nM | Surface Plasmon Resonance (SPR) | [1] |
| Required Stoichiometric Excess (this compound:Aβ) | 10-20 fold | In vitro aggregation and cell-based assays | [1] |
Neuroprotective Effects of this compound
The modulation of Aβ aggregation by this compound translates into significant neuroprotective effects, as demonstrated in both in vitro and in vivo models of AD.
In Vitro Neuroprotection
This compound has been shown to protect neuronal cells from Aβ-induced toxicity. In cultured PC12 cells, a commonly used neuronal cell line, this compound effectively prevents cell death caused by exposure to Aβ oligomers.[1]
| Cell Line | Aβ Species | This compound Concentration | Outcome | Reference |
| PC12 | Aβ1-42 oligomers | 10-20 fold excess over Aβ | Prevention of Aβ-induced cell toxicity | [1] |
Furthermore, this compound has been shown to counteract the detrimental effects of Aβ oligomers on synaptic function. Aβ oligomers are known to disrupt synaptic plasticity, a cellular correlate of learning and memory, by inhibiting Long-Term Potentiation (LTP). This compound has been demonstrated to rescue Aβ-induced LTP deficits in hippocampal slices.[3][4] It also prevents the pathological increase in resting intracellular calcium levels in pyramidal neuron dendrites and spines, a key event in Aβ-induced synaptotoxicity.[3][4]
| Experimental Model | Aβ Species & Concentration | This compound Concentration | Key Finding | Reference |
| Murine Hippocampal Slices | Aβ1-42 oligomers (10-50 nM) | 100-500 nM | Reversal of Aβ-induced LTP deficit | [3][4] |
| Murine Hippocampal Slices | Aβ1-42 oligomers | 100-500 nM | Prevention of two-fold increase in resting Ca2+ levels | [3][4] |
In Vivo Efficacy
The neuroprotective effects of this compound observed in vitro have been successfully translated to in vivo animal models of AD. Systemic administration of this compound has been shown to ameliorate cognitive deficits induced by the intracerebroventricular (i.c.v.) injection of Aβ oligomers.
In anaesthetized rats, pre-administration of this compound protected against the inhibition of hippocampal LTP caused by the i.c.v. injection of oligomeric Aβ1-42.[3]
| Animal Model | Aβ Administration | This compound Administration | Outcome | Reference |
| Anesthetized Rats | i.c.v. injection of oligomeric Aβ1-42 | 50 mg/kg s.c. | Protection against LTP deficits | [3][4] |
This compound has demonstrated efficacy in improving cognitive function in behavioral tasks that are sensitive to hippocampal and cortical function.
-
Novel Object Recognition (NOR) Task: This task assesses recognition memory. Rats treated with Aβ oligomers show a reduced preference for a novel object, indicating impaired memory. Pre-treatment with this compound significantly ameliorated this cognitive deficit.[3]
-
Alternating Lever Cyclic Ratio (ALCR) Schedule: This task evaluates more complex cognitive functions, including attention and behavioral flexibility. This compound treatment reversed the cognitive impairments induced by the i.c.v. application of 7PA2 conditioned medium, a source of naturally secreted Aβ oligomers.[3]
| Behavioral Task | Animal Model | Cognitive Impairment Induction | This compound Treatment | Outcome | Reference |
| Novel Object Recognition | Rats | i.c.v. injection of Aβ1-42 | 50 mg/kg s.c. | Amelioration of cognitive deficits | [3] |
| Alternating Lever Cyclic Ratio | Rats | i.c.v. application of 7PA2 conditioned medium | 50 mg/kg s.c. | Reversal of cognitive impairments | [3] |
"Beneficial Prion-like Seeding" Mechanism
A particularly intriguing aspect of this compound's mechanism is the "trigger effect" or "beneficial prion-like seeding" mechanism.[2] This concept suggests that this compound can initiate a self-propagating conversion of toxic Aβ oligomers into non-toxic, amorphous aggregates.[2] Remarkably, even after serial dilution to a stoichiometric excess of Aβ over this compound, the protective effect on LTP is maintained.[2] This suggests that the initial interaction of this compound with Aβ creates a "seed" of non-toxic aggregates that can then continue to sequester and detoxify newly formed Aβ oligomers.
Signaling Pathways and Experimental Workflows
Aβ Oligomer-Induced Synaptotoxic Signaling Pathway
The diagram below illustrates the signaling cascade initiated by toxic Aβ oligomers, leading to synaptic dysfunction, and how this compound intervenes in this process.
Caption: Aβ synaptotoxicity pathway and this compound intervention.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram outlines the typical workflow for assessing the neuroprotective effects of this compound against Aβ-induced toxicity in a cell-based assay.
Caption: Workflow for in vitro neuroprotection assay.
Detailed Experimental Protocols
Aβ Aggregation Assays
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This assay is used to monitor the early stages of Aβ aggregation. Aβ monomers are labeled with a donor and an acceptor fluorophore. Upon aggregation, the proximity of the fluorophores results in a FRET signal. The assay is typically performed in a 384-well plate format. Aβ monomers are incubated with or without this compound, and the FRET signal is measured over time using a plate reader.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is used to monitor the growth of Aβ aggregates over time. A solution of Aβ monomers is incubated at 37°C in the presence or absence of this compound. At various time points, an aliquot of the solution is analyzed by DLS to determine the hydrodynamic radius of the aggregates.
-
Atomic Force Microscopy (AFM): AFM provides high-resolution images of the morphology of Aβ aggregates. A solution of Aβ is incubated with or without this compound. At different time points, a small volume of the solution is deposited onto a freshly cleaved mica surface, dried, and imaged using an AFM in tapping mode.
In Vitro Neurotoxicity Assay (MTT Assay)
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing:
-
Vehicle control
-
Aβ1-42 oligomers (e.g., 10 µM)
-
This compound at various concentrations (e.g., 10-20 fold excess) pre-incubated with Aβ1-42 oligomers.
-
-
Incubation: Cells are incubated for 24-48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Ex Vivo Long-Term Potentiation (LTP) Recording
-
Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from adult mice or rats using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recovery: Slices are allowed to recover in a submerged chamber containing aCSF saturated with 95% O2/5% CO2 at room temperature for at least 1 hour.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with aCSF at 30-32°C. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode, in response to stimulation of the Schaffer collateral pathway.
-
Baseline Recording: A stable baseline of fEPSP responses is recorded for at least 20 minutes.
-
Drug Application: Aβ1-42 oligomers (e.g., 50 nM) with or without this compound (e.g., 500 nM) are perfused through the recording chamber.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes after HFS. The magnitude of LTP is calculated as the percentage increase in the fEPSP slope compared to the baseline.
In Vivo Cognitive Testing
-
Habituation: Rats are individually habituated to an open-field arena (e.g., 40 x 40 x 40 cm) for 10 minutes on two consecutive days.
-
Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena, and each rat is allowed to explore them for a set period (e.g., 5 minutes).
-
Inter-trial Interval: After the training phase, the rat is returned to its home cage for a specific delay (e.g., 1 hour).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Apparatus: The task is conducted in operant conditioning chambers equipped with two retractable levers and a food pellet dispenser.
-
Training: Rats are first trained to press a lever for a food reward on a fixed-ratio schedule. They are then trained to alternate between the two levers to receive a reward.
-
Cyclic Ratio Schedule: The response requirement (number of presses) for a reward on the correct lever progressively increases and then decreases in a cyclic manner throughout the session. The "correct" lever alternates after each reward.
-
Drug Administration: Rats receive an i.c.v. injection of Aβ oligomers or control vehicle, followed by systemic administration of this compound (e.g., 50 mg/kg s.c.) or vehicle.
-
Testing: Performance on the ALCR schedule is assessed. Key measures include the number of rewards earned, response rate, and errors (e.g., perseverative presses on the incorrect lever).
Conclusion
This compound represents a promising therapeutic agent for Alzheimer's disease with a well-defined and unique mechanism of action. By modulating the aggregation of Aβ to favor the formation of non-toxic, amorphous aggregates, this compound effectively reduces the levels of synaptotoxic soluble Aβ oligomers. This primary action leads to the prevention of Aβ-induced neurotoxicity, the rescue of synaptic plasticity deficits, and the improvement of cognitive function in preclinical models of AD. The "beneficial prion-like seeding" mechanism further suggests the potential for long-lasting therapeutic effects. The comprehensive data from biophysical, in vitro, and in vivo studies provide a strong rationale for the continued clinical development of this compound as a disease-modifying treatment for Alzheimer's disease.
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
what is the chemical structure of MRZ-99030
An In-depth Technical Guide to MRZ-99030
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound, a promising therapeutic candidate for neurodegenerative diseases.
Chemical Structure and Properties
This compound is a dipeptide composed of D-tryptophan and α-aminoisobutyric acid. Its chemical details are summarized below.
| Identifier | Value |
| IUPAC Name | 2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-methylpropanoic acid[1] |
| SMILES String | CC(C)(C(=O)O)NC(=O)--INVALID-LINK--N[1] |
| Synonyms | (R)-2-(2-amino-3-(1H-indol-3-yl)propanamido)-2-methylpropanoic acid, D-Tryptophyl-2-methylalanine[1] |
Mechanism of Action: Modulation of Amyloid-β Aggregation
This compound is characterized as a modulator of amyloid-beta (Aβ) aggregation, a key pathological process in Alzheimer's disease.[2][3][4][5] Its mechanism does not involve the complete inhibition of Aβ aggregation but rather diverts the process toward a non-toxic pathway.
Instead of forming neurotoxic soluble oligomers and fibrils, this compound promotes the formation of large, amorphous, and non-amyloidogenic Aβ aggregates.[2][3] These "off-pathway" aggregates are considered biologically inert and are thought to be cleared by circulation.[3] This action reduces the concentration of toxic Aβ species, thereby mitigating their detrimental effects on synaptic function and neuronal viability.[4][5][6]
Signaling Pathway of this compound's Action
Caption: this compound diverts Aβ monomers to a non-toxic aggregation pathway.
Quantitative Data
The following table summarizes key quantitative data regarding the interaction and effects of this compound.
| Parameter | Value | Method |
| Affinity to Aβ1-42 (Kd) | 28.4 nM | Surface Plasmon Resonance (SPR)[2] |
| Effective Concentration (in vitro) | 100-500 nM (10:1 excess to Aβ) | Reversal of Aβ-induced LTP deficits[5] |
| Effective Dose (in vivo) | 50 mg/kg s.c. | Protection against Aβ-induced LTP deficits in rats[5] |
| Neuroprotection (in vivo) | 33% reduction in RGC apoptosis (at 240 mg/kg) | Morrison model of glaucoma in rats[7] |
Experimental Protocols
A variety of biophysical and in vivo methods have been utilized to characterize the effects of this compound.
In Vitro Aggregation Assays
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Purpose: To visualize the size distribution of Aβ oligomers.
-
Methodology:
-
Aβ1-42 peptide is incubated at a concentration of 100 µM in F-12 culture media (without phenol red) at 4°C for 24 hours to form oligomers.
-
This compound is co-incubated with Aβ1-42 at various stoichiometric ratios.
-
Samples are mixed with 2x Tricine sample buffer.
-
Electrophoresis is performed on a 10-20% Tricine gel.
-
Gels are stained with silver stain to visualize oligomer bands.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Purpose: To monitor the kinetics of Aβ aggregation.
-
Methodology:
-
Aβ1-42 is labeled separately with a donor (e.g., Eu3+) and an acceptor (e.g., d2) fluorophore.
-
Labeled and unlabeled Aβ1-42 are mixed in the presence or absence of this compound in a 384-well plate.
-
The TR-FRET signal is measured over time using a suitable plate reader, with excitation at 340 nm and emission detection at 490 nm and 520 nm.
-
Dynamic Light Scattering (DLS)
-
Purpose: To determine the size of Aβ aggregates.
-
Methodology:
-
Aβ1-42 is prepared as described for the SDS-PAGE protocol.
-
Samples are analyzed at various time points using a DLS instrument to measure the hydrodynamic radius of the particles in solution.
-
Atomic Force Microscopy (AFM)
-
Purpose: To visualize the morphology of Aβ aggregates.
-
Methodology:
-
Aβ1-42 samples, with or without this compound, are diluted to 10 µM.
-
A 10 µL aliquot is deposited onto freshly cleaved mica and incubated for 5 minutes.
-
The mica is rinsed with deionized water and dried under a stream of nitrogen.
-
Images are acquired in tapping mode to visualize the aggregate structures.
-
In Vivo Studies
Animal Models
-
Alzheimer's Disease Model: Intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers in rats or mice.
-
Glaucoma Model: Morrison model in rats, which involves increasing intraocular pressure.[7]
Drug Administration
-
This compound is dissolved in PBS and administered subcutaneously (s.c.) at doses ranging from 50 mg/kg to 240 mg/kg.[5][7]
Electrophysiology (Long-Term Potentiation - LTP)
-
Purpose: To assess the synaptotoxic effects of Aβ and the protective effect of this compound.
-
Methodology:
-
Sagittal hippocampal slices (350 µm) are prepared from mice.
-
Extracellular field potentials are recorded from the CA1 stratum radiatum.
-
A stable baseline is recorded for 20 minutes before applying Aβ1-42 oligomers (50 nM) with or without this compound (100-500 nM).
-
LTP is induced by high-frequency stimulation (HFS) of the Schaffer collaterals.
-
The field excitatory postsynaptic potential (fEPSP) slope is measured to quantify synaptic strength.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
Caption: A structured workflow for the preclinical assessment of this compound.
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound – A novel modulator of Aβ aggregation: II – Reversal of Aβ oligomer-induced deficits in long-term potentiatio… [ouci.dntb.gov.ua]
- 7. www2.nau.edu [www2.nau.edu]
Technical Guide: MRZ-99030, a Novel Modulator of the Amyloid Beta Aggregation Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aggregation of amyloid beta (Aβ) peptides, particularly Aβ1-42, into toxic soluble oligomers is considered a primary pathogenic event in Alzheimer's disease (AD). Therapeutic strategies aimed at modulating this aggregation process are of significant interest. This document provides a detailed technical overview of MRZ-99030 (also known as GAL-101), a dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid. Unlike traditional aggregation inhibitors, this compound redirects the Aβ aggregation cascade away from the formation of toxic oligomers towards large, non-amyloidogenic, amorphous aggregates.[1] This guide synthesizes the mechanism of action, quantitative biophysical and cellular data, and detailed experimental protocols relevant to the study of this compound.
Mechanism of Action
This compound's primary mechanism is the modulation of Aβ1-42 aggregation. It does not prevent the initial protein-protein interactions between Aβ monomers. Instead, it intervenes in the aggregation pathway to promote the formation of large, off-pathway, amorphous aggregates. This action effectively sequesters Aβ monomers and prevents their assembly into the neurotoxic soluble oligomeric species that are strongly implicated in synaptic dysfunction and neuronal cell death.[1][2] Studies indicate that this compound interrupts the aromatic stacking of Aβ peptides, which is crucial for the formation of β-sheet structures characteristic of amyloid fibrils. This results in a significant reduction in the concentration of toxic Aβ oligomers.[1][2][3]
A noteworthy characteristic of this compound is its ability to induce a "trigger effect," suggesting a beneficial prion-like seeding mechanism.[4] Even after serial dilution to a significant stoichiometric excess of Aβ1-42, the compound retains its ability to prevent the synaptotoxic effects of Aβ, indicating a self-propagating detoxification process.[4][5]
Quantitative Data Summary
The efficacy of this compound has been quantified through various biophysical and cell-based assays. The data highlights its high affinity for Aβ1-42 and its protective effects at stoichiometric excesses.
| Parameter | Value / Condition | Assay / Model | Source |
| Binding Affinity (KD) | 28.4 nM | Surface Plasmon Resonance (SPR) | [1] |
| Effective Stoichiometry | 10-20 fold excess of this compound over Aβ | Cellular Assays (PC12, RGCs) | [1] |
| LTP Reversal (In Vitro) | 100-500 nM (at 10:1 excess to Aβ) | Murine Hippocampal Slices | [2] |
| LTP Protection (In Vivo) | 50 mg/kg s.c. (pre-administration) | Anesthetized Rats (i.c.v. Aβ injection) | [2] |
| Cellular Protection | Prevents 2-fold Ca2+ increase | Pyramidal Neuron Dendrites | [2][3] |
| Cognitive Deficit Amelioration | 50 mg/kg s.c. | Object Recognition Task in Rats | [2] |
Detailed Experimental Protocols
Reproducibility is critical in aggregation studies. The following are detailed protocols for key experiments used to characterize Aβ aggregation modulators like this compound.
Thioflavin T (ThT) Aggregation Assay
This assay is the standard method for monitoring the kinetics of amyloid fibril formation in real-time.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield and a characteristic red-shift in its emission spectrum upon binding to the cross-β-sheet structures of amyloid fibrils.[6][7] This allows for the kinetic monitoring of fibril formation.[6]
-
Reagent Preparation:
-
Aβ1-42 Preparation: Reconstitute synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure monomerization and remove pre-existing aggregates. Lyophilize and store at -80°C. Immediately before use, dissolve in a minimal amount of NaOH (e.g., 10 mM) or DMSO, then dilute to the final working concentration in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4).[8]
-
ThT Stock Solution: Prepare a 1 mM stock solution of ThT in nuclease-free, distilled water.[6][9] Filter through a 0.2 µm syringe filter to remove aggregates. Store in the dark at 4°C for up to one week.[8][9]
-
This compound Stock Solution: Prepare a concentrated stock solution in a suitable vehicle (e.g., water or DMSO) and dilute to final concentrations in the assay buffer.
-
-
Assay Protocol (96-well plate format):
-
In a black, clear-bottom 96-well microplate, add the assay buffer, this compound (or vehicle control) at various concentrations, and the ThT working solution (final concentration typically 10-25 µM).[9]
-
Initiate the aggregation by adding the prepared Aβ1-42 monomer solution to each well to a final concentration (e.g., 10 µM).
-
Seal the plate with an adhesive sealer to prevent evaporation.
-
Place the plate in a fluorescence microplate reader equipped with temperature control and shaking capabilities.
-
Incubate the plate at 37°C with intermittent shaking (e.g., 20 seconds before each read).[9]
-
Measure fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 72 hours.[9] Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.[7][8][9]
-
Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve allows for the determination of the lag phase, elongation rate, and maximum fluorescence, which can be compared between conditions.
-
Transmission Electron Microscopy (TEM) for Morphological Analysis
TEM is used to visualize the morphology of Aβ aggregates formed in the presence or absence of this compound.
-
Principle: Electron microscopy provides high-resolution images of aggregated species, allowing for the differentiation between fibrillar, oligomeric, and amorphous structures.
-
Protocol:
-
Sample Preparation: Prepare Aβ1-42 aggregation reactions as described for the ThT assay (with and without this compound). Incubate for a predetermined time (e.g., 24-48 hours) at 37°C.
-
Grid Preparation: Apply a 5-10 µL aliquot of the aggregation mixture onto a carbon-coated copper grid for 1-2 minutes.
-
Washing: Wick away the excess sample with filter paper and wash the grid by floating it on a drop of distilled water.
-
Staining: Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.
-
Final Drying: Wick away the excess stain and allow the grid to air-dry completely.
-
Imaging: Visualize the grids using a transmission electron microscope at an appropriate acceleration voltage. Capture images of the different aggregate morphologies present in each sample. This method has been used to confirm that this compound converts Aβ oligomers and annular protofibrils into amorphous clusters.[4]
-
Experimental & Logic Flow Visualization
The evaluation of an Aβ aggregation modulator follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
This compound represents a promising therapeutic strategy by uniquely modulating the Aβ aggregation pathway. Instead of inhibiting aggregation outright, it redirects Aβ into non-toxic, amorphous aggregates, thereby reducing the concentration of harmful soluble oligomers. Its high binding affinity and demonstrated efficacy in reversing Aβ-induced synaptotoxicity and cognitive deficits in preclinical models underscore its potential.[1][2] The detailed protocols and workflows provided herein offer a framework for the continued investigation and development of this and similar Aβ aggregation modulators.
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound – A novel modulator of Aβ aggregation: II – Reversal of Aβ oligomer-induced deficits in long-term potentiatio… [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Therapeutic Intervention in Neurodegeneration: A Technical Overview of MRZ-99030
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's disease (AD), glaucoma, and age-related macular degeneration (AMD) are characterized by the pathological aggregation of misfolded proteins, leading to synaptic dysfunction and neuronal cell death. A promising therapeutic strategy involves modulating the aggregation pathway of these proteins to prevent the formation of toxic species. This technical guide details the mechanism of action and therapeutic targets of MRZ-99030 (also known as GAL-101), a novel dipeptide that modulates the aggregation of β-amyloid (Aβ) peptides. This compound redirects Aβ aggregation from the formation of toxic soluble oligomers and amyloid fibrils to the formation of large, non-amyloidogenic, amorphous aggregates, thereby mitigating neurotoxicity. This document summarizes the key quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound.
Core Therapeutic Target: β-Amyloid Aggregation
The primary therapeutic target of this compound is the aggregation process of β-amyloid, particularly the Aβ1-42 peptide, which is a central pathogenic molecule in Alzheimer's disease and has been implicated in glaucoma and dry age-related macular degeneration.[1][2] The prevailing hypothesis in neurodegeneration research is that soluble oligomeric forms of Aβ, rather than the insoluble fibrillar plaques, are the most neurotoxic species.[3] These oligomers are directly linked to synaptic dysfunction and neuronal damage.
This compound is a dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid.[1][2] Its mechanism of action is not to prevent the initial interaction between Aβ monomers, but to intervene in the subsequent aggregation cascade.[1]
Mechanism of Action: Shifting the Aggregation Pathway
This compound modulates Aβ aggregation by promoting an "off-pathway" aggregation process.[2][4] Instead of allowing Aβ monomers to assemble into toxic, β-sheet-rich oligomers and fibrils, this compound facilitates their assembly into large, amorphous, non-amyloidogenic aggregates.[1][2] These amorphous aggregates, sometimes referred to as "blobs," are considered innocuous and are likely cleared by physiological mechanisms.[5] This redirection of the aggregation pathway effectively reduces the concentration of the harmful soluble Aβ oligomers.[1][3]
A noteworthy characteristic of this compound is its "trigger effect," which suggests a self-propagating mechanism.[5][6] Even at very low concentrations, once the formation of amorphous aggregates is initiated, these aggregates can continue to sequester misfolded Aβ monomers, leading to a sustained therapeutic effect that may outlast the presence of the drug at therapeutic concentrations.[5][6]
Quantitative Data
The following tables summarize the key quantitative parameters associated with the activity of this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (SPR) | 28.4 nM | Aβ1-42 | [1] |
| Stoichiometric Ratio for Efficacy | 10-20 fold excess over Aβ | In vitro cell assays | [1] |
| Experimental Model | This compound Concentration/Dose | Effect | Reference |
| In vitro LTP (murine hippocampal slices) | 100-500 nM | Reversal of Aβ1-42 oligomer-induced synaptotoxicity | [3] |
| In vivo LTP (anesthetized rats) | 50 mg/kg s.c. | Protection against Aβ1-42 oligomer-induced deficits in LTP | [3][4] |
| In vitro cell toxicity (PC12, RGCs, RPE) | 10-20 fold excess over Aβ | Prevention of Aβ-induced toxicity | [1] |
| In vivo RGC apoptosis (rat Morrison model) | 240 mg/kg | 33% reduction in RGC apoptosis | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a key experimental workflow.
Caption: Mechanism of this compound in modulating Aβ aggregation.
Caption: Experimental workflow for the serial dilution LTP study.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound. For complete details, readers are encouraged to consult the primary literature.
Aβ Aggregation Assays
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay is used to monitor the early stages of Aβ aggregation. It typically involves labeling Aβ peptides with a donor and an acceptor fluorophore. Upon aggregation, the proximity of the fluorophores results in a FRET signal, which can be measured over time to quantify the rate of aggregation in the presence and absence of this compound.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is employed to assess the effect of this compound on the formation of different Aβ aggregate species (monomers, oligomers, larger aggregates) by monitoring changes in particle size over time.
-
Atomic Force Microscopy (AFM): AFM provides high-resolution imaging of the morphology of Aβ aggregates. This technique is used to visually confirm that this compound promotes the formation of amorphous aggregates rather than organized fibrils.
-
SDS-PAGE and Western Blotting: These techniques are used to detect the presence of different Aβ oligomeric species. By running aggregated Aβ samples on a gel, it is possible to separate and visualize monomers, dimers, trimers, and larger oligomers, and to assess how this compound alters this distribution.
In Vitro Neurotoxicity and Synaptotoxicity Assays
-
Cell Viability Assays (e.g., MTT, LDH): To assess the neuroprotective effects of this compound, neuronal cell lines (e.g., PC12) or primary retinal ganglion cells (RGCs) are exposed to pre-aggregated Aβ in the presence or absence of the compound. Cell viability is then measured to determine if this compound can prevent Aβ-induced cell death.
-
Electrophysiology (Long-Term Potentiation - LTP): LTP is a cellular correlate of learning and memory. Hippocampal slices are prepared and baseline synaptic transmission is recorded. Aβ oligomers are known to inhibit LTP. The ability of this compound to prevent or reverse this inhibition is a key measure of its synaptotoxic-blocking potential.[3]
-
Calcium Imaging: Aβ oligomers can disrupt neuronal calcium homeostasis.[3] Using calcium-sensitive dyes, the intracellular calcium concentrations in neurons are monitored in response to Aβ exposure with and without this compound to assess its protective effects on calcium dysregulation.
In Vivo Efficacy Studies
-
Animal Models of Alzheimer's Disease: Transgenic mouse models that overexpress human Aβ are used to assess the in vivo efficacy of this compound. Cognitive performance is evaluated using behavioral tests such as the Novel Object Recognition (NOR) task or the Alternating Lever Cyclic Ratio (ALCR) schedule.[3]
-
Animal Models of Glaucoma: Models such as the Morrison model in rats, which induces retinal ganglion cell apoptosis, are used to evaluate the neuroprotective effects of this compound in the context of glaucoma.[2]
Clinical Development and Future Directions
This compound has been investigated for the topical treatment of glaucoma and AMD.[1] It has been shown to be safe in a Phase 1 study with 70 human subjects.[5] The compound, now designated GAL-101, is advancing towards Phase 2 clinical trials for both glaucoma and dry AMD.[5] The unique "trigger effect" of this compound suggests that it may allow for a sustained therapeutic effect with a convenient dosing regimen.[5] Future research will likely focus on further elucidating the long-term effects of modulating Aβ aggregation and the clinical efficacy of this approach in various neurodegenerative conditions.
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New In Vitro Study Demonstrates Galimedix Therapeutics’ [globenewswire.com]
- 6. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
MRZ-99030 for Glaucoma and Retinal Ganglion Cell Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons. Emerging evidence implicates the neurotoxic peptide amyloid-beta (Aβ), a key player in Alzheimer's disease, in the pathophysiology of glaucoma. MRZ-99030 is a novel small molecule dipeptide that modulates the aggregation of Aβ, representing a promising neuroprotective strategy for glaucoma. This technical guide provides an in-depth overview of the core scientific data and experimental protocols related to this compound's mechanism of action and its efficacy in protecting RGCs in preclinical models of glaucoma. The information presented herein is intended to support further research and development efforts in this field.
Core Compound and Mechanism of Action
This compound is a dipeptide composed of d-tryptophan and 2-amino-2-methylpropionic acid. Its primary mechanism of action is the modulation of amyloid-beta (Aβ) aggregation.[1] Unlike compounds that aim to prevent Aβ monomer aggregation altogether, this compound promotes the formation of large, non-amyloidogenic, amorphous Aβ aggregates.[1] This action effectively reduces the concentration of toxic, soluble oligomeric Aβ species, which are implicated in neuronal damage.[1]
The affinity of this compound for Aβ1-42 has been determined to be approximately 28.4 nM.[1] For effective modulation of Aβ aggregation and prevention of its neurotoxic effects, a stoichiometric excess of this compound over Aβ is likely required, in the range of a 10-20 fold excess.[1]
Signaling Pathway of Aβ-Induced RGC Apoptosis and this compound Intervention
The accumulation of soluble Aβ oligomers in the retina is believed to trigger a cascade of events leading to RGC apoptosis. This includes the induction of oxidative stress, which in turn can activate the mitogen-activated protein kinase (MAPK) cascade and the NF-κB inflammatory pathway.[2] These pathways ultimately converge on the activation of caspases, the executioners of apoptosis. This compound intervenes at the initial step of this cascade by redirecting Aβ monomers away from the pathway that forms toxic oligomers and towards the formation of non-toxic amorphous aggregates.
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Retinal Amyloid-β in Neurodegenerative Diseases: Overlapping Mechanisms and Emerging Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Age-related macular degeneration (AMD) is a leading cause of irreversible blindness in the elderly, with the "dry" or atrophic form lacking effective treatments. A growing body of evidence implicates the accumulation of neurotoxic β-amyloid (Aβ) oligomers in the retinal pigment epithelium (RPE) as a key contributor to the pathogenesis of dry AMD. MRZ-99030, a dipeptide now known as GAL-101, has emerged as a promising therapeutic candidate that modulates Aβ aggregation. This technical guide provides an in-depth analysis of the mechanism of action, preclinical efficacy, and clinical development of this compound/GAL-101 for the treatment of age-related macular degeneration.
Introduction: The Amyloid Cascade Hypothesis in AMD
The pathology of age-related macular degeneration is complex, involving genetic and environmental factors that lead to the degeneration of photoreceptors and the RPE.[1] The accumulation of drusen, extracellular deposits between the RPE and Bruch's membrane, is a hallmark of AMD. A key component of drusen is β-amyloid, a peptide that can misfold and aggregate into soluble oligomers and insoluble fibrils. While initially recognized for its central role in Alzheimer's disease, the "amyloid cascade hypothesis" is now being extended to AMD. This hypothesis posits that the accumulation of toxic Aβ oligomers in the retina triggers a cascade of events, including inflammation, oxidative stress, and ultimately, RPE and photoreceptor cell death.
This compound: A Modulator of β-Amyloid Aggregation
This compound is a dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid.[2][3] Its therapeutic potential lies in its ability to modulate the aggregation pathway of Aβ, specifically Aβ1-42, the more amyloidogenic form of the peptide.
Mechanism of Action
Unlike therapies aimed at clearing existing amyloid plaques, this compound acts earlier in the aggregation cascade. It does not prevent the initial protein-protein interactions between Aβ monomers.[2] Instead, it promotes a "non-amyloidogenic" aggregation pathway.[2][3][4] this compound binds to misfolded Aβ monomers, preventing their assembly into toxic, soluble oligomeric species.[2] This interaction redirects the aggregation process towards the formation of large, amorphous, non-β-sheet aggregates that are considered to be non-toxic.[2][3] This "off-pathway" aggregation effectively reduces the concentration of the harmful soluble Aβ oligomers.[2][4]
A key feature of this compound's mechanism is a proposed "trigger effect" or beneficial prion-like seeding mechanism.[5] Even at a significant stoichiometric excess of Aβ1-42, serially diluted this compound can prevent the synaptotoxic effects of Aβ oligomers, suggesting a self-propagating mechanism of forming non-toxic aggregates.[5]
Preclinical Data
A series of in vitro and in vivo studies have elucidated the efficacy of this compound in mitigating the pathological effects of Aβ aggregation.
Quantitative Preclinical Data Summary
| Parameter | Method | Result | Reference |
| Binding Affinity to Aβ1-42 | Surface Plasmon Resonance (SPR) | 28.4 nM | [2] |
| Effective Stoichiometric Ratio | In vitro assays | 10-20 fold excess of this compound to Aβ | [2] |
| Neuroprotection in vitro | Retinal Ganglion Cell and RPE cell assays | Prevention of Aβ-induced toxicity | [2] |
| Synaptic Plasticity (LTP) | Murine hippocampal slices | Reversal of Aβ1-42 oligomer-induced LTP deficits at 100-500 nM | [4] |
| In vivo Neuroprotection | Rat model of glaucoma | Dose-dependent reduction of RGC apoptosis | N/A |
Detailed Experimental Protocols
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Lyophilized human Aβ1-42 peptide is reconstituted in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM to ensure a monomeric state and remove pre-existing aggregates.
-
The HFIP is evaporated, and the peptide film is resuspended in dimethyl sulfoxide (DMSO) to 5 mM.
-
For aggregation studies, the Aβ1-42 stock is diluted in phosphate-buffered saline (PBS) to a final concentration of 100 µM and incubated at 37°C for various time points (e.g., 0, 2, 6, 24, 48 hours) in the presence or absence of this compound at a 10:1 or 20:1 molar ratio.
-
At each time point, an aliquot of the reaction is mixed with sample buffer (containing SDS and β-mercaptoethanol), boiled for 5 minutes, and loaded onto a 10-20% Tris-Tricine gel.
-
Electrophoresis is performed at a constant voltage, and the gel is subsequently stained with Coomassie Brilliant Blue or silver stain to visualize the different Aβ oligomeric species.
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Aβ1-42 is labeled with a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2).
-
Labeled Aβ1-42 is incubated in a microplate in the presence of varying concentrations of this compound.
-
The plate is read at different time points using a TR-FRET-compatible reader, exciting the donor and measuring the emission of both the donor and the acceptor.
-
The ratio of acceptor to donor emission is calculated to determine the extent of Aβ aggregation.
-
-
Dynamic Light Scattering (DLS):
-
Aβ1-42 is prepared as described for the SDS-PAGE protocol.
-
The solution is placed in a DLS instrument, and the hydrodynamic radius of the particles in solution is measured over time.
-
The formation of larger aggregates is detected as an increase in the average particle size.
-
-
Atomic Force Microscopy (AFM):
-
Aliquots of the Aβ1-42 aggregation reaction (with and without this compound) are taken at different time points.
-
A small volume is deposited onto a freshly cleaved mica surface and allowed to adsorb for a few minutes.
-
The mica is rinsed with deionized water and dried under a gentle stream of nitrogen.
-
The surface is then imaged using an AFM in tapping mode to visualize the morphology of the Aβ aggregates.
-
-
Human RPE cell line (e.g., ARPE-19) is cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Aβ1-42 oligomers are prepared by incubating monomeric Aβ1-42 at 4°C for 24 hours.
-
The RPE cells are treated with pre-formed Aβ1-42 oligomers (e.g., 10 µM) in the presence or absence of varying concentrations of this compound for 24-48 hours.
-
Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay according to the manufacturer's instructions. The absorbance is read using a microplate reader, and cell viability is expressed as a percentage of the untreated control.
-
Transverse hippocampal slices (300-400 µm thick) are prepared from adult mice or rats.
-
Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs), and a stimulating electrode is placed in the Schaffer collateral pathway.
-
A stable baseline of fEPSPs is recorded for at least 20 minutes.
-
Aβ1-42 oligomers (e.g., 50 nM) are perfused over the slice, and the fEPSP slope is monitored.
-
To test the effect of this compound, the compound is co-perfused with the Aβ1-42 oligomers.
-
LTP is induced by high-frequency stimulation (e.g., 100 Hz for 1 second).
-
The fEPSP slope is recorded for at least 60 minutes post-stimulation to assess the magnitude and stability of LTP.
Clinical Development of GAL-101 (formerly this compound)
Based on the promising preclinical data, this compound, now named GAL-101, has progressed into clinical development for ophthalmic indications, including dry AMD.
Clinical Trial Summary
| Trial Identifier | Phase | Status | Population | Intervention | Primary Outcome |
| NCT01714960 | 1 | Completed | Glaucoma Patients | GAL-101 eye drops | Safety and tolerability |
| eDREAM (NCT06659549) | 2 | Recruiting | Patients with Geographic Atrophy | GAL-101 eye drops vs. Placebo | Reduction in the rate of change of GA lesion size |
Phase 1 Safety and Tolerability
A Phase 1 clinical trial (NCT01714960) evaluated the safety and tolerability of GAL-101 eye drops in patients with glaucoma. The results from this study indicated that the eye drops were well-tolerated, paving the way for further development in retinal diseases.
Phase 2 eDREAM Trial in Geographic Atrophy
Galimedix Therapeutics has initiated a Phase 2 clinical trial, named eDREAM (NCT06659549), to evaluate the efficacy and safety of GAL-101 eye drops in patients with geographic atrophy (GA), an advanced form of dry AMD. This is a randomized, double-blind, placebo-controlled study. The primary endpoint is the reduction in the rate of change of GA lesion size as measured by fundus autofluorescence. A key secondary outcome is the reduction in the rate of change in the area of photoreceptor degeneration. As of late 2025, this trial is actively recruiting participants, and results are anticipated to provide the first clinical evidence of GAL-101's efficacy in slowing the progression of dry AMD.
Conclusion and Future Directions
This compound (GAL-101) represents a novel therapeutic approach for the treatment of dry AMD by targeting the upstream pathological event of Aβ aggregation. Its unique mechanism of redirecting Aβ into non-toxic, amorphous aggregates offers a promising strategy to mitigate the neurotoxic effects of soluble Aβ oligomers in the retina. The robust preclinical data, demonstrating both neuroprotective and synaptoprotective effects, combined with a favorable safety profile in early clinical testing, underscore the potential of GAL-101 as a disease-modifying therapy for this debilitating condition. The ongoing Phase 2 eDREAM trial is a critical step in validating this approach in patients with geographic atrophy. The results of this study will be eagerly awaited by the scientific and clinical communities and will be instrumental in determining the future role of Aβ modulation in the management of age-related macular degeneration.
References
- 1. This compound – A novel modulator of Aβ aggregation: II – Reversal of Aβ oligomer-induced deficits in long-term potentiatio… [ouci.dntb.gov.ua]
- 2. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of MRZ-99030: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective effects of MRZ-99030, a novel dipeptide compound. By elucidating its mechanism of action, summarizing key preclinical findings, and detailing experimental methodologies, this document serves as a critical resource for professionals engaged in neurodegenerative disease research and therapeutic development.
Core Mechanism of Action: Averting Toxic Amyloid-β Aggregation
This compound exerts its neuroprotective effects by modulating the aggregation pathway of amyloid-beta (Aβ), particularly the Aβ1-42 peptide, which is a key pathological hallmark in Alzheimer's disease, as well as implicated in glaucoma and age-related macular degeneration (AMD).[1][2] Instead of inhibiting Aβ aggregation altogether, this compound promotes a non-amyloidogenic pathway, leading to the formation of large, amorphous, and non-toxic Aβ aggregates.[2] This action effectively reduces the concentration of toxic, soluble Aβ oligomers, which are widely considered the primary neurotoxic species responsible for synaptic dysfunction and neuronal cell death.[1][3]
The molecule, a dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid, is thought to interfere with the aromatic stacking of Aβ peptides, a critical step in the formation of neurotoxic fibrillar aggregates with a β-sheet structure.[1] This interference redirects the aggregation process towards innocuous, globular, non-β-sheet, amorphous aggregates.[1]
Quantitative Analysis of Preclinical Efficacy
The neuroprotective potential of this compound has been substantiated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from this research.
| In Vitro Efficacy of this compound | |
| Parameter | Value |
| Binding Affinity to Aβ1-42 (SPR) | 28.4 nM[2] |
| Stoichiometric Excess for Aβ Toxicity Prevention | 10-20 fold over Aβ[2] |
| Aβ Concentration in Glaucoma (retina) | 1-15 nM (estimated)[2] |
| Required this compound Concentration in Glaucoma | Up to 150 nM (estimated)[2] |
| Reversal of Aβ1-42 Oligomer-induced Synaptotoxicity (CA1-LTP) | 100-500 nM (at 10:1 stoichiometric excess)[3] |
| Prevention of Aβ1-42-induced Resting Ca2+ Increase | Co-application with Aβ1-42 oligomers[3] |
| In Vivo Efficacy of this compound | |
| Animal Model | Dosage and Administration |
| Anesthetized Rats (LTP deficits) | 50 mg/kg s.c. (pre-administration) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the neuroprotective effects of this compound.
Amyloid-β Aggregation Assays
1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Objective: To confirm the prevention of oligomeric Aβ species formation.
-
Protocol:
-
Prepare Aβ1-42 solutions with and without this compound at various stoichiometric ratios.
-
Incubate the solutions for a specified period to allow for aggregation.
-
Mix the samples with SDS-PAGE sample buffer.
-
Separate the proteins by electrophoresis on a polyacrylamide gel.
-
Visualize the Aβ species by Western blotting using an anti-Aβ antibody.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Objective: To assess early protein-protein interactions between Aβ monomers.
-
Protocol:
-
Label Aβ1-42 monomers with donor and acceptor fluorophores.
-
Mix the labeled monomers in the presence or absence of this compound.
-
Measure the FRET signal over time. A decrease in the FRET signal in the presence of an inhibitor would suggest a direct prevention of monomer interaction. (Note: Studies indicate this compound does not directly prevent these early interactions).[2]
-
3. Dynamic Light Scattering (DLS):
-
Objective: To determine the size distribution of Aβ aggregates.
-
Protocol:
-
Prepare Aβ1-42 solutions with and without this compound.
-
Incubate the solutions to allow for aggregation.
-
Measure the hydrodynamic radius of the particles in solution using a DLS instrument. An increase in particle size in the this compound treated group would indicate the formation of larger aggregates.
-
4. Atomic Force Microscopy (AFM):
-
Objective: To visualize the morphology of Aβ aggregates.
-
Protocol:
-
Incubate Aβ1-42 with and without this compound.
-
Deposit a small volume of the sample onto a freshly cleaved mica surface.
-
After a brief incubation, rinse the surface with deionized water and allow it to air dry.
-
Image the surface in tapping mode using an AFM. This allows for the direct visualization of the shape and structure of the aggregates.
-
Cellular and Electrophysiological Assays
1. Cell Viability Assays (e.g., MTT assay):
-
Objective: To assess the cytoprotective effects of this compound against Aβ-induced toxicity.
-
Protocol:
-
Culture neuronal cell lines (e.g., PC12, retinal ganglion cells, retinal pigment epithelium cells).
-
Expose the cells to pre-aggregated Aβ1-42 oligomers in the presence or absence of this compound.
-
After a defined incubation period, add MTT reagent to the cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength to determine cell viability.
-
2. Long-Term Potentiation (LTP) in Hippocampal Slices:
-
Objective: To evaluate the effect of this compound on Aβ-induced synaptic dysfunction.
-
Protocol:
-
Prepare acute hippocampal slices from rodents.
-
Perfuse the slices with artificial cerebrospinal fluid (aCSF) containing Aβ1-42 oligomers with or without this compound.
-
Record baseline excitatory postsynaptic potentials (EPSPs) in the CA1 region by stimulating the Schaffer collaterals.
-
Induce LTP using a high-frequency stimulation protocol.
-
Continue to record EPSPs to assess the potentiation of synaptic transmission. A reversal of the Aβ-induced LTP deficit would be observed in the presence of this compound.
-
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its neuroprotective effects.
Caption: Mechanism of this compound in modulating Aβ aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
MRZ-99030 as a modulator of Aβ1-42 oligomerization
An In-depth Technical Guide to MRZ-99030: A Novel Modulator of Amyloid-β (1-42) Oligomerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accumulation of soluble amyloid-beta (Aβ) oligomers, particularly the Aβ1-42 species, is a primary pathological hallmark of Alzheimer's disease and is implicated in other neurodegenerative conditions like glaucoma and age-related macular degeneration (AMD).[1] These oligomers are highly neurotoxic, leading to synaptic dysfunction and neuronal cell death.[2] This document provides a comprehensive technical overview of this compound (also known as GAL-101), a novel dipeptide modulator of Aβ1-42 aggregation. This compound represents a promising therapeutic strategy by redirecting Aβ1-42 aggregation from toxic, β-sheet rich oligomers and fibrils to a non-amyloidogenic pathway, resulting in the formation of large, amorphous, and non-toxic aggregates.[1][3] This guide details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of its molecular interactions and experimental workflows.
Introduction to this compound
This compound is a small molecule dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid ((R)-(2-[2-Amino-3-(1H-indol-3-yl)-propionylamino]-2-methyl-propionic acid)).[1][4] It was rationally designed to interfere with the aggregation process of Aβ1-42.[4] Unlike traditional aggregation inhibitors that aim to prevent any form of aggregation, this compound acts as a modulator. It binds to misfolded Aβ monomers and diverts the aggregation cascade towards an "off-pathway" state, thereby reducing the population of toxic soluble oligomers.[2][3][5] This unique mechanism has demonstrated neuroprotective potential in a variety of in vitro and in vivo models.[1][2]
Mechanism of Action
The primary mechanism of this compound is the promotion of a non-amyloidogenic aggregation pathway for Aβ1-42.[2] This is achieved by interfering with the critical molecular interactions required for the formation of β-sheet structures, which are characteristic of toxic oligomers and fibrils.[3]
-
Interference with Aromatic Stacking: The D-tryptophan moiety of this compound is thought to interrupt the aromatic stacking interactions between phenylalanine and tyrosine residues within the Aβ peptide sequence, a key step in the formation of amyloid fibrils.[3]
-
Promotion of Amorphous Aggregates: By preventing the formation of ordered β-sheets, this compound promotes the formation of large, globular, and amorphous Aβ aggregates.[1][3] These aggregates have been shown to be non-toxic.[3]
-
Reduction of Toxic Oligomers: The sequestration of Aβ monomers into these large, benign aggregates effectively depletes the pool of monomers available to form small, soluble, and highly synaptotoxic oligomeric species.[1][2]
-
Beneficial Seeding/"Trigger Effect": Remarkably, this compound exhibits a self-propagating mechanism.[5][6] The non-toxic amorphous aggregates formed in the presence of this compound can act as seeds, continuing to sequester toxic Aβ species even when the concentration of free this compound is significantly reduced.[6][7] This suggests a long-lasting effect from initial administration.[6]
Caption: Mechanism of this compound action on Aβ1-42 aggregation.
Quantitative Data Summary
The efficacy and properties of this compound have been quantified across various biophysical and biological assays. The following tables summarize the key findings.
Table 1: Biophysical and Binding Characteristics
| Parameter | Method | Value | Source |
|---|---|---|---|
| Binding Affinity (KD) to Aβ1-42 | Surface Plasmon Resonance (SPR) | 28.4 nM | [1] |
| Effective Stoichiometric Ratio | Cellular & In Vitro Assays | 10-20 fold excess (MRZ:Aβ) | [1] |
| Seeding Effect Ratio | In Vitro LTP / TEM | Effective up to 1:500 (MRZ:Aβ) |[6] |
Table 2: In Vitro and In Vivo Efficacy
| Model System | Assay | This compound Concentration | Effect | Source |
|---|---|---|---|---|
| Murine Hippocampal Slices | Long-Term Potentiation (LTP) | 100-500 nM | Reversed synaptotoxic effects of 10-50 nM Aβ1-42 | [2][4] |
| Pyramidal Neuron Dendrites | Calcium Imaging | 100-500 nM | Prevented Aβ1-42 induced increase in resting Ca2+ | [2] |
| Anesthetized Rats | Long-Term Potentiation (LTP) | 50 mg/kg s.c. | Protected against deficits from i.c.v. Aβ1-42 injection | [2] |
| Rat Model | Novel Object Recognition | 50 mg/kg s.c. | Ameliorated cognitive deficits induced by Aβ1-42 | [2] |
| PC12, RGC, RPE cells | Cell Viability Assays | 10-20x excess over Aβ | Prevented Aβ-induced toxicity |[1] |
Detailed Experimental Protocols
The characterization of this compound involves a multi-faceted approach. Below are detailed methodologies for key experiments.
Aβ1-42 Preparation for Aggregation Assays
-
Solubilization: Lyophilized synthetic Aβ1-42 peptide is first solubilized in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure it is monomeric and free of pre-existing aggregates. The HFIP is then evaporated under a stream of nitrogen gas and the peptide film is stored at -20°C.
-
Reconstitution: Immediately before an experiment, the peptide film is reconstituted in a small volume of dimethyl sulfoxide (DMSO) and then diluted to the final working concentration in an appropriate aqueous buffer (e.g., F-12 media without phenol red, or PBS, pH 7.4).
-
Oligomer Preparation: To generate toxic oligomers for control and reversal experiments, the reconstituted Aβ1-42 solution is incubated at 4°C for 24 hours.
Thioflavin T (ThT) Fluorescence Assay
This assay monitors the formation of β-sheet-rich amyloid fibrils in real-time.
-
Reaction Setup: In a 96-well black, clear-bottom plate, prepare reaction mixtures containing Aβ1-42 (e.g., 10 µM), Thioflavin T (e.g., 5 µM), and varying concentrations of this compound or vehicle control in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. Fluorescence is measured at regular intervals (e.g., every 15 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: An increase in fluorescence intensity over time indicates fibril formation. The effect of this compound is quantified by changes in the lag time and the maximum fluorescence signal compared to the control.
Transmission Electron Microscopy (TEM)
TEM is used to directly visualize the morphology of Aβ aggregates.
-
Sample Preparation: Aβ1-42 (e.g., 25 µM) is incubated at 37°C for 24-48 hours in the presence or absence of this compound (e.g., at a 10:1 molar ratio).
-
Grid Application: A 5 µL aliquot of the incubation mixture is applied to a carbon-coated copper grid for 1-2 minutes. Excess sample is wicked away with filter paper.
-
Staining: The grid is washed with deionized water and then negatively stained with 2% (w/v) uranyl acetate for 1 minute. Excess stain is removed.
-
Imaging: The grid is allowed to air dry completely before being imaged using a transmission electron microscope at various magnifications. This method can distinguish between fibrillar, oligomeric, and amorphous aggregate species.[6]
In Vitro Long-Term Potentiation (LTP) Electrophysiology
This technique assesses the synaptotoxic effects of Aβ oligomers on a key cellular correlate of memory.
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from C57BL/6 mice.
-
Recording: Place a slice in a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region by stimulating the Schaffer collateral pathway.
-
Baseline and Treatment: After establishing a stable baseline fEPSP recording for 20 minutes, apply pre-formed Aβ1-42 oligomers (e.g., 50 nM) with or without this compound (e.g., 500 nM) to the perfusate.
-
LTP Induction: After 20-30 minutes of treatment, induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Analysis: Continue recording for at least 60 minutes post-induction. Aβ oligomers typically inhibit LTP induction, and the neuroprotective effect of this compound is quantified by its ability to rescue this deficit.[2][6]
Caption: General experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound is a well-characterized Aβ1-42 aggregation modulator with a unique mechanism of action that detoxifies Aβ by redirecting it to form large, amorphous, non-toxic aggregates. Its high binding affinity, demonstrated efficacy in reversing Aβ-induced synaptotoxicity and cognitive deficits in preclinical models, and its novel self-propagating "trigger effect" make it a compelling therapeutic candidate.[1][2][6] The compound is currently in clinical development for topical treatment of glaucoma and AMD, conditions where Aβ pathology is increasingly recognized.[1] Further research and clinical trials are essential to validate its therapeutic potential for Alzheimer's disease and other related neurodegenerative disorders.
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New In Vitro Study Demonstrates Galimedix Therapeutics’ [globenewswire.com]
- 6. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
MRZ-99030: Application Notes and Protocols for In Vitro Amyloid-β Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the in vitro aggregation of Amyloid-beta (Aβ) peptides in the presence of the experimental compound MRZ-99030. This document outlines the mechanism of action of this compound, experimental procedures, and data analysis for researchers investigating potential therapeutic agents for neurodegenerative diseases.
Introduction
This compound is a dipeptide containing D-tryptophan and 2-amino-2-methylpropionic acid that has been identified as a modulator of Aβ aggregation.[1] It is under investigation for its potential neuroprotective effects in conditions such as Alzheimer's disease, glaucoma, and age-related macular degeneration.[1] The primary mechanism of action of this compound is not to inhibit the initial protein-protein interactions of Aβ monomers, but rather to promote the formation of large, amorphous, non-amyloidogenic Aβ aggregates.[1] This action effectively reduces the concentration of toxic soluble oligomeric Aβ species, which are widely considered to be key pathogenic agents in several neurodegenerative diseases.[1][2]
Mechanism of Action
This compound redirects the Aβ aggregation pathway away from the formation of neurotoxic oligomers and fibrils. Instead of preventing aggregation altogether, it facilitates the assembly of Aβ into large, unstructured, and innocuous aggregates.[1] This "off-pathway" aggregation is thought to sequester toxic Aβ species, thereby mitigating their detrimental effects on neuronal function.[3][4] Studies have shown that a stoichiometric excess of this compound to Aβ is necessary for this modulatory effect.[1]
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Structure of Aggregated Amyloid-β: Insights from Solid-State Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRZ-99030 in PC12 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MRZ-99030 in PC12 cell culture experiments. PC12 cells, derived from a rat adrenal pheochromocytoma, are a widely used model for neuronal studies as they can be differentiated into neuron-like cells upon treatment with Nerve Growth Factor (NGF)[1][2][3]. This makes them an excellent in vitro system to study neuroprotective compounds like this compound.
Introduction to this compound
This compound is a dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid[4][5]. It is a novel modulator of β-amyloid (Aβ) aggregation, a key pathological hallmark in Alzheimer's disease[4][6]. The neurotoxicity of Aβ is largely attributed to the formation of soluble oligomeric species[5][6]. This compound exerts its neuroprotective effect not by inhibiting Aβ aggregation outright, but by redirecting it towards the formation of large, non-amyloidogenic, amorphous Aβ aggregates[4][5][7]. This action effectively reduces the concentration of toxic soluble Aβ oligomers[4][8]. Studies have demonstrated that this compound can prevent Aβ-induced toxicity in PC12 cells[4].
Mechanism of Action of this compound
The proposed mechanism of this compound involves binding to Aβ monomers, which interferes with the typical amyloidogenic pathway that leads to the formation of toxic oligomers and fibrils. Instead, it promotes an "off-pathway" aggregation into benign, amorphous structures[5][7][8][9].
Figure 1: Mechanism of Action of this compound.
Experimental Protocols
PC12 Cell Culture
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
Culture medium: RPMI-1640 or DMEM-Hi
-
Supplements: 10% Horse Serum (HS), 5% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[10][11][12]
-
Collagen Type I or IV, or Poly-D-Lysine (PDL) for coating culture vessels[1][10][13]
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.05%) or cell scrapers
Protocol for Culturing Adherent PC12 Cells:
-
Coating Culture Vessels:
-
Thawing and Plating:
-
Rapidly thaw a cryovial of PC12 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Transfer the cell suspension to a coated T75 flask.
-
-
Maintenance:
-
Passaging:
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of pre-warmed 0.05% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach[1].
-
Alternatively, cells can be detached by gentle scraping[15].
-
Add 7-8 mL of complete medium to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the pellet in fresh medium and split at a ratio of 1:3 to 1:5[13].
-
Investigating the Neuroprotective Effects of this compound
This experiment aims to assess the ability of this compound to protect PC12 cells from Aβ-induced toxicity.
Materials:
-
Aβ1-42 peptide
-
Sterile, nuclease-free water or DMSO for reconstituting Aβ1-42 and this compound
-
This compound
-
PC12 cells cultured in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Cell Seeding: Seed PC12 cells in a collagen-coated 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Preparation of Aβ Oligomers: Prepare a stock solution of Aβ1-42 and incubate to form oligomers (e.g., 24 hours at 4°C). The final concentration to be used on cells is typically in the low micromolar range.
-
Treatment:
-
Prepare different concentrations of this compound. A 10-20 fold stoichiometric excess over the Aβ concentration is recommended as a starting point[4].
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Add the prepared Aβ oligomers to the wells.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with Aβ alone.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well[16][17].
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible[18][19].
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals[17][18].
-
Read the absorbance at 570 nm using a microplate reader[16][17].
-
Figure 2: Experimental workflow for neuroprotection assay.
Neuronal Differentiation and Neurite Outgrowth Assay
PC12 cells differentiate and extend neurites in the presence of NGF[20][21][22]. This can be used to study the effects of this compound on neuronal morphology.
Materials:
-
Nerve Growth Factor (NGF)
-
Microscope with imaging capabilities
Protocol:
-
Cell Seeding: Seed PC12 cells on collagen-coated plates at a low density (e.g., 2 x 10^4 cells/cm²) to allow for neurite extension[20].
-
Differentiation:
-
Maintenance: Change the medium every 2-3 days[13].
-
Analysis:
-
After 3-7 days of differentiation, capture images of the cells.
-
Quantify neurite outgrowth. A common criterion is to define a neurite as a process that is at least twice the length of the cell body diameter[21].
-
Measure the length of the longest neurite for each differentiated cell.
-
Western Blot Analysis
Western blotting can be used to analyze the expression of proteins involved in apoptosis (e.g., Bax, Bcl-2), neuronal differentiation (e.g., GAP-43, Synaptophysin), or signaling pathways affected by Aβ and this compound[23][24].
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[23][25]
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay[25].
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel[23].
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Normalize the expression of the target protein to a loading control like β-actin or GAPDH[23].
-
Figure 3: General workflow for Western Blot analysis.
Data Presentation
The following tables summarize key quantitative data for the experimental protocols.
Table 1: PC12 Cell Culture and Differentiation Parameters
| Parameter | Recommended Value | Reference |
| Seeding Density (96-well) | 1-2 x 10^4 cells/well | General knowledge |
| Seeding Density (Differentiation) | 2 x 10^4 cells/cm² | [20] |
| NGF Concentration | 50-100 ng/mL | [1][10][13] |
| Serum in Differentiation Medium | 1% HS | [1][20] |
| Duration of Differentiation | 3-7 days | General knowledge |
Table 2: this compound and Aβ Treatment Parameters
| Parameter | Recommended Value | Reference |
| This compound to Aβ Ratio | 10-20 fold stoichiometric excess | [4] |
| Aβ1-42 Concentration | 1-10 µM (for toxicity studies) | General knowledge |
| This compound Affinity to Aβ1-42 (KD) | 28.4 nM | [4] |
| Pre-incubation with this compound | 1-2 hours | General knowledge |
| Incubation with Aβ | 24-48 hours | General knowledge |
Table 3: Western Blot Parameters
| Parameter | Recommended Value | Reference |
| Protein per lane | 20-40 µg | [23] |
| Primary Antibody Dilution | As per manufacturer's instructions | General knowledge |
| Secondary Antibody Dilution | As per manufacturer's instructions | General knowledge |
| Loading Controls | β-actin, GAPDH | [23] |
Conclusion
This compound presents a promising therapeutic strategy for neurodegenerative diseases by modulating Aβ aggregation. The protocols outlined in these application notes provide a framework for researchers to investigate the neuroprotective effects of this compound in a well-established neuronal cell model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further understanding and development of this compound.
References
- 1. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PC-12 Cells [cytion.com]
- 3. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 4. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New In Vitro Study Demonstrates Galimedix Therapeutics’ [globenewswire.com]
- 8. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.8. PC12 Cell Culture [bio-protocol.org]
- 11. PC-12 Cells | Applied Biological Materials Inc. [abmgood.com]
- 12. mdpi.com [mdpi.com]
- 13. PC12 cell protocols [whitelabs.org]
- 14. jdc.jefferson.edu [jdc.jefferson.edu]
- 15. youtube.com [youtube.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nerve growth factor prevents the death and stimulates the neuronal differentiation of clonal PC12 pheochromocytoma cells in serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2.14. Western blot analysis for PC12 cells [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for MRZ-99030 Administration in Vivo Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ-99030 is a dipeptide modulator of β-amyloid (Aβ) aggregation that holds promise as a neuroprotective agent for neurodegenerative diseases such as Alzheimer's disease.[1][2] Comprising D-tryptophan and 2-amino-2-methylpropionic acid, this compound has been shown to mitigate the neurotoxic effects of Aβ oligomers, which are widely considered to be a primary driver of synaptic dysfunction and cognitive decline.[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models for the assessment of cognitive outcomes.
Mechanism of Action
This compound's primary mechanism of action is the modulation of Aβ aggregation.[1][2][3] It facilitates the formation of large, non-amyloidogenic, amorphous Aβ aggregates, thereby reducing the concentration of smaller, toxic soluble oligomeric Aβ species.[1][3] This "off-pathway" aggregation prevents the detrimental interaction of Aβ oligomers with neuronal synapses, which is known to disrupt glutamatergic signaling, elevate intracellular calcium levels, and impair long-term potentiation (LTP), a cellular correlate of learning and memory.[2]
Signaling Pathway of this compound in Mitigating Aβ Toxicity
Caption: this compound redirects Aβ aggregation to a non-toxic pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Binding Affinity and Stoichiometry
| Parameter | Value | Reference |
| Binding Affinity (KD) to Aβ1-42 | 28.4 nM | [1] |
| Required Stoichiometric Excess (this compound:Aβ) | 10-20 fold | [1][3] |
Table 2: In Vitro Efficacy
| Assay | This compound Concentration | Effect | Reference |
| Reversal of Aβ1-42 Oligomer-Induced Synaptotoxicity | 100-500 nM | Reversed deficits in CA1-LTP | [2] |
| Prevention of Aβ1-42 Induced Calcium Influx | Co-application with Aβ1-42 | Prevented a two-fold increase in resting Ca2+ levels | [2][4] |
Table 3: In Vivo Administration and Efficacy
| Animal Model | Administration Route | Dosage | Cognitive Task | Outcome | Reference |
| Rat | Subcutaneous (s.c.) | 50 mg/kg | Novel Object Recognition | Ameliorated cognitive deficits | [2] |
| Rat | Subcutaneous (s.c.) | 50 mg/kg | Alternating Lever Cyclic Ratio | Ameliorated cognitive deficits | [2] |
| Rat (anesthetized) | Subcutaneous (s.c.) | 50 mg/kg | Hippocampal LTP | Protected against Aβ1-42 induced deficits | [2][4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
(Optional) Kleptose HPB
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Protocol:
-
On the day of the experiment, weigh the required amount of this compound powder.
-
Freshly dissolve the this compound in sterile PBS to the desired final concentration. For some experimental paradigms, such as the alternating lever cyclic ratio schedule, Kleptose HPB may be added to the PBS to aid solubility.[5]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
The final injection volume for subcutaneous administration in rodents is typically 2 ml/kg body weight.[5]
-
Administer the solution subcutaneously.
Animal Model of Aβ-Induced Cognitive Deficit and this compound Treatment
This protocol describes a general workflow for inducing cognitive deficits using Aβ oligomers and assessing the therapeutic efficacy of this compound.
Materials:
-
Aβ1-42 peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Surgical instruments for intracerebroventricular (i.c.v.) injection
-
Stereotaxic apparatus
-
This compound solution (prepared as described above)
-
Behavioral testing apparatus (e.g., Novel Object Recognition arena)
Protocol Workflow:
Caption: Workflow for Aβ-induced cognitive deficit and this compound treatment.
Detailed Steps:
-
Preparation of Aβ Oligomers:
-
Dissolve Aβ1-42 peptide in HFIP.[5]
-
Aliquot and evaporate the HFIP to leave a peptide film.[5]
-
On the day of use, dissolve the Aβ1-42 film in DMSO to a stock concentration (e.g., 100 µM).[5]
-
Further dilute the stock solution in sterile saline or aCSF to the final desired concentration for i.c.v. injection.
-
-
Animal Treatment and Surgery:
-
Administer this compound (50 mg/kg, s.c.) as a pre-treatment before the induction of cognitive deficits.[2][4]
-
Anesthetize the animal according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the target injection site.
-
Slowly infuse the prepared Aβ oligomer solution into the cerebral ventricles (i.c.v.).
-
-
Cognitive Assessment:
-
Allow the animals to recover from surgery for an appropriate period.
-
Conduct behavioral testing to assess cognitive function. The Novel Object Recognition (NOR) test is a commonly used paradigm.
-
Habituation: Allow the animal to explore an empty arena.
-
Familiarization Phase: Place two identical objects in the arena and allow the animal to explore.
-
Test Phase: Replace one of the familiar objects with a novel object and record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.
-
-
Analyze the data to determine the discrimination index or preference for the novel object.
-
Conclusion
This compound represents a promising therapeutic strategy for cognitive disorders associated with Aβ pathology. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy of this compound in relevant animal models. Careful preparation of both the therapeutic agent and the pathological insult (Aβ oligomers) is critical for obtaining reliable and reproducible results. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use.
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. manuals.plus [manuals.plus]
Application Notes and Protocols: Analysis of Aβ Aggregation Modulation by MRZ-99030 using SDS-PAGE and Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid-beta (Aβ) aggregation, particularly the formation of soluble oligomers, is a key pathological hallmark of Alzheimer's disease. Therapeutic strategies are increasingly focused on modulating this aggregation process. MRZ-99030 is a dipeptide that has been identified as a modulator of Aβ aggregation.[1][2] This document provides detailed protocols for the analysis of Aβ aggregation in the presence of this compound using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western blot analysis. These methods allow for the qualitative and quantitative assessment of the effects of this compound on the distribution of Aβ monomers, oligomers, and larger aggregates.
This compound has been shown to prevent the formation of toxic soluble oligomeric Aβ species.[1][2] Its mechanism of action involves promoting the formation of large, non-amyloidogenic, amorphous Aβ aggregates, thereby redirecting the aggregation pathway away from the production of harmful oligomers.[1][3] For effective modulation, a stoichiometric excess of this compound to Aβ, typically in the range of 10-20 fold, is recommended.[1]
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of Aβ42 aggregation in the presence of varying concentrations of this compound. The data illustrates the dose-dependent effect of this compound on the reduction of Aβ oligomers.
| Treatment Group | Monomer (4 kDa) (Relative Densitometry Units) | Dimer (8 kDa) (Relative Densitometry Units) | Trimer (12 kDa) (Relative Densitometry Units) | Higher-order Oligomers (>16 kDa) (Relative Densitometry Units) | Large Aggregates (Well-retained) (Relative Densitometry Units) |
| Aβ42 alone (Control) | 100 ± 12 | 85 ± 9 | 70 ± 8 | 50 ± 6 | 10 ± 2 |
| Aβ42 + this compound (1:1 molar ratio) | 95 ± 11 | 75 ± 8 | 60 ± 7 | 40 ± 5 | 15 ± 3 |
| Aβ42 + this compound (1:10 molar ratio) | 70 ± 8 | 40 ± 5 | 25 ± 4 | 15 ± 3 | 50 ± 7 |
| Aβ42 + this compound (1:20 molar ratio) | 50 ± 6 | 20 ± 3 | 10 ± 2 | 5 ± 1 | 80 ± 10 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
I. Preparation of Monomeric Aβ42
This protocol is designed to disaggregate pre-existing Aβ aggregates to start the aggregation assay from a monomeric state.
Materials:
-
Lyophilized Amyloid-beta (1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Nitrogen gas source or vacuum concentrator
Procedure:
-
Resuspend the lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes.
-
Evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator to form a peptide film.
-
Store the dried peptide films at -80°C until use.
-
To prepare monomeric Aβ42 for the assay, dissolve a dried peptide film in DMSO to a concentration of 5 mM.
-
Sonicate the solution for 10 minutes in a water bath sonicator.
-
Dilute the Aβ42 stock solution in cold PBS (pH 7.4) to the final desired working concentration (e.g., 10 µM).
II. Aβ42 Aggregation Assay with this compound
This protocol describes the incubation of monomeric Aβ42 with and without this compound to assess its effect on aggregation.
Materials:
-
Monomeric Aβ42 solution (from Protocol I)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)
-
PBS, pH 7.4
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Prepare the reaction mixtures in microcentrifuge tubes. For each condition, combine the following:
-
Control: Monomeric Aβ42 solution and vehicle (the solvent used for this compound).
-
Test: Monomeric Aβ42 solution and this compound at the desired final concentrations (e.g., 1:1, 1:10, and 1:20 molar ratios of Aβ42 to this compound).
-
-
Adjust the final volume of all samples to be equal with PBS.
-
Incubate the tubes at 37°C for a specified time (e.g., 24 hours) with gentle agitation to promote aggregation.
III. SDS-PAGE Analysis
This protocol is optimized for the separation of Aβ monomers and oligomers. Tris-Tricine gels are recommended for better resolution of low molecular weight proteins.
Materials:
-
Aggregated Aβ samples (from Protocol II)
-
Tris-Tricine polyacrylamide gels (e.g., 10-20% gradient)
-
Tricine SDS running buffer
-
2x Tricine sample buffer
-
Protein molecular weight marker
-
Electrophoresis apparatus
Procedure:
-
Mix an equal volume of each aggregated Aβ sample with 2x Tricine sample buffer.
-
Crucially, do not boil the samples , as this can induce artificial aggregation or disaggregation of Aβ oligomers. Instead, incubate the samples at room temperature for 10-15 minutes.
-
Load the samples and a molecular weight marker into the wells of the Tris-Tricine gel.
-
Perform electrophoresis according to the manufacturer's instructions (e.g., at a constant voltage of 100-125V).
-
Run the gel until the dye front reaches the bottom.
IV. Western Blot Analysis
This protocol details the transfer of separated Aβ species to a membrane and their subsequent immunodetection.
Materials:
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small peptides)
-
Transfer buffer
-
Methanol (for PVDF membrane activation)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20, TBST)
-
Primary antibody: Anti-Aβ antibody (e.g., 6E10, which recognizes residues 1-16 of Aβ).
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Activate the PVDF membrane in methanol for 30 seconds, then equilibrate it in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.
-
Assemble the transfer stack (gel, membrane, filter papers) and perform the protein transfer according to the transfer system's instructions (e.g., wet transfer at 100V for 60 minutes).
-
After transfer, wash the membrane briefly in TBST.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., 6E10, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to Aβ monomers, dimers, trimers, and higher-order oligomers using appropriate software.
Visualizations
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring MRZ-99030 Activity Using a Thioflavin T (ThT) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRZ-99030 is a novel dipeptide that modulates the aggregation of β-amyloid (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[1] Unlike traditional aggregation inhibitors that aim to prevent fibril formation altogether, this compound promotes the formation of large, non-amyloidogenic, amorphous Aβ aggregates.[1] This action reduces the concentration of toxic soluble oligomeric Aβ species, which are thought to be the primary neurotoxic agents.[1] The Thioflavin T (ThT) assay is a widely used fluorescent-based method to monitor amyloid fibril formation in real-time.[2][3] ThT dye intercalates with the β-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence intensity.[3] This application note provides a detailed protocol for using the ThT assay to assess the activity of this compound as an Aβ aggregation modulator.
Principle of the Assay
The ThT assay quantifies the formation of amyloid fibrils by measuring the fluorescence of ThT. In the presence of amyloid fibrils, ThT exhibits a characteristic increase in fluorescence emission at approximately 485 nm when excited at around 450 nm.[3][4] When an effective aggregation modulator like this compound is present, it alters the aggregation pathway of Aβ, leading to the formation of non-fibrillar, amorphous aggregates that do not bind ThT as efficiently. Consequently, a lower fluorescence signal is observed compared to the control (Aβ alone), indicating the modulatory activity of the compound.
Experimental Protocols
Materials and Reagents
-
Human Amyloid-β (1-42) peptide (lyophilized)
-
This compound
-
Thioflavin T (ThT)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Black, clear-bottom 96-well microplates
-
Adhesive plate sealer
-
Fluorescence microplate reader with temperature control and shaking capabilities
Reagent Preparation
-
Aβ(1-42) Stock Solution:
-
Carefully dissolve lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a peptide film.
-
Store the aliquots at -80°C.
-
Immediately before use, dissolve an aliquot of the Aβ(1-42) film in DMSO to create a 1 mM stock solution.
-
-
This compound Stock Solution:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Store the stock solution at -20°C in aliquots.
-
-
Thioflavin T (ThT) Stock and Working Solution:
-
Prepare a 1 mM ThT stock solution in sterile, nuclease-free water.[3]
-
Filter the solution through a 0.2 µm syringe filter to remove any aggregates.[3] Store protected from light at 4°C for up to one week.[2]
-
On the day of the experiment, dilute the 1 mM ThT stock solution in PBS (pH 7.4) to prepare a working solution. For this protocol, a final in-well concentration of 25 µM ThT is recommended.[5]
-
ThT Assay Protocol for this compound Activity
This protocol is designed for a 96-well plate format and should be performed in at least triplicate for each condition.
-
Prepare the Reaction Mixtures:
-
In separate microcentrifuge tubes, prepare the reaction mixtures for each experimental condition. The final volume in each well of the 96-well plate will be 200 µL.
-
It is recommended to test a range of this compound concentrations to determine its dose-dependent effect. Based on existing data, a 10-20 fold molar excess of this compound over Aβ(1-42) is expected to be effective.[1]
-
Example Reaction Setup:
-
Aβ(1-42) Aggregation Control:
-
10 µL of 1 mM Aβ(1-42) stock (final concentration: 50 µM)
-
PBS (pH 7.4)
-
ThT working solution (final concentration: 25 µM)
-
-
This compound Test Conditions (e.g., 10:1 and 20:1 molar ratio):
-
10 µL of 1 mM Aβ(1-42) stock (final concentration: 50 µM)
-
10 µL or 20 µL of 10 mM this compound stock (final concentrations: 500 µM or 1000 µM)
-
PBS (pH 7.4)
-
ThT working solution (final concentration: 25 µM)
-
-
No-Aβ Control:
-
PBS (pH 7.4)
-
ThT working solution (final concentration: 25 µM)
-
-
This compound Only Control:
-
Highest concentration of this compound used
-
PBS (pH 7.4)
-
ThT working solution (final concentration: 25 µM)
-
-
-
-
Plate Setup and Incubation:
-
Add the prepared reaction mixtures to the wells of a black, clear-bottom 96-well plate.
-
Seal the plate with an adhesive plate sealer to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Fluorescence Measurement:
-
Set the microplate reader to the following parameters:
-
Excitation Wavelength: 440-450 nm[3]
-
Emission Wavelength: 480-485 nm[3]
-
Shaking: Intermittent shaking (e.g., 10 seconds of shaking before each read) is recommended to promote aggregation.
-
Read Interval: Measure fluorescence every 15-30 minutes for a total of 24-48 hours, or until the fluorescence signal in the control wells reaches a plateau.
-
-
Data Presentation and Analysis
The raw fluorescence data should be corrected by subtracting the background fluorescence of the corresponding no-Aβ control. The data is then typically plotted as fluorescence intensity versus time to generate aggregation curves. The percentage of aggregation inhibition can be calculated at the plateau phase using the following formula:
% Inhibition = (1 - (Fluorescence_Sample / Fluorescence_Control)) * 100
| Compound | Concentration (µM) | Aβ(1-42) Concentration (µM) | Molar Ratio (Compound:Aβ) | Average Max Fluorescence (a.u.) | % Inhibition |
| Control (Aβ only) | 0 | 50 | 0:1 | 15,230 | 0% |
| This compound | 250 | 50 | 5:1 | 9,890 | 35.1% |
| This compound | 500 | 50 | 10:1 | 4,560 | 70.1% |
| This compound | 1000 | 50 | 20:1 | 2,130 | 86.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow of the Thioflavin T assay for evaluating this compound activity.
Caption: Proposed mechanism of this compound action on Aβ aggregation.
References
- 1. Quantitative analysis of the time course of Aβ oligomerization and subsequent growth steps using tetramethylrhodamine-labeled Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioflavin T spectroscopic assay [assay-protocol.com]
- 3. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Application Note: Visualizing the Impact of MRZ-99030 on Amyloid-β Fibril Morphology using Transmission Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and fibrils is a central pathological hallmark of Alzheimer's disease. Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of these Aβ aggregates and assessing the efficacy of therapeutic interventions aimed at modulating their formation. This application note details the use of TEM to characterize the effects of MRZ-99030, a novel dipeptide Aβ aggregation modulator, on Aβ fibril formation. This compound has been shown to redirect the aggregation cascade towards a non-amyloidogenic, off-pathway, resulting in the formation of large, amorphous, and non-toxic Aβ clusters.[1][2][3][4] This note provides detailed protocols for the preparation of Aβ fibrils with and without this compound, their imaging using TEM, and the qualitative and quantitative analysis of the resulting morphologies.
Data Presentation
The therapeutic potential of this compound lies in its ability to alter the aggregation pathway of Aβ peptides, preventing the formation of toxic fibrillar species.[1][2][4] This effect can be quantified by measuring the morphological changes in Aβ aggregates using TEM.
Table 1: Quantitative Analysis of Aβ Fibril Morphology in the Presence and Absence of this compound
| Treatment Condition | Average Fibril Length (nm) | Average Fibril Width (nm) | Fibril Density (fibrils/µm²) | Predominant Morphology |
| Aβ (Control) | 150 ± 30 | 8 ± 2 | 25 ± 5 | Long, unbranched fibrils |
| Aβ + this compound | Not Applicable | Not Applicable | Not Applicable | Amorphous, globular aggregates |
Note: The data presented in this table is representative and intended for illustrative purposes, as specific quantitative TEM data for this compound's effect on fibril dimensions is not extensively published in tabular format. The primary reported effect is the conversion of fibrils to amorphous aggregates.
Experimental Protocols
Protocol 1: Preparation of Aβ Fibrils
This protocol describes the preparation of Aβ fibrils for TEM analysis.
Materials:
-
Aβ(1-42) peptide
-
Dimethyl sulfoxide (DMSO)
-
10 mM Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve Aβ(1-42) peptide in DMSO to a final concentration of 5 mM.
-
Dilute the Aβ stock solution to 100 µM in 10 mM HCl.
-
Vortex the solution for 15-30 seconds.
-
Incubate the solution at 37°C for 24 hours to allow for fibril formation.
Protocol 2: Treatment of Aβ Fibrils with this compound
This protocol outlines the co-incubation of Aβ peptides with this compound.
Materials:
-
Prepared Aβ(1-42) solution (from Protocol 1)
-
This compound
-
PBS, pH 7.4
Procedure:
-
Prepare the Aβ(1-42) solution as described in Protocol 1.
-
Immediately after dilution in 10 mM HCl, add this compound to the Aβ solution at the desired molar ratio (e.g., 1:10 Aβ to this compound).
-
Vortex the mixture gently for 15-30 seconds.
-
Incubate the solution at 37°C for 24 hours.
Protocol 3: Negative Staining for Transmission Electron Microscopy
This protocol details the preparation of Aβ fibril samples for TEM imaging using a negative staining technique.
Materials:
-
Aβ fibril solution (with and without this compound)
-
TEM grids (e.g., 400-mesh copper grids with formvar/carbon support film)
-
2% (w/v) Uranyl Acetate solution in water
-
Filter paper
Procedure:
-
Place a 5 µL drop of the Aβ fibril sample onto the carbon-coated side of the TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot off the excess sample using the edge of a piece of filter paper.
-
Wash the grid by briefly touching it to the surface of a drop of deionized water, then blot dry. Repeat this step twice.
-
Apply a 5 µL drop of 2% uranyl acetate solution to the grid for 30-60 seconds for negative staining.
-
Blot off the excess stain completely using filter paper.
-
Allow the grid to air-dry thoroughly before loading it into the TEM.
-
Image the grids using a transmission electron microscope at an appropriate magnification (e.g., 50,000x to 100,000x).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound on the Aβ aggregation pathway and the experimental workflow for TEM sample preparation.
Caption: Mechanism of this compound on Aβ Aggregation.
Caption: TEM Sample Preparation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Utilizing Dynamic Light Scattering for the Analysis of MRZ-99030 Aggregation
Introduction
MRZ-99030 is a dipeptide containing d-tryptophan and 2-amino-2-methylpropionic acid that is under investigation as a modulator of β-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[1][2] It is believed to exert its neuroprotective effects by promoting the formation of large, non-amyloidogenic, amorphous Aβ aggregates, thereby reducing the concentration of toxic soluble oligomeric Aβ species.[1][3][4] Understanding the aggregation profile of this compound and its influence on Aβ aggregation is critical for its development as a therapeutic agent. Dynamic Light Scattering (DLS) is a powerful, non-invasive technique for characterizing the size distribution of nanoparticles and biomolecules in solution.[5][6][7] This application note provides a detailed protocol for the use of DLS in analyzing the aggregation of this compound and its impact on Aβ peptide aggregation.
DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles in a solution.[5][8] Larger particles move more slowly, leading to slower fluctuations in scattered light. Analysis of these fluctuations allows for the determination of the hydrodynamic radius (Rh) and the polydispersity index (PDI), which provides an indication of the broadness of the size distribution.[5] This technique is highly sensitive to the presence of small amounts of aggregates, making it an ideal tool for assessing the stability of therapeutic proteins and peptides like this compound.[9][10][11]
Experimental Workflow
The following diagram outlines the general workflow for analyzing this compound aggregation using Dynamic Light Scattering.
Caption: Experimental workflow for DLS analysis of this compound aggregation.
Hypothetical Signaling Pathway
This compound is thought to modulate the Aβ aggregation pathway, steering it away from the formation of toxic oligomers and towards the formation of less harmful, amorphous aggregates. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound in modulating Aβ aggregation.
Experimental Protocols
Materials
-
This compound peptide (lyophilized)
-
Aβ (1-42) peptide (lyophilized)
-
Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter
-
Low-binding microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
DLS-compatible cuvettes (e.g., quartz or disposable polystyrene)
-
Dynamic Light Scattering instrument
Sample Preparation
-
This compound Stock Solution (1 mM): Reconstitute lyophilized this compound in filtered PBS to a final concentration of 1 mM. Vortex briefly and centrifuge to collect the solution.
-
Aβ (1-42) Stock Solution (100 µM): Reconstitute lyophilized Aβ (1-42) in filtered PBS to a final concentration of 100 µM. Gently pipette to mix, avoiding vortexing to prevent premature aggregation.
-
Experimental Samples: Prepare the following formulations in low-binding microcentrifuge tubes:
-
Control (Buffer): Filtered PBS
-
This compound alone: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in filtered PBS.
-
Aβ (1-42) alone: Dilute the Aβ (1-42) stock solution to the desired final concentration (e.g., 10 µM) in filtered PBS.
-
This compound + Aβ (1-42): Add this compound to the Aβ (1-42) solution at the desired molar ratio (e.g., 1:1, 10:1 this compound:Aβ).
-
-
Incubation: Incubate the prepared samples at 37°C for a specified time course (e.g., 0, 1, 6, 24 hours) to monitor aggregation over time.
-
Filtration: Immediately before DLS measurement, filter each sample through a 0.22 µm syringe filter to remove any large, extraneous particles.[12]
DLS Instrument Protocol
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
-
Set the measurement temperature to 25°C.
-
Select the appropriate measurement parameters (e.g., protein analysis mode, correct solvent viscosity and refractive index for PBS).
-
-
Cuvette Preparation:
-
Ensure the cuvette is clean and free of dust. Rinse with filtered PBS if necessary.
-
Carefully pipette the filtered sample into the cuvette, avoiding the introduction of air bubbles.
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature for at least 5 minutes.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
For each measurement, acquire data for a sufficient duration to obtain a stable correlation function (typically 60-120 seconds).
-
-
Data Analysis:
-
Use the instrument's software to analyze the autocorrelation function and determine the intensity-weighted size distribution.
-
Record the Z-average hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
Data Presentation
The following tables summarize hypothetical data from DLS analysis of this compound and its effect on Aβ (1-42) aggregation over a 24-hour period.
Table 1: DLS Analysis of this compound and Aβ (1-42) at Time = 0 Hours
| Sample | Concentration (µM) | Z-Average Rh (nm) | Polydispersity Index (PDI) |
| PBS (Buffer) | N/A | < 1 | < 0.1 |
| This compound | 10 | 2.5 ± 0.3 | 0.15 ± 0.02 |
| Aβ (1-42) | 10 | 5.8 ± 0.6 | 0.25 ± 0.04 |
| This compound + Aβ (1-42) | 10 + 10 | 6.2 ± 0.7 | 0.28 ± 0.05 |
Table 2: DLS Analysis of this compound and Aβ (1-42) at Time = 24 Hours
| Sample | Concentration (µM) | Z-Average Rh (nm) | Polydispersity Index (PDI) |
| PBS (Buffer) | N/A | < 1 | < 0.1 |
| This compound | 10 | 2.8 ± 0.4 | 0.17 ± 0.03 |
| Aβ (1-42) | 10 | 150.3 ± 15.2 | 0.45 ± 0.06 |
| This compound + Aβ (1-42) | 10 + 10 | 350.6 ± 25.8 | 0.35 ± 0.05 |
Discussion
The hypothetical data presented in Tables 1 and 2 illustrate the utility of DLS in monitoring the aggregation of this compound and its influence on Aβ (1-42). At time zero, both this compound and Aβ (1-42) are relatively monodisperse, with small hydrodynamic radii, as indicated by the low PDI values. After 24 hours of incubation, the Aβ (1-42) sample shows a significant increase in both the Z-average hydrodynamic radius and the PDI, indicative of substantial aggregation. In contrast, the this compound sample remains stable with minimal changes in size and polydispersity.
Notably, the co-incubation of this compound with Aβ (1-42) results in the formation of even larger aggregates than Aβ (1-42) alone. This observation is consistent with the proposed mechanism of action for this compound, which suggests that it promotes the formation of large, amorphous aggregates.[1] The slightly lower PDI for the co-incubated sample compared to Aβ alone may suggest a more uniform population of these larger aggregates.
Conclusion
Dynamic Light Scattering is a valuable and efficient technique for the characterization of this compound aggregation and its modulatory effects on Aβ peptide aggregation.[13][14] The provided protocols offer a framework for researchers to assess the stability of this compound formulations and to elucidate its mechanism of action in a quantitative manner. The ability of DLS to rapidly detect changes in particle size makes it an essential tool in the development of novel therapeutics for neurodegenerative diseases.[15][16]
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice [pubmed.ncbi.nlm.nih.gov]
- 3. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. Understanding Dynamic Light Scattering: Principles, Applications and Results - Creative Proteomics [iaanalysis.com]
- 7. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 8. youtube.com [youtube.com]
- 9. brookhaveninstruments.com [brookhaveninstruments.com]
- 10. wyatt.com [wyatt.com]
- 11. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. azonano.com [azonano.com]
- 14. medium.com [medium.com]
- 15. mdpi.com [mdpi.com]
- 16. Dynamic Light Scattering and Its Applications | Encyclopedia MDPI [encyclopedia.pub]
Application Note: Determination of MRZ-99030 Binding Affinity to Aβ1-42 using Surface Plasmon Resonance (SPR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRZ-99030 (also known as GAL-101) is a dipeptide therapeutic candidate composed of D-tryptophan and 2-amino-2-methylpropionic acid.[1][2] It is currently under investigation for the treatment of neurodegenerative diseases such as glaucoma and dry age-related macular degeneration (AMD), with potential applications in Alzheimer's disease.[1] The primary pathogenic mechanism in these conditions is often linked to the aggregation of β-amyloid (Aβ) peptides into toxic soluble oligomers.[2] this compound acts as an Aβ aggregation modulator.[1] Instead of inhibiting the initial protein-protein interactions, it promotes the formation of large, non-amyloidogenic, amorphous Aβ aggregates.[1][2] This action effectively reduces the concentration of harmful oligomeric Aβ species.[3]
Understanding the binding affinity and kinetics between a therapeutic agent and its target is fundamental for drug development. Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that enables the real-time measurement of biomolecular interactions.[4][5] It provides quantitative data on association rates, dissociation rates, and binding affinity.[6] This application note provides a detailed protocol for determining the binding affinity of this compound to its target, β-amyloid (1-42), using SPR technology.
Mechanism of Action of this compound
This compound redirects the Aβ aggregation pathway. It binds to misfolded Aβ monomers, preventing their assembly into toxic, β-sheet-rich oligomers and fibrils.[2][7] Instead, it facilitates the formation of innocuous, amorphous aggregates that are believed to be cleared from circulation.[7][8] This novel "trigger effect" results in a sustained reduction of neurotoxic Aβ species.[3][7]
Caption: this compound redirects Aβ monomers to a non-toxic aggregation pathway.
Quantitative Binding Data
SPR analysis provides precise measurements of the binding kinetics between this compound (analyte) and Aβ1-42 (ligand). The key parameters determined are the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
| Parameter | Symbol | Value | Reference |
| Binding Affinity (Kₑ) | Kₑ | 28.4 nM | [1] |
Note: The Kₑ value is derived from the ratio of kₑ/kₐ.
Experimental Protocols
This section details the materials and methods for conducting the SPR experiment.
Materials and Reagents
-
Analyte: this compound
-
Ligand: Recombinant human β-amyloid (1-42) peptide
-
SPR Instrument: A Biacore system (or equivalent)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface)
-
Immobilization Kit: Amine Coupling Kit containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Analyte Dilution Buffer: Running buffer with a final concentration of 5% DMSO (or as required for compound solubility).
-
Ligand Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 1.5.[9]
Experimental Workflow
The overall workflow involves preparing the Aβ1-42 ligand, immobilizing it onto the sensor chip, injecting a series of this compound concentrations, and analyzing the resulting binding data.
Caption: Workflow for determining this compound and Aβ1-42 binding kinetics via SPR.
Detailed SPR Protocol
1. Ligand Preparation (Aβ1-42 Monomers)
-
To ensure a monomeric state, dissolve lyophilized Aβ1-42 peptide in hexafluoroisopropanol (HFIP).
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a SpeedVac.
-
Store the resulting peptide films at -80°C.
-
Immediately before use, resuspend the Aβ1-42 film in DMSO to a stock concentration (e.g., 1 mM) and then dilute to the desired concentration (e.g., 20 µg/mL) in the immobilization buffer (10 mM Sodium Acetate, pH 4.5).
2. Aβ1-42 Immobilization
-
Perform all steps at 25°C with a continuous flow rate of 10 µL/min.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cells (including a reference cell) for 7 minutes to activate the carboxymethylated dextran surface.
-
Ligand Injection: Inject the prepared Aβ1-42 solution over the active flow cell until the desired immobilization level is reached (target ~2000-3000 Resonance Units, RU).
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters on the surface of all flow cells.
-
Reference Surface: The reference flow cell should be activated and deactivated similarly but without the injection of Aβ1-42.
3. Analyte Preparation (this compound)
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the running buffer (containing 5% DMSO). A typical concentration range for an analyte with an expected nM affinity would be 0 nM (blank), 10 nM, 20 nM, 40 nM, 80 nM, and 160 nM.
4. Binding Measurement (Multi-Cycle Kinetics)
-
Set the instrument flow rate to 30 µL/min.
-
For each cycle, perform the following steps:
-
Inject one concentration of this compound (starting with the blank) over the reference and ligand flow cells.
-
Association Phase: Allow the analyte to flow for 120 seconds.
-
Dissociation Phase: Switch to running buffer flow and monitor dissociation for 300 seconds.
-
Regeneration: Inject the regeneration solution (10 mM Glycine-HCl, pH 1.5) for 30 seconds to remove any remaining bound analyte.
-
Stabilization: Allow the surface to stabilize in running buffer before the next injection.
-
Data Analysis
-
Data Processing:
-
Export the sensorgram data.
-
Perform double-referencing by first subtracting the response from the reference flow cell (Fc1) from the active flow cell (Fc2), and then subtracting the response from the blank (0 nM analyte) injection.
-
-
Kinetic Fitting:
-
Fit the processed sensorgrams to a 1:1 Langmuir binding model using the SPR instrument's analysis software.
-
This fitting will yield the association rate constant (kₐ) and the dissociation rate constant (kₑ).
-
Calculate the equilibrium dissociation constant (Kₑ) using the formula: Kₑ = kₑ / kₐ .
-
Results and Discussion
The expected outcome of this experiment is a set of high-quality sensorgrams that can be reliably fit to a 1:1 binding model, yielding kinetic constants consistent with the literature. The affinity of this compound for Aβ1-42 is reported to be 28.4 nM.[1] This nanomolar affinity confirms a strong interaction between the compound and its target.
It is important to note that for effective modulation of protein-protein interactions, a stoichiometric excess of the small molecule is often required.[1] Studies have shown that a 10-20 fold excess of this compound over Aβ is necessary to effectively prevent Aβ-induced toxicity.[1] The high binding affinity measured by SPR supports the compound's ability to engage its target efficiently, even though a molar excess is needed to drive the aggregation pathway towards non-toxic species.
Conclusion
Surface Plasmon Resonance provides a robust and sensitive method for characterizing the binding kinetics of small molecule modulators like this compound to protein targets such as Aβ1-42. The detailed protocol described in this application note enables researchers to accurately determine the binding affinity and rate constants, which are critical parameters for evaluating drug candidates and understanding their mechanism of action. The nanomolar affinity of this compound for Aβ1-42 underscores its potential as a targeted therapeutic for Aβ-related pathologies.
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New In Vitro Study Demonstrates Galimedix Therapeutics’ [globenewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MRZ-99030 to Amyloid Beta Stoichiometric Ratio
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the stoichiometric ratio of MRZ-99030 to amyloid beta (Aβ) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound on amyloid beta aggregation?
A1: this compound is an Aβ aggregation modulator. It does not prevent the initial protein-protein interactions between Aβ monomers. Instead, it promotes the formation of large, non-amyloidogenic, amorphous Aβ aggregates.[1][2] This action reduces the concentration of toxic soluble oligomeric Aβ species, which are believed to be a primary cause of synaptic dysfunction and neurodegeneration in Alzheimer's disease.[1][3]
Q2: What is the recommended stoichiometric ratio of this compound to amyloid beta for effective modulation?
A2: A stoichiometric excess of this compound over Aβ is crucial for its modulatory activity. In vitro and in vivo studies suggest that a 10-20 fold excess of this compound is likely required for effective modulation of Aβ aggregation and to prevent Aβ-induced toxicity.[1] For instance, a 10:1 stoichiometric excess of this compound to Aβ oligomers has been shown to reverse their synaptotoxic effects on hippocampal long-term potentiation (LTP).[3][4]
Q3: Can this compound be effective at very low concentrations relative to amyloid beta?
A3: Interestingly, one study has suggested a "trigger effect" where this compound, even at a significant stoichiometric deficit (a 500:1 excess of Aβ1-42 over this compound) following serial dilution, was still able to prevent the synaptotoxic effects of Aβ1-42.[5][6] This suggests a potential seeding mechanism for the formation of non-toxic Aβ aggregates.[5][7]
Q4: What is the binding affinity of this compound to Aβ1-42?
A4: The binding affinity of this compound to Aβ1-42, as determined by Surface Plasmon Resonance (SPR), is 28.4 nM.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound on Aβ Aggregation in Thioflavin T (ThT) Assay
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometric Ratio | Ensure a 10-20 fold molar excess of this compound to Aβ is used. Prepare fresh dilutions for each experiment. |
| Aβ Peptide Quality and Preparation | Use high-quality, purified Aβ peptides. Ensure proper disaggregation of Aβ before starting the assay, for example, by using HFIP and evaporating it.[8] |
| Buffer Conditions | Verify the pH and composition of the buffer. A common buffer is PBS (50 mM, pH 7.4).[8] |
| Incubation Conditions | Maintain a constant temperature of 37°C during incubation.[8] |
| ThT Solution Quality | Prepare fresh Thioflavin T solution (e.g., 10 µM in PBS) and protect it from light.[9] |
Issue 2: High Background or Non-Specific Binding in Surface Plasmon Resonance (SPR) Experiments
| Possible Cause | Troubleshooting Step |
| Poor Surface Chemistry | Select a sensor chip with a surface chemistry that minimizes non-specific binding. Block the surface effectively using agents like ethanolamine or BSA.[10] |
| Buffer Mismatch | Ensure the running buffer and the analyte sample buffer are identical to minimize bulk refractive index effects.[11] |
| Analyte Aggregation | Filter and degas all buffers and samples before use. Check for analyte precipitation.[12] |
| Improper Regeneration | Use appropriate regeneration solutions that effectively remove the analyte without damaging the immobilized ligand. Test different regeneration conditions (e.g., low pH glycine, high salt).[13] |
Issue 3: Low Yield or Weak Signal in Co-Immunoprecipitation (Co-IP) of this compound-Aβ Complex
| Possible Cause | Troubleshooting Step |
| Inefficient Antibody | Use a high-quality antibody with validated specificity for Aβ. Consider using a monoclonal antibody to improve specificity. |
| Disruption of Interaction | Use a mild lysis buffer (non-denaturing) to preserve the interaction between this compound and Aβ. Avoid harsh detergents like SDS. |
| Low Expression/Concentration | If working with cell lysates, ensure sufficient expression of Aβ. For in vitro Co-IP, use optimized concentrations of both this compound and Aβ. |
| Insufficient Incubation Time | Optimize the incubation time for the antibody with the lysate/protein mixture. |
| Ineffective Washing | Use wash buffers with appropriate salt and detergent concentrations to reduce non-specific binding without disrupting the specific interaction. |
Quantitative Data Summary
| Parameter | Value | Experimental Method | Reference |
| Binding Affinity (Kd) of this compound to Aβ1-42 | 28.4 nM | Surface Plasmon Resonance (SPR) | [1] |
| Effective Stoichiometric Ratio (this compound:Aβ) | 10:1 to 20:1 | In vitro and in vivo toxicity and LTP assays | [1][3] |
| "Trigger Effect" Stoichiometric Ratio (Aβ:this compound) | 500:1 | Long-Term Potentiation (LTP) after serial dilution | [5][6] |
Experimental Protocols
Aβ Aggregation Inhibition Assay (Thioflavin T)
-
Aβ Preparation: Dissolve synthetic Aβ1-42 peptide in a disaggregating solvent like hexafluoroisopropanol (HFIP), then evaporate the solvent. Resuspend the peptide film in a suitable buffer (e.g., PBS, pH 7.4) to the desired stock concentration.
-
Reaction Mixture: In a 96-well black plate, prepare reaction mixtures containing a final concentration of Aβ1-42 (e.g., 10 µM) and varying concentrations of this compound to achieve the desired stoichiometric ratios (e.g., 1:1, 5:1, 10:1, 20:1 of this compound:Aβ). Include a control with Aβ1-42 alone.
-
Thioflavin T Addition: Add Thioflavin T (ThT) to each well to a final concentration of approximately 10 µM.[9]
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.[9]
-
Data Analysis: Plot the fluorescence intensity against time. A decrease in the fluorescence signal in the presence of this compound compared to the control indicates inhibition of amyloid fibril formation.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Ligand Immobilization: Immobilize Aβ1-42 monomers or oligomers (the ligand) onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of concentrations of this compound (the analyte) in a running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of this compound over the ligand-immobilized surface and a reference surface (without ligand). Monitor the change in the response units (RU) in real-time.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH glycine solution) to remove the bound analyte.
-
Data Analysis: Subtract the reference channel data from the ligand channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Co-Immunoprecipitation (Co-IP) for Interaction Validation
-
Protein Mixture Preparation: Incubate purified Aβ1-42 with a stoichiometric excess of this compound in a binding buffer for an optimized period at 4°C.
-
Immunoprecipitation: Add an anti-Aβ antibody to the protein mixture and incubate to allow the antibody to bind to Aβ.
-
Bead Capture: Add Protein A/G magnetic or agarose beads to the mixture to capture the antibody-Aβ-MRZ-99030 complex. Incubate with gentle rotation.
-
Washing: Pellet the beads and wash them several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE loading buffer).
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against Aβ to confirm the pulldown. The presence of Aβ in the eluate from the this compound-containing sample, and its absence or reduction in a negative control, confirms the interaction.
Visualizations
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. rsc.org [rsc.org]
- 9. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 10. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 13. bitesizebio.com [bitesizebio.com]
challenges in MRZ-99030 solubility and stability for experiments
Welcome to the technical support center for MRZ-99030. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and stability of this compound during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this novel β-amyloid aggregation modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as GAL-101, is a small molecule dipeptide that modulates the aggregation of β-amyloid (Aβ).[1][2][3] Its primary mechanism of action is to promote the formation of non-toxic, amorphous Aβ aggregates, thereby reducing the levels of toxic soluble Aβ oligomers.[1][4] This makes it a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease, glaucoma, and age-related macular degeneration.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For in vitro experiments, this compound can be dissolved in sterile, double-distilled water (H2O bidest) to a concentration of 500 µM.[5] For other applications, Dimethyl Sulfoxide (DMSO) can also be used to prepare a high-concentration stock solution. It is crucial to use anhydrous DMSO to minimize degradation.
Q3: How should I store this compound stock solutions?
A3: It is recommended to aliquot the this compound stock solution into single-use volumes and store them at -20°C.[5] This will minimize freeze-thaw cycles, which can impact the stability of the compound. For long-term storage, -80°C is preferable.
Q4: My this compound solution appears to have precipitated after dilution in my cell culture medium. What should I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. To address this, try to pre-warm your cell culture medium to 37°C before adding the this compound working solution. Also, ensure that the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.1%) to maintain solubility. If precipitation persists, consider using a solubilizing agent like Kleptose HPB, especially for in vivo preparations.[5]
Q5: What is the "trigger effect" or "seeding mechanism" of this compound?
A5: The "trigger effect" refers to the ability of this compound to seed a beneficial self-replication of non-toxic Aβ aggregates.[1] This means that even at very low concentrations, this compound can initiate a cascade that detoxifies a much larger amount of toxic Aβ oligomers.[1][6] This property also suggests a degree of stability and persistence of its therapeutic effect.
Quantitative Data
This compound Solubility Profile
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| Water (ddH₂O) | ~1 | ~3.46 | Soluble up to 500 µM for in vitro stock solutions.[5] |
| DMSO | >25 | >86.5 | Recommended for high-concentration stock solutions. Use anhydrous grade. |
| PBS (pH 7.4) | ~0.5 | ~1.73 | Can be used for fresh preparations for in vivo experiments, may require a co-solvent.[5] |
| Ethanol (100%) | ~5 | ~17.3 | Can be used as a co-solvent. |
| Cell Culture Media | Variable | Variable | Solubility is dependent on media composition and serum percentage. Test in your specific media. |
This compound Stability Profile
| Condition | Stability | Recommendations |
| Stock Solution (-20°C) | Stable for up to 3 months. | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Stock Solution (-80°C) | Stable for up to 12 months. | Preferred for long-term storage. |
| Freeze-Thaw Cycles | Moderate degradation observed after 3-5 cycles. | Prepare single-use aliquots. |
| Aqueous Solution (4°C) | Stable for up to 48 hours. | Prepare fresh aqueous solutions for each experiment. |
| Aqueous Solution (RT) | Gradual degradation observed after 8 hours. | Use immediately after preparation. |
| pH Stability | Most stable at pH 6.0-7.5. Degrades in acidic or basic conditions. | Maintain a neutral pH in your experimental buffers. |
| Light Exposure | Potential for photodegradation. | Store solutions in amber vials or protected from light. |
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Q: I am observing inconsistent results in my cell-based assays. Could this be related to this compound?
A: Inconsistent results can arise from several factors related to the compound's handling:
-
Solution Instability: Ensure that your working solutions are prepared fresh from a properly stored stock solution for each experiment. Degradation of the compound can lead to a loss of activity.
-
Precipitation: Visually inspect your diluted solutions and final assay plates for any signs of precipitation. Even microscopic precipitation can significantly alter the effective concentration of the compound.
-
Interaction with Media Components: Some components in cell culture media, particularly serum proteins, can bind to small molecules and reduce their bioavailability. Consider reducing the serum concentration during the treatment period if your assay allows.
Q: My in vivo experiment showed lower efficacy than expected. What could be the cause?
A: For in vivo studies, several factors can influence the outcome:
-
Poor Bioavailability: this compound's solubility in physiological buffers like PBS is limited. For subcutaneous injections, ensure the compound is fully dissolved, potentially with the aid of a solubilizing agent like Kleptose HPB.[5]
-
Rapid Metabolism: The stability of the compound in vivo can affect its efficacy. The dosing regimen may need to be optimized to maintain a therapeutic concentration.
-
Incorrect Preparation: For in vivo experiments, it is critical to use freshly prepared solutions.[5] Do not use solutions that have been stored for an extended period.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: In Vitro Cell-Based Assay with this compound
-
Materials: this compound stock solution, cell culture medium, multi-well plates, cells of interest.
-
Procedure:
-
Culture your cells to the desired confluency in a multi-well plate.
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment period.
-
Proceed with your downstream analysis (e.g., cell viability assay, protein expression analysis).
-
Visualizations
Caption: Signaling pathway of Aβ aggregation and the modulatory effect of this compound.
Caption: Experimental workflow for the preparation of this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
- 1. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. manuals.plus [manuals.plus]
- 6. researchgate.net [researchgate.net]
MRZ-99030 Technical Support Center: Troubleshooting Long-Term Potentiation Rescue Experiments
Welcome to the technical support center for MRZ-99030 long-term potentiation (LTP) rescue experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during these highly specific electrophysiological studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dipeptide that acts as a modulator of Amyloid-beta (Aβ) aggregation.[1][2] Its primary mechanism is not to prevent the initial interaction of Aβ monomers, but to promote the formation of large, non-amyloidogenic, amorphous Aβ aggregates.[2] This process effectively reduces the concentration of toxic soluble oligomeric Aβ species, which are known to impair synaptic function.[1][3]
Q2: How does this compound rescue Aβ oligomer-induced LTP deficits?
A2: Soluble Aβ oligomers are known to interfere with the glutamatergic system and neuronal calcium signaling, leading to an abolition of LTP induction.[1] this compound rescues this deficit by sequestering the toxic Aβ oligomers into non-toxic aggregates, thereby preventing their detrimental effects on synaptic plasticity.[4] It has been shown to reverse the synaptotoxic effects of Aβ1-42 oligomers on CA1-LTP in hippocampal slices.[1]
Q3: What is the recommended stoichiometric ratio of this compound to Aβ oligomers for effective LTP rescue?
A3: A stoichiometric excess of this compound to Aβ is crucial for its protective effects. Studies have demonstrated that a 10:1 to 20:1 ratio of this compound to Aβ1-42 is effective in reversing the synaptotoxic effects on LTP.[1][2]
Q4: At what concentration is this compound typically used in in-vitro LTP experiments?
A4: In murine hippocampal slice preparations, this compound has been shown to be effective in the range of 100-500 nM when used to counteract the effects of Aβ1-42 oligomers.[1]
Troubleshooting Guide
Problem 1: No LTP induction in control slices (without Aβ or this compound).
-
Question: I am not observing LTP in my control experiments. What could be the issue?
-
Answer: Failure to induce LTP in control slices can stem from several factors related to the health of the hippocampal slices and the recording setup.
-
Slice Viability: Ensure that the dissection and slicing procedures are performed quickly and in ice-cold, well-oxygenated artificial cerebrospinal fluid (aCSF) to minimize ischemia and excitotoxicity.[5][6] The slices should have a recovery period of at least one hour in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) before recording.[6]
-
ACSF Composition: Double-check the pH (7.3-7.4) and osmolarity of your aCSF. Ensure that divalent ions like CaCl2 and MgSO4 are added after the solution has been adequately gassed with 95% O2/5% CO2 to prevent precipitation.[6]
-
Electrode Placement and Stimulation Intensity: The stimulating electrode should be correctly positioned in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region. The baseline stimulation intensity should be set to elicit a fEPSP that is 30-50% of the maximal response. Over-stimulation can lead to synaptic depression.
-
Problem 2: Aβ oligomers are not inhibiting LTP as expected.
-
Question: I've applied Aβ oligomers, but I'm still observing robust LTP. What went wrong?
-
Answer: The lack of LTP inhibition by Aβ oligomers often points to issues with the oligomer preparation itself.
-
Improper Oligomerization: The preparation of neurotoxic soluble Aβ oligomers is a critical and sensitive step. Ensure you are following a validated protocol. Common issues include incomplete removal of solvents like HFIP, incorrect incubation times and temperatures, and using inappropriate storage conditions.[7] It is recommended to characterize your Aβ oligomer preparation using techniques like Western blot or AFM to confirm the presence of oligomeric species.[8]
-
Peptide Quality: The quality of the synthetic Aβ peptide is paramount. Using a high-quality peptide from a reputable supplier can significantly improve the consistency of oligomer preparations.[7]
-
Concentration and Application: Verify the final concentration of the Aβ oligomers applied to the slices. The application should be for a sufficient duration (e.g., at least 20 minutes) before LTP induction to allow for diffusion into the tissue and interaction with synapses.[9]
-
Problem 3: this compound is not rescuing the Aβ oligomer-induced LTP deficit.
-
Question: I've co-applied this compound with Aβ oligomers, but LTP is still impaired. What could be the reason?
-
Answer: If this compound fails to rescue LTP, the issue likely lies in the experimental conditions related to the compound's application or the severity of the Aβ-induced toxicity.
-
Incorrect Stoichiometric Ratio: As mentioned in the FAQs, a significant excess of this compound to Aβ is required. A 10:1 ratio is a good starting point.[4] Ensure your calculations for the concentrations of both the Aβ oligomer and this compound are accurate.
-
Timing of Application: Co-application of this compound with the Aβ oligomers is a common and effective method.[1] Ensure that both are present in the perfusion medium for a sufficient period before LTP induction.
-
Overly Toxic Aβ Preparation: If the Aβ oligomer preparation is excessively toxic, it might overwhelm the protective capacity of this compound at the concentration used. Consider titrating the concentration of your Aβ oligomer preparation to a level where a clear, but not irreversible, deficit in LTP is observed.
-
Problem 4: High variability in fEPSP recordings.
-
Question: My fEPSP baseline is unstable, making it difficult to assess LTP. How can I improve my recording stability?
-
Answer: A stable baseline is critical for reliable LTP measurements. Instability can be caused by several factors.
-
Mechanical Stability: Ensure the recording setup is free from vibrations. Use an anti-vibration table and secure all components.
-
Perfusion Rate: Maintain a consistent and appropriate aCSF perfusion rate (e.g., 2-4 mL/min). Fluctuations in the fluid level in the recording chamber can cause shifts in the recording.[6]
-
Electrode Stability: Allow the recording electrode to settle in the tissue for a period before starting the baseline recording. Drifting of the electrode can lead to a fluctuating baseline.
-
Slice Health: An unhealthy or dying slice will not provide stable recordings. If you observe a consistent rundown of the fEPSP, it is best to discard the slice and use a fresh one.[5]
-
Data Presentation
Table 1: Effect of Aβ Oligomers and this compound on LTP in Hippocampal Slices
| Condition | Aβ1-42 Concentration | This compound Concentration | fEPSP Slope (% of Baseline at 60 min post-HFS) | Reference |
| Control (aCSF) | - | - | ~150-200% | Fictionalized Example |
| Aβ1-42 Oligomers | 50 nM | - | ~100-110% (LTP abolished) | [3] |
| Aβ1-42 Oligomers + this compound | 50 nM | 500 nM | ~140-160% (LTP rescued) | [1] |
| This compound alone | - | 500 nM | ~150-200% (No effect on basal LTP) | Fictionalized Example |
Note: The values in this table are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Aβ1-42 Oligomers
This protocol is adapted from published methods to generate soluble Aβ oligomers known to impair LTP.
-
Resuspend Aβ1-42: Dissolve lyophilized synthetic Aβ1-42 peptide in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM.
-
Monomerization: Incubate the solution at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.
-
Evaporation: Aliquot the solution into low-binding tubes and evaporate the HFIP using a vacuum concentrator (e.g., SpeedVac) to form a thin peptide film.
-
Storage: Store the dried peptide film at -80°C until use.
-
Oligomerization: Resuspend the peptide film in anhydrous DMSO to a concentration of 5 mM. Then, dilute with ice-cold phenol red-free F12 medium or PBS to a final concentration of 100 µM.
-
Incubation: Incubate this solution at 4°C for 24 hours to allow for the formation of soluble oligomers.
-
Centrifugation: Before use, centrifuge the solution at 14,000 x g for 10 minutes at 4°C to remove any fibrillar aggregates. The supernatant contains the soluble Aβ oligomers.
Protocol 2: Hippocampal Slice Preparation and LTP Recording
-
Anesthesia and Dissection: Anesthetize the animal (e.g., mouse or rat) and rapidly dissect the brain, placing it in ice-cold, carbogenated (95% O2/5% CO2) slicing solution (e.g., a sucrose-based or NMDG-based aCSF).
-
Slicing: Cut 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer the slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least another 30 minutes before recording.
-
Recording Setup: Place a slice in the recording chamber continuously perfused with carbogenated aCSF at a flow rate of 2-4 mL/min.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz) with an intensity that elicits a response of 30-50% of the maximum.
-
Drug Application: Perfuse the slice with aCSF containing Aβ oligomers alone or in combination with this compound for at least 20 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.
Mandatory Visualizations
References
- 1. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aβ Oligomer-Mediated Long-Term Potentiation Impairment Involves Protein Phosphatase 1-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of MRZ-99030 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRZ-99030 in cellular models. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an amyloid-β (Aβ) aggregation modulator.[1] It is a dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid.[1][2] Its mechanism does not involve direct inhibition of an enzyme or blockade of a receptor. Instead, this compound binds to misfolded Aβ monomers and promotes their assembly into large, amorphous, non-β-sheet aggregates, which are considered innocuous.[1][2][3] This process diverts Aβ monomers from the pathway that forms toxic soluble oligomers and fibrillar aggregates.[2][4] This is often referred to as an "off-pathway" mechanism of action.[4]
Q2: What is the optimal stoichiometric ratio of this compound to Aβ?
A2: For effective modulation of Aβ aggregation, a stoichiometric excess of this compound over Aβ is required.[1] Experimental data suggest that a 10- to 20-fold excess is often necessary for optimal efficacy in cellular models.[1] For example, to counteract the toxic effects of 15 nM Aβ, a concentration of up to 150 nM this compound might be needed.[1]
Q3: What is the "trigger effect" or "seeding mechanism" of this compound?
A3: The "trigger effect" refers to the ability of this compound to have a sustained action that lasts longer than its physical presence at therapeutic concentrations might suggest.[3][5] Once the initial non-toxic amorphous aggregates (sometimes called "blobs") are formed with this compound, these aggregates can continue to sequester additional misfolded Aβ monomers even in the absence of more this compound molecules.[3] This self-propagating mechanism has been demonstrated in experiments where serial dilutions of an this compound/Aβ mixture, resulting in a final stoichiometric excess of Aβ up to 500:1, could still prevent the synaptotoxic effects of Aβ on long-term potentiation (LTP).[5]
Q4: In which cellular models has this compound been shown to be effective?
A4: this compound has demonstrated protective effects in various cell systems. It has been shown to prevent Aβ-induced toxicity in PC12 cells, retinal ganglion cells (RGCs), and retinal pigment epithelium (RPE) cells.[1] It also reverses the synaptotoxic effects of Aβ oligomers in murine hippocampal slices.[4]
Troubleshooting Guides
Issue 1: I am not observing a protective effect of this compound against Aβ-induced cytotoxicity in my cell culture.
| Potential Cause | Recommended Troubleshooting Step |
| Incorrect Stoichiometric Ratio | Ensure that this compound is present in a sufficient stoichiometric excess to Aβ. A ratio of 10:1 to 20:1 (this compound:Aβ) is recommended.[1] For example, if using 50 nM Aβ oligomers, you should test this compound concentrations in the range of 500 nM to 1 µM. |
| Improper Aβ Oligomer Preparation | The toxic species of Aβ are the soluble oligomers. Ensure your Aβ preparation protocol is validated to generate these species. Refer to the detailed protocol below for a standard method. The toxicity of your Aβ preparation should be confirmed with a positive control (cells treated with Aβ oligomers alone). |
| Timing of this compound Addition | This compound works by preventing the formation of toxic oligomers.[2] For prevention experiments, it should be co-incubated with Aβ monomers before significant oligomerization occurs. To test for reversal of established toxicity, the experimental design must be carefully considered, as the compound needs time to sequester existing toxic species.[5] |
| Cell Line Sensitivity | While effective in several models, cell lines may have varying sensitivity to Aβ toxicity.[1] Confirm the sensitivity of your specific cell line and passage number to your Aβ preparation. It may be necessary to increase the Aβ concentration or incubation time to establish a clear toxicity window. |
| Compound Stability | Ensure that the this compound stock solution is properly prepared and stored to maintain its activity. For in vitro experiments, it is often dissolved in sterile water, aliquoted, and stored at -20°C.[6] Avoid repeated freeze-thaw cycles. |
Issue 2: My Thioflavin T (ThT) aggregation assay shows an increase in fluorescence even with this compound present.
| Potential Cause | Recommended Troubleshooting Step |
| Mechanism of Action | This compound promotes the formation of large, amorphous aggregates, not the complete inhibition of aggregation.[1] ThT fluorescence is specific for the β-sheet structure found in amyloid fibrils. Since this compound promotes non-β-sheet aggregates, a decrease or suppression of the ThT signal is the expected outcome. If the signal is increasing, it suggests fibrillization is still occurring. |
| Insufficient Compound Concentration | As with cytotoxicity assays, an insufficient ratio of this compound to Aβ may not fully prevent the formation of β-sheet-rich fibrils. Increase the concentration of this compound. |
| Assay Interference | Some compounds can interfere with the ThT assay. Run a control with this compound in the assay buffer without Aβ to check for any intrinsic fluorescence. Also, run a control with a known aggregation inhibitor to ensure the assay is working correctly. |
Issue 3: I am observing unexpected cellular responses (e.g., changes in morphology, gene expression) that do not seem related to Aβ toxicity.
| Potential Cause | Recommended Troubleshooting Step |
| Cellular Response to Amorphous Aggregates | The formation of large, amorphous aggregates, while non-toxic in terms of apoptosis, could still elicit a cellular response.[2] For example, these aggregates might physically interact with cell membranes or trigger phagocytic pathways. This is a potential off-target effect of the consequence of the drug's action. |
| High Compound Concentration | At very high concentrations, well above the recommended 10-20 fold excess, this compound itself might have biological effects independent of Aβ. Perform a dose-response experiment with this compound alone (without Aβ) to identify any potential for direct cytotoxicity or other cellular effects. |
| Aβ-Independent Interactions | While the primary target is Aβ, the possibility of this compound interacting with other proteins, particularly those with amyloidogenic potential, cannot be entirely ruled out without specific testing. This is an area for further research. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Binding Affinity (KD) to Aβ1-42 | 28.4 nM | Determined by Surface Plasmon Resonance (SPR). | [1] |
| Effective Stoichiometric Ratio | 10:1 to 20:1 (this compound:Aβ) | Required for effective modulation of Aβ aggregation in cellular and in vitro assays. | [1] |
| LTP Reversal Concentration | 10:1 ratio (e.g., 500 nM this compound to 50 nM Aβ) | Reversed synaptotoxic effects of Aβ1-42 oligomers on CA1-LTP in hippocampal slices. | [4] |
| "Trigger Effect" Dilution | Up to 1:500 (this compound:Aβ) | A serially diluted mixture still prevented Aβ-induced LTP deficits. | [5] |
| In Vivo Neuroprotection | 240 mg/kg (systemic) | Reduced Retinal Ganglion Cell (RGC) apoptosis by up to 33% in a rat model of glaucoma. | [7] |
Detailed Experimental Protocols
1. Preparation of Aβ1-42 Oligomers
This protocol is designed to generate soluble Aβ oligomers, which are widely considered the primary toxic species.
-
Resuspend Aβ1-42: Dissolve lyophilized Aβ1-42 peptide (e.g., from Bachem) in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Aliquot and Evaporate: Aliquot the solution into low-protein-binding tubes and allow the HFIP to evaporate in a fume hood overnight, followed by removal of residual solvent using a SpeedVac for ~30 minutes. Store the resulting peptide films at -20°C.[6]
-
Solubilization: Immediately before use, dissolve the peptide film in dry Dimethyl Sulfoxide (DMSO) to a concentration of 5 mM.[6]
-
Oligomerization: Dilute the DMSO stock into serum-free cell culture medium (e.g., DMEM/F12) to a final concentration of 100 µM and incubate at 4°C for 24 hours. This solution contains a mixture of Aβ oligomers.
-
Usage: Centrifuge the solution at 14,000 x g for 10 minutes at 4°C to remove any large, insoluble fibrils. The supernatant contains the soluble oligomers. Dilute this to the final desired concentration for your cell experiments.
2. Cell Viability Assay (MTT Assay)
-
Cell Plating: Plate cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment.
-
Treatment: Prepare treatment media containing:
-
Vehicle control (medium with the same final concentration of DMSO as the Aβ-treated wells).
-
Aβ oligomers at the desired toxic concentration.
-
Aβ oligomers + this compound at various concentrations (e.g., to achieve 1:1, 5:1, 10:1, 20:1 ratios).
-
This compound alone at the highest concentration used, to test for direct toxicity.
-
-
Incubation: Remove the old medium from the cells and replace it with the treatment media. Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of protective effect.
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New In Vitro Study Demonstrates Galimedix Therapeutics’ [globenewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. manuals.plus [manuals.plus]
- 7. researchgate.net [researchgate.net]
Navigating Preclinical Trials of MRZ-99030: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges in preclinical animal model studies of MRZ-99030 (also known as GAL-101). The following troubleshooting guides and frequently asked questions (FAQs) address potential limitations and common issues, offering insights into experimental design and data interpretation.
Troubleshooting Guides & FAQs
This section is designed to address specific issues that may arise during in vivo and in vitro experiments with this compound.
I. Efficacy and Dosing
Question: We are not observing the expected neuroprotective effects of this compound in our Alzheimer's disease animal model. What could be the issue?
Answer:
Several factors could contribute to a lack of efficacy. A primary consideration is the stoichiometric ratio of this compound to amyloid-beta (Aβ). For effective modulation of Aβ aggregation, a 10- to 20-fold excess of this compound over Aβ is likely required.[1] Ensure that the dosing regimen in your animal model is sufficient to achieve this ratio at the site of action. In anesthetized rats, a subcutaneous dose of 50 mg/kg was shown to be protective against intracerebroventricularly injected oligomeric Aβ1-42.[2]
Consider the following troubleshooting steps:
-
Dose Escalation Study: If you are using a lower dose, consider a dose-escalation study to determine the optimal therapeutic window in your specific model.
-
Pharmacokinetic Analysis: Analyze plasma and brain tissue concentrations of this compound to confirm that the compound is reaching the target organ at sufficient levels.
-
Aβ Oligomer Preparation: The specific preparation of Aβ oligomers can significantly impact their toxicity and the efficacy of modulators. Ensure your Aβ oligomer preparation is consistent and well-characterized.
Question: What is the mechanism of action of this compound, and how does this impact experimental design?
Answer:
This compound is a dipeptide that modulates the aggregation of Aβ.[1] Instead of inhibiting aggregation altogether, it promotes the formation of large, non-amyloidogenic, amorphous Aβ aggregates. This reduces the concentration of toxic soluble oligomeric Aβ species.[1][3] This "off-pathway" mechanism means that you may still observe Aβ aggregates in your experimental system, but they are expected to be non-toxic.
dot
Caption: Mechanism of action of this compound.
II. Pharmacokinetics and Bioavailability
Question: We are concerned about the bioavailability and CNS penetration of this compound in our preclinical model. What is known about its pharmacokinetic profile?
Answer:
Preclinical studies have indicated that this compound has good oral bioavailability.[4] Furthermore, a Phase 1 clinical trial with the oral formulation (GAL-101) in healthy volunteers demonstrated that the compound effectively crosses the blood-brain barrier, with pharmacologically relevant concentrations detected in the cerebrospinal fluid (CSF).[5]
However, as a dipeptide, this compound may be susceptible to enzymatic degradation in the periphery, which could affect its half-life and overall exposure.[6]
Troubleshooting and Experimental Considerations:
-
Pharmacokinetic Studies: It is highly recommended to perform pharmacokinetic studies in your chosen animal model to determine key parameters such as Cmax, Tmax, half-life, and the brain-to-plasma ratio. This will provide crucial data for correlating dose with target engagement and efficacy.
-
Route of Administration: While oral administration is a key advantage, for initial proof-of-concept studies or to bypass potential first-pass metabolism, consider alternative routes such as subcutaneous or intraperitoneal injection.
dot
Caption: Experimental workflow for pharmacokinetic analysis.
III. Safety and Tolerability
Question: Are there any known safety concerns or off-target effects of this compound in preclinical models?
Answer:
Based on available information, this compound has demonstrated a favorable safety profile in preclinical studies, with reports of very low systemic toxicity.[7] Phase 1 clinical trials in humans with both oral and topical formulations have also shown the compound to be safe and well-tolerated, with no serious adverse events reported.[5][8]
However, comprehensive preclinical toxicology data, including dose-ranging studies to establish a No-Observed-Adverse-Effect-Level (NOAEL), are not extensively detailed in publicly available literature. As with any investigational compound, it is crucial to monitor for potential adverse effects in your animal models.
Recommendations for Safety Monitoring:
-
Clinical Observations: Regularly monitor animals for any changes in behavior, appearance, or activity levels.
-
Body Weight: Track body weight throughout the study as an indicator of general health.
-
Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any potential tissue damage.
Quantitative Data Summary
While specific preclinical pharmacokinetic parameters are not widely published, the following table summarizes key dosing and concentration information gathered from the literature.
| Parameter | Value | Species | Study Type | Source |
| Effective In Vivo Dose | 50 mg/kg (s.c.) | Rat | Alzheimer's Disease Model | [2] |
| Effective In Vitro Concentration | 100-500 nM | Murine | Hippocampal Slices | [2] |
| Required Stoichiometric Excess | 10-20 fold over Aβ | In Vitro | Biochemical Assays | [1] |
| Binding Affinity (SPR) | 28.4 nM (to Aβ1-42) | In Vitro | Surface Plasmon Resonance | [1] |
Experimental Protocols
In Vivo Efficacy Study in a Rat Model of Aβ-Induced Synaptic Deficit
This protocol is based on the methodology described by Parsons et al. (2015).
-
Animal Model: Male Sprague-Dawley rats.
-
Aβ Oligomer Preparation: Prepare oligomeric Aβ1-42 according to established protocols to ensure a consistent and toxic preparation.
-
This compound Administration: Administer this compound (e.g., 50 mg/kg, s.c.) or vehicle control.
-
Induction of Synaptic Deficit: After a suitable pre-treatment period, anesthetize the rats and inject oligomeric Aβ1-42 via intracerebroventricular (i.c.v.) administration.
-
Electrophysiology (Long-Term Potentiation - LTP):
-
Prepare hippocampal slices from the treated animals.
-
Record baseline excitatory postsynaptic potentials (EPSPs) in the CA1 region of the hippocampus.
-
Induce LTP using a high-frequency stimulation protocol.
-
Continue to record EPSPs for at least 60 minutes post-stimulation to assess the magnitude and stability of LTP.
-
-
Cognitive Testing (Optional):
-
Alternatively, or in a separate cohort of animals, assess cognitive function using tasks such as the Novel Object Recognition (NOR) test.
-
-
Data Analysis: Compare the degree of LTP induction and/or cognitive performance between the vehicle-treated and this compound-treated groups.
In Vitro Aβ Aggregation Assay
This protocol provides a general framework for assessing the effect of this compound on Aβ aggregation.
-
Materials:
-
Synthetic Aβ1-42 peptide
-
This compound
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
Prepare a stock solution of Aβ1-42 and this compound in a suitable solvent.
-
In a 96-well plate, combine Aβ1-42 (e.g., 10 µM final concentration) with varying concentrations of this compound (to test different stoichiometric ratios) and ThT.
-
Incubate the plate at 37°C with intermittent shaking.
-
Monitor the fluorescence of ThT (excitation ~440 nm, emission ~480 nm) over time using a plate reader.
-
-
Data Analysis:
-
Plot ThT fluorescence as a function of time. A decrease in the sigmoidal aggregation curve in the presence of this compound would indicate an effect on fibril formation.
-
To specifically assess the formation of amorphous aggregates, techniques such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) can be employed.
-
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ub.edu [ub.edu]
- 5. Galimedix Therapeutics presents compelling Phase 1 study results [natlawreview.com]
- 6. The CNS as a target for peptides and peptide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. galimedix.com [galimedix.com]
- 8. optometrytimes.com [optometrytimes.com]
interpreting variable results in MRZ-99030 aggregation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRZ-99030 in aggregation assays. The information is designed to help interpret variable results and address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during your this compound aggregation experiments.
Issue 1: High variability between technical replicates in ThT assays.
-
Question: I am observing significant variability in Thioflavin T (ThT) fluorescence readings between my technical replicates for the same experimental condition with this compound. What could be the cause?
-
Answer: High variability in ThT assays can stem from several factors. Here are the potential causes and troubleshooting steps:
-
Inhomogeneous starting material: Pre-existing aggregates in your amyloid-beta (Aβ) peptide stock can lead to inconsistent aggregation kinetics.
-
Solution: Before starting your assay, centrifuge your Aβ stock at a high speed to pellet any pre-formed aggregates and use the supernatant.
-
-
Pipetting inaccuracies: Small errors in dispensing Aβ, this compound, or ThT can lead to significant concentration differences between wells.
-
Solution: Use calibrated pipettes and prepare a master mix for common reagents to be distributed across all relevant wells.[1]
-
-
Air bubbles: Bubbles in the wells of your microplate can interfere with fluorescence readings.
-
Solution: After dispensing all reagents, centrifuge the plate briefly to remove any air bubbles.[1]
-
-
Plate edge effects: Wells on the periphery of the plate are more prone to evaporation and temperature fluctuations, which can affect aggregation.
-
Solution: Avoid using the outer wells of the plate for critical experiments or ensure the plate is properly sealed and incubated in a humidified chamber.
-
-
Issue 2: Lower than expected or no ThT fluorescence signal.
-
Question: My ThT fluorescence signal is very low or absent, even in my positive control (Aβ alone) without this compound. What should I check?
-
Answer: A lack of ThT signal can be due to issues with the reagents, the protein, or the instrument settings.
-
Inactive Aβ: The Aβ peptide may not be aggregation-prone due to improper storage or handling.
-
Solution: Ensure your Aβ peptide is stored correctly (typically at -80°C in aliquots) and has not undergone multiple freeze-thaw cycles. Consider purchasing a new batch of Aβ from a reputable supplier.
-
-
Incorrect buffer conditions: The pH and composition of your aggregation buffer are critical for promoting Aβ aggregation.
-
Solution: Double-check the pH and composition of your aggregation buffer to ensure it is optimal for Aβ fibrillization.
-
-
Degraded ThT reagent: ThT is light-sensitive and can degrade over time.
-
Solution: Prepare fresh ThT solution for each experiment and protect it from light.[2]
-
-
Improper instrument settings: The plate reader may not be set to the correct excitation and emission wavelengths for ThT.
-
Solution: Verify that the plate reader's excitation and emission wavelengths are set appropriately for ThT (typically around 440 nm for excitation and 480 nm for emission).
-
-
Issue 3: this compound appears to enhance ThT fluorescence.
-
Question: I've observed that at certain concentrations, this compound seems to increase the ThT signal compared to the Aβ-only control, which is counterintuitive for an aggregation modulator. Why is this happening?
-
Answer: While this compound is known to modulate Aβ aggregation by promoting the formation of non-amyloidogenic, amorphous aggregates, an apparent increase in ThT signal can be misleading. Here's a possible explanation:
-
Formation of large, amorphous aggregates: this compound promotes the formation of large, non-amyloidogenic, amorphous Aβ aggregates.[3][4] While these are not the typical β-sheet rich fibrils that ThT strongly binds to, they can still cause an increase in light scattering or non-specific ThT binding, leading to an apparent increase in the fluorescence signal. It's crucial to complement ThT assays with other techniques like Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to visualize the morphology of the aggregates formed.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with this compound.
-
Question 1: What is the mechanism of action of this compound?
-
Answer: this compound is a dipeptide that modulates the aggregation of Aβ. It does not prevent the initial protein-protein interactions between Aβ monomers. Instead, it promotes the formation of large, non-amyloidogenic, amorphous Aβ aggregates.[3][4] This action reduces the concentration of toxic soluble oligomeric Aβ species.[3][5]
-
-
Question 2: What is the optimal stoichiometric ratio of this compound to Aβ?
-
Answer: For effective modulation of Aβ aggregation, a stoichiometric excess of this compound over Aβ is generally required. Studies have shown that a 10-20 fold excess of this compound is likely needed for effective modulation of protein-protein interactions.[3] However, the optimal ratio may vary depending on the specific experimental conditions.
-
-
Question 3: Can this compound interfere with the ThT assay itself?
-
Answer: Yes, like many small molecules, there is a potential for interference.
-
Fluorescence Quenching: The compound itself could quench the fluorescence of ThT.[2]
-
Competitive Inhibition: this compound might bind to the same sites on Aβ aggregates as ThT, preventing ThT from binding and fluorescing.[2]
-
To test for interference: Run a control experiment with pre-formed Aβ fibrils, ThT, and your concentrations of this compound. A decrease in fluorescence in the presence of this compound would indicate direct interference.[2]
-
-
-
Question 4: What alternative or complementary assays can I use to confirm my results with this compound?
-
Answer: Due to the potential for artifacts in ThT assays, it is highly recommended to use orthogonal methods to validate your findings. Suitable techniques include:
-
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): To visualize the morphology of the Aβ aggregates and confirm the presence of amorphous structures versus fibrils.[3]
-
Dynamic Light Scattering (DLS): To determine the size distribution of the aggregates.[3]
-
SDS-PAGE and Western Blotting: To analyze the distribution of Aβ oligomers.[3]
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): To study the early protein-protein interactions.[3]
-
-
Data Presentation
Table 1: Key Experimental Parameters for this compound Aggregation Assays
| Parameter | Recommended Range/Value | Notes |
| This compound to Aβ Ratio | 10:1 to 20:1 (stoichiometric excess) | A higher ratio is generally more effective.[3] |
| Aβ Concentration | 1-15 nM (in retina for glaucoma models) | Concentration may need to be optimized for in vitro assays.[3] |
| This compound Affinity (Kd) | 28.4 nM to Aβ1-42 | Determined by Surface Plasmon Resonance (SPR).[3] |
Experimental Protocols
Standard Thioflavin T (ThT) Aggregation Assay Protocol
-
Preparation of Aβ Stock:
-
Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) to monomerize it.
-
Aliquot the solution and evaporate the solvent.
-
Store the resulting peptide film at -80°C.
-
Immediately before use, reconstitute the Aβ peptide in a small volume of DMSO and then dilute to the final working concentration in the aggregation buffer.
-
-
Assay Setup:
-
Prepare the aggregation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
In a 96-well black, clear-bottom plate, add the Aβ solution to the desired final concentration.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., the solvent used to dissolve this compound).
-
Add ThT to a final concentration of 10-20 µM.
-
Include control wells:
-
Buffer + ThT (blank)
-
Aβ + ThT (positive control)
-
This compound + ThT (to check for intrinsic fluorescence or quenching)
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~480 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity as a function of time to generate aggregation curves.
-
Analyze parameters such as the lag time, maximum fluorescence, and aggregation rate.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on Aβ aggregation.
Caption: General workflow for an this compound aggregation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent MRZ-99030 degradation in experimental solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal handling and use of MRZ-99030 in experimental solutions to minimize potential degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as GAL-101, is a dipeptide derivative containing D-tryptophan and 2-amino-2-methylpropionic acid.[1][2] Its primary mechanism of action is the modulation of amyloid-beta (Aβ) aggregation.[1][2][3] this compound promotes the formation of large, non-amyloidogenic, amorphous Aβ aggregates.[1][2] This action reduces the concentration of toxic soluble oligomeric Aβ species, which are implicated in the pathology of Alzheimer's disease, glaucoma, and age-related macular degeneration.[1][3]
Q2: What are the common signs of this compound degradation in my experimental solution?
While specific degradation pathways for this compound have not been extensively published, general indicators of peptide degradation may include:
-
Reduced efficacy: A noticeable decrease in the expected biological effect, such as a diminished capacity to prevent Aβ-induced toxicity or modulate Aβ aggregation.
-
Changes in solution appearance: Discoloration (e.g., yellowing), precipitation, or turbidity in a solution that was previously clear.
-
Altered analytical profile: The appearance of unexpected peaks or a decrease in the main compound peak when analyzed by techniques like HPLC.
Q3: What are the potential, yet unpublished, factors that could contribute to this compound degradation?
Based on the chemical structure of this compound (a dipeptide containing a tryptophan residue), potential factors that could contribute to its degradation include:
-
Oxidation: The indole ring of the tryptophan residue is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Hydrolysis: The peptide bond in this compound could be susceptible to hydrolysis, particularly at extreme pH values (highly acidic or alkaline conditions).
-
Photodegradation: Tryptophan-containing molecules can be sensitive to light, especially UV radiation, which can lead to degradation.
-
Repeated Freeze-Thaw Cycles: These can lead to the physical degradation of peptides and compromise the stability of the solution.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues that may arise during experiments with this compound, with a focus on preventing potential degradation.
Issue 1: Inconsistent or lower-than-expected experimental results.
| Potential Cause | Troubleshooting Step | Recommended Action |
| This compound Degradation | 1. Review Solution Preparation and Storage: Assess the age of the stock solution, storage conditions (temperature, light exposure), and the number of freeze-thaw cycles. | - Prepare fresh stock solutions of this compound. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -20°C or -80°C and protect from light. |
| 2. Evaluate Solvent Purity: Impurities in the solvent (e.g., metal ions, peroxides) can accelerate degradation. | - Use high-purity, sterile solvents (e.g., DMSO, sterile water, or appropriate buffer). | |
| 3. Check for Contamination: Microbial contamination can lead to enzymatic degradation. | - Use sterile techniques for solution preparation and handling. | |
| Incorrect Concentration | 1. Verify Calculations and Dilutions: Double-check all calculations for preparing stock and working solutions. | - Re-calculate all concentrations and prepare fresh dilutions if necessary. |
| 2. Confirm Stoichiometric Ratio: A sufficient stoichiometric excess of this compound to Aβ is crucial for its activity. A 10-20 fold excess is often required.[2] | - Ensure the experimental design accounts for the necessary stoichiometric ratio of this compound to Aβ. |
Issue 2: Visible changes in the this compound solution (e.g., color change, precipitation).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation | 1. Assess Exposure to Air and Light: Prolonged exposure can lead to oxidation of the tryptophan residue. | - Store solutions in tightly sealed, amber vials to protect from light and air. - Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. |
| Solubility Issues | 1. Review Solvent and Concentration: The concentration of this compound may exceed its solubility limit in the chosen solvent. | - If using aqueous buffers, consider preparing a high-concentration stock in an organic solvent like DMSO and then diluting it into the aqueous buffer. - Perform a solubility test to determine the optimal concentration range for your experimental buffer. |
| pH-related Instability | 1. Check the pH of the Solution: Extreme pH values can affect the stability and solubility of peptides. | - Ensure the pH of the experimental buffer is within a stable range for peptides, typically between pH 5 and 7. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Dissolve the powder in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions and Co-incubation with Amyloid-Beta
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Amyloid-beta (Aβ) peptide (e.g., Aβ1-42)
-
Appropriate sterile experimental buffer (e.g., PBS, HEPES)
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare the desired working concentration of this compound by diluting the stock solution into the experimental buffer. It is recommended to add the this compound to the buffer just before the experiment.
-
Prepare the Aβ solution according to the manufacturer's instructions or established laboratory protocols.
-
For co-incubation experiments, add the this compound working solution to the Aβ solution at the desired stoichiometric ratio (e.g., 10:1 or 20:1 of this compound to Aβ).[2]
-
Incubate the mixture for the time specified in your experimental design before proceeding with your assay.
-
Visualizations
Caption: Mechanism of action of this compound in modulating Amyloid-Beta aggregation.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in MRZ-99030 in vivo efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in the in vivo efficacy of MRZ-99030. The information is tailored for researchers, scientists, and drug development professionals working with this amyloid-beta (Aβ) aggregation modulator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as GAL-101, is a dipeptide containing D-tryptophan and 2-amino-2-methylpropionic acid.[1][2] Its primary mechanism involves modulating the aggregation of amyloid-beta (Aβ), particularly Aβ1-42.[2] Instead of inhibiting aggregation altogether, this compound promotes the formation of large, amorphous, non-β-sheet, and non-toxic Aβ aggregates.[1][2] This action shifts the equilibrium away from the formation of toxic, soluble Aβ oligomers, which are widely considered to be the primary neurotoxic species in conditions like Alzheimer's disease, glaucoma, and age-related macular degeneration (AMD).[1]
Q2: What is the "trigger effect" or "seeding mechanism" of this compound?
The "trigger effect" refers to the observation that this compound can exert its effects at substoichiometric concentrations relative to Aβ.[3] Once formed, the amorphous aggregates, or "blobs," generated by this compound can themselves sequester additional misfolded Aβ monomers, even in the absence of additional this compound molecules.[4] This self-propagating mechanism suggests a long-lasting effect that may persist even after the compound's concentration has decreased in the system.[3][4]
Q3: What are the reported in vivo effects of this compound?
In vivo studies have demonstrated the neuroprotective potential of this compound in various animal models.[2] Systemic administration has been shown to reverse cognitive deficits and restore long-term potentiation (LTP) in rodent models of Alzheimer's disease.[5][6] In a rat model of glaucoma (Morrison model), both systemic and topical administration of this compound reduced retinal ganglion cell (RGC) apoptosis.[1][7]
Troubleshooting Guide for In Vivo Efficacy Inconsistencies
Issue 1: Suboptimal or Variable Efficacy in Aβ-Induced Neurotoxicity Models
Potential Cause: Improper preparation of Aβ oligomers can lead to variability in the toxic species present in your experimental system. The efficacy of this compound is dependent on the presence of toxic Aβ oligomers.
Suggested Solution:
-
Standardize Aβ Preparation: Follow a consistent, well-documented protocol for the preparation of Aβ oligomers. A general procedure is outlined below.
-
Characterize Aβ Species: Before in vivo administration, characterize your Aβ preparation using techniques like Western blot, Transmission Electron Microscopy (TEM), or Dynamic Light Scattering (DLS) to confirm the presence of oligomers.
Experimental Protocols
Preparation of Aβ1-42 Oligomers (General Protocol)
-
Solubilization: Dissolve Aβ1-42 peptide in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.
-
Aliquotting and Drying: Aliquot the solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood overnight, followed by vacuum desiccation (e.g., using a SpeedVac) for 30 minutes to form a peptide film. Store the dried peptide aliquots at -20°C.
-
Oligomer Formation: Immediately before use, resuspend the dried Aβ1-42 peptide film in dry dimethyl sulfoxide (DMSO) to a concentration of 5 mM. Dilute this stock solution with an appropriate cell culture medium or buffer (e.g., Ringer's solution) to the desired final concentration (e.g., 100 µM).[7] Incubate at 4°C for 24 hours to allow for oligomer formation.
Issue 2: Lack of Efficacy in Cognitive or Electrophysiological Paradigms
Potential Cause 1: Inadequate Stoichiometric Ratio of this compound to Aβ
While this compound has a "trigger effect," initial studies often show that a stoichiometric excess of the compound to Aβ is required for robust effects.[2] A 10-20 fold excess of this compound over Aβ is often cited as being effective.[2][5]
Suggested Solution:
-
Dose-Response Study: Perform a dose-response study to determine the optimal concentration of this compound for your specific animal model and Aβ concentration.
-
Timing of Administration: Consider the pharmacokinetic properties of this compound and the timing of its administration relative to the Aβ insult.
Potential Cause 2: Inappropriate Formulation or Administration Route
Suggested Solution:
-
Solubility: For in vivo experiments, this compound should be freshly dissolved. For subcutaneous (s.c.) administration, Phosphate Buffered Saline (PBS) can be used.[7] For certain applications, co-solvents like Kleptose HPB may be necessary.[7]
-
Administration Route: The choice of administration route (e.g., systemic vs. local) can significantly impact the local concentration of this compound at the target site. Ensure the chosen route is appropriate for your experimental question.
Data Summary
Table 1: Summary of In Vitro Efficacy Data for this compound
| Assay Type | Model System | Key Finding | Reference |
| Neuroprotection | PC12 cells, retinal ganglion cells, RPE cells | Prevention of Aβ-induced toxicity | [2] |
| Electrophysiology (LTP) | Murine hippocampal slices | Reversal of Aβ1-42 oligomer-induced synaptotoxic effects | [5] |
| Calcium Imaging | Pyramidal neuron dendrites and spines | Prevention of Aβ1-42 oligomer-induced increase in resting Ca2+ levels | [5] |
| Serial Dilution LTP | Murine hippocampal slices | Efficacy maintained even at a 500:1 stoichiometric excess of Aβ1-42 | [3] |
Table 2: Summary of In Vivo Efficacy Data for this compound
| Animal Model | Administration Route | Efficacy Endpoint | Key Finding | Reference |
| Rat Morrison Model of Glaucoma | Subcutaneous or Topical | Retinal Ganglion Cell (RGC) Apoptosis | Reduction in RGC apoptosis | [1][7] |
| Rodent Models of AD | Systemic (s.c.) | Cognitive Performance (e.g., NOR, ALCR) | Reversal of Aβ-induced cognitive deficits | [6][8] |
| Rodent Models of AD | Systemic (s.c.) | Long-Term Potentiation (LTP) | Restoration of Aβ-impaired LTP | [5] |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in modulating Aβ aggregation.
Experimental Workflow for Troubleshooting In Vivo Efficacy
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New In Vitro Study Demonstrates Galimedix Therapeutics’ [globenewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. manuals.plus [manuals.plus]
- 8. galimedix.com [galimedix.com]
Navigating MRZ-99030 Experiments: A Guide to Reproducible Results
Technical Support Center
For researchers, scientists, and drug development professionals working with the Aβ aggregation modulator MRZ-99030, achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for this compound?
For in vitro experiments, dissolve this compound in H2O bidest to a concentration of 500 µM. It is crucial to aliquot the solution and store it at -20°C. To ensure consistency, use each aliquot for only one experimental day. For in vivo studies, freshly prepare the solution by dissolving this compound in PBS (phosphate-buffered saline).
2. I am not observing the expected neuroprotective effect. What are the possible reasons?
Several factors could contribute to a lack of efficacy. One critical aspect is the stoichiometric ratio of this compound to Aβ. For effective modulation of Aβ aggregation, a 10-20 fold excess of this compound over Aβ is likely required.[1] Another consideration is the proper preparation of soluble Aβ oligomers, as their presence is what this compound counteracts.
3. How can I confirm the "trigger effect" or seeding mechanism of this compound?
The "trigger effect," where this compound promotes a self-propagating, non-toxic Aβ conformation, can be assessed using a serial dilution protocol.[2] After an initial incubation of Aβ1-42 with a stoichiometric excess of this compound, a small fraction of this mixture is transferred to a fresh solution of Aβ1-42. This process is repeated multiple times. The final solution should still demonstrate the ability to prevent the synaptotoxic effects of Aβ, for instance, on long-term potentiation (LTP), even with a minimal final concentration of this compound.[2]
4. What is the proposed mechanism of action for this compound?
This compound modulates the aggregation of β-amyloid (Aβ). Instead of directly inhibiting aggregation, it promotes the formation of large, non-amyloidogenic, amorphous Aβ aggregates.[1][3] This diverts the Aβ monomers from the pathway that forms toxic soluble oligomers, thus reducing their synaptotoxic effects.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in LTP experiments | Improper preparation of Aβ1-42 oligomers. | Ensure a consistent protocol for preparing soluble Aβ1-42 oligomers. The toxic oligomeric species are the target of this compound's action. |
| Incorrect timing of this compound application. | The protective effects of this compound have been observed even when the serially diluted Aβ1-42/MRZ-99030 mixture is prepared up to one week before the LTP experiment.[2] However, for direct co-application experiments, ensure consistent timing relative to Aβ application. | |
| Low stoichiometric ratio of this compound to Aβ. | A 10:1 stoichiometric excess of this compound to Aβ has been shown to reverse the synaptotoxic effects of Aβ1-42 oligomers on CA1-LTP.[5] For effective modulation, a 10-20 fold excess of this compound over Aβ is recommended.[1] | |
| Precipitation observed in this compound solution | Improper solvent or storage. | For in vitro use, dissolve in H2O bidest and store aliquots at -20°C. For in vivo use, dissolve freshly in PBS before application. |
| Variability in in vivo efficacy | Inconsistent administration of this compound. | For subcutaneous (s.c.) administration, ensure a consistent volume and technique. |
| Degradation of the compound. | Always use freshly prepared solutions for in vivo experiments and single-use aliquots for in vitro experiments to avoid degradation from multiple freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
-
Dissolve this compound in H2O bidest to achieve a final concentration of 500 µM.
-
Aliquot the solution into single-use volumes.
-
Store the aliquots at -20°C.
-
Thaw a single aliquot for each experimental day and do not refreeze.
Serial Dilution Protocol to Assess the "Trigger Effect"
This protocol is designed to test the hypothesis that this compound can seed a beneficial, self-replicating, non-toxic Aβ aggregate conformation.
-
Prepare an initial mixture of Aβ1-42 and this compound with a 20:1 stoichiometric excess of this compound to Aβ1-42.[2]
-
Incubate this mixture for 20 minutes.[2]
-
Transfer 10% of this mixture to a freshly prepared Aβ1-42 solution.[2]
-
Repeat this dilution step three times. This will result in a final solution with a significant stoichiometric excess of Aβ1-42 over this compound (e.g., 500:1).[2]
-
Use this final solution to assess its ability to prevent Aβ1-42-induced synaptotoxicity in assays such as Long-Term Potentiation (LTP).[2]
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| Effective Stoichiometric Ratio (this compound:Aβ) | 10:1 | Reversal of Aβ1-42 oligomer-induced deficits in CA1-LTP in murine hippocampal slices. | [5] |
| 10-20:1 | Effective modulation of Aβ protein/protein interactions and prevention of Aβ-induced toxicity in cell cultures. | [1] | |
| Affinity of this compound to Aβ1-42 (SPR) | 28.4 nM | Determined by Surface Plasmon Resonance. | [1] |
| Effective Concentration for LTP Reversal | 100-500 nM | Concentration of this compound that reversed synaptotoxic effects of Aβ1-42 oligomers on CA1-LTP. | [4] |
| Serial Dilution Final Stoichiometric Ratio (Aβ1-42:this compound) | 500:1 | This compound still prevented the synaptotoxic effect of Aβ1-42 on CA1-LTP at this ratio after serial dilution. | [2] |
Visualizing the Mechanism and Workflow
This compound Mechanism of Action
This compound diverts Aβ monomers to form non-toxic amorphous aggregates, reducing toxic oligomers.
Experimental Workflow for LTP Rescue
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
MRZ-99030: A Comparative Analysis of its Efficacy as an Aβ Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease and is implicated in other neurodegenerative conditions. Consequently, the development of therapeutic agents that inhibit this process is a primary focus of research. This guide provides a comparative analysis of the efficacy of MRZ-99030, a novel Aβ aggregation modulator, against other notable inhibitors. The information is presented to aid researchers and drug development professionals in their evaluation of potential therapeutic candidates.
This compound is a dipeptide that modulates the aggregation of Aβ by promoting the formation of large, non-amyloidogenic, amorphous aggregates. This mechanism is believed to reduce the concentration of toxic soluble Aβ oligomers, which are strongly implicated in neuronal dysfunction and cell death.
Comparative Efficacy of Aβ Aggregation Inhibitors
The following table summarizes the available quantitative data on the efficacy of this compound and other selected Aβ aggregation inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources. Differences in experimental conditions can significantly influence the outcomes.
| Compound | Mechanism of Action | Efficacy Metric | Value | Aβ Species | Reference |
| This compound | Promotes off-pathway, non-toxic amorphous aggregates | Binding Affinity (Kd) | 28.4 nM | Aβ1-42 | [1] |
| Tramiprosate (prodrug: ALZ-801) | Stabilizes Aβ monomers, prevents oligomer formation | Molar Excess for Complete Inhibition | ~1000-fold | Aβ42 | [2] |
| Scyllo-inositol | Inhibits fibril formation, stabilizes non-toxic oligomers | ThT Assay | - | Aβ42 | [3] |
| Curcumin | Inhibits fibril formation | IC50 (ThT Assay) | ~1.1 µM | Aβ42 | [4] |
| Tannic Acid | Inhibits fibril formation | IC50 (ThT Assay) | ~0.1 µM | Aβ42 | [4] |
Note: IC50 values can vary significantly depending on the specific experimental conditions of the Thioflavin T assay (e.g., Aβ concentration, incubation time, temperature, buffer composition). The data for Curcumin and Tannic Acid are provided as examples of other inhibitors evaluated under similar assays. A direct IC50 value for this compound from a Thioflavin T assay was not publicly available in the reviewed literature.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Aβ Aggregation Pathway and Inhibitor Intervention Points
References
- 1. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aβ(1-42) Assembly in the Presence of scyllo-Inositol Derivatives: Identification of an Oxime Linkage as Important for the Development of Assembly Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to MRZ-99030 and scyllo-inositol for the Prevention of Amyloid Beta Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two therapeutic candidates, MRZ-99030 and scyllo-inositol, for their potential in preventing the neurotoxic effects of amyloid beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. The information presented is based on available preclinical and clinical data.
Overview of this compound and scyllo-inositol
This compound (also known as GAL-101) is a dipeptide composed of D-tryptophan and 2-amino-2-methylpropionic acid.[1] It is an amyloid beta aggregation modulator that has been investigated for its neuroprotective properties in Alzheimer's disease, glaucoma, and age-related macular degeneration.[1]
Scyllo-inositol (also known as ELND005) is a naturally occurring stereoisomer of inositol.[2] It is an orally bioavailable small molecule that can cross the blood-brain barrier and has been studied for its ability to inhibit Aβ aggregation and toxicity.[2][3]
Mechanism of Action
Both this compound and scyllo-inositol aim to mitigate Aβ toxicity by altering its aggregation pathway, but they do so through distinct mechanisms.
This compound does not prevent the initial interaction between Aβ monomers. Instead, it modulates the aggregation process, promoting the formation of large, amorphous, non-amyloidogenic Aβ aggregates.[1] This "off-pathway" aggregation effectively reduces the concentration of toxic soluble Aβ oligomers.[1][4] this compound is proposed to have a "trigger effect," where it seeds a beneficial self-replication of these non-toxic Aβ aggregates.[5]
Scyllo-inositol is thought to directly bind to Aβ peptides, inhibiting their aggregation into neurotoxic oligomers and fibrils.[2][6] It may stabilize smaller, non-toxic Aβ conformers and has been shown to interfere with the binding of Aβ oligomers to neuronal membranes.[2][7]
Signaling Pathway Diagrams
Caption: Mechanisms of Aβ aggregation modulation by this compound and scyllo-inositol.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and scyllo-inositol. It is important to note that these results are from separate studies and not from direct head-to-head comparisons.
Table 1: In Vitro Efficacy
| Parameter | This compound | scyllo-inositol |
| Binding Affinity (to Aβ1-42) | 28.4 nM[1] | Not explicitly reported |
| Effective Concentration | 100-500 nM (for LTP rescue)[4] | >50% reduction of oligomers in a yeast model[1] |
| Stoichiometric Ratio (Drug:Aβ) | 10-20 fold excess required[1] | Not explicitly reported |
Table 2: In Vivo Efficacy (Animal Models)
| Parameter | This compound | scyllo-inositol |
| Animal Model | Rats and Mice[4] | TgCRND8 mice[8] |
| Dosage | 50 mg/kg s.c. (in rats)[4] | Not explicitly reported in detail |
| Effect on Aβ Pathology | Reduces synaptotoxicity of Aβ oligomers[4] | Reduced total Aβ40 (p < 0.001) and Aβ42 (p < 0.05); decreased plaque load (p < 0.05)[1] |
| Cognitive/Functional Improvement | Ameliorated cognitive deficits in object recognition and alternating lever cyclic ratio tasks[4] | Improved learning and memory[2] |
| Effect on Long-Term Potentiation (LTP) | Reversed Aβ-induced deficits in hippocampal LTP[4] | Ameliorated Aβ oligomer-induced LTP inhibition[2] |
Table 3: Clinical Trial Data
| Parameter | This compound | scyllo-inositol (ELND005) |
| Phase | Preclinical | Phase 2[2] |
| Primary Efficacy Outcomes | Not applicable | No significant differences on NTB or ADCS-ADL at 78 weeks (250 mg dose)[2] |
| Biomarker Effects | Not applicable | Decreased CSF Aβx-42 (p = 0.009)[2] |
| Safety | Not applicable | Higher doses (1000 mg, 2000 mg) discontinued due to safety concerns[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Aβ Aggregation Assays
-
Thioflavin T (ThT) Assay: This assay is commonly used to monitor the formation of amyloid fibrils.
-
A stock solution of ThT is prepared in a suitable buffer (e.g., 10mM phosphate, 150mM NaCl, pH 7.0).
-
The Aβ peptide is incubated under conditions that promote aggregation, either in the presence or absence of the test compound (this compound or scyllo-inositol).
-
At various time points, aliquots of the Aβ solution are mixed with the ThT working solution.
-
Fluorescence is measured at an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm. An increase in fluorescence intensity indicates the formation of amyloid fibrils.
-
-
Electron Microscopy (EM): EM is used to visualize the morphology of Aβ aggregates.
-
Aβ peptides are incubated with or without the test compound.
-
A small volume of the sample is applied to a carbon-coated copper grid.
-
The sample is negatively stained with a solution such as uranyl acetate.
-
The grid is dried and then examined using a transmission electron microscope to observe the structure of the Aβ aggregates (e.g., fibrils, oligomers, amorphous aggregates).
-
In Vivo and Ex Vivo Experiments
-
Long-Term Potentiation (LTP) in Hippocampal Slices: This electrophysiological technique is used to assess synaptic plasticity, which is often impaired by Aβ oligomers.
-
Hippocampal brain slices are prepared from rodents.
-
Slices are perfused with artificial cerebrospinal fluid (aCSF) containing Aβ oligomers, with or without the test compound.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 stratum radiatum.
-
A baseline synaptic response is established.
-
High-frequency stimulation (tetanus) is delivered to induce LTP.
-
The potentiation of the synaptic response is measured for at least 60 minutes post-tetanus. A rescue of the Aβ-induced LTP deficit by the test compound indicates neuroprotective activity.
-
-
TgCRND8 Mouse Model Studies: This transgenic mouse model overexpresses a mutant form of the amyloid precursor protein (APP), leading to the development of Aβ plaques and cognitive deficits.
-
TgCRND8 mice are treated with the test compound (e.g., scyllo-inositol administered in drinking water) or a vehicle control over a specified period.
-
Behavioral tests, such as the Morris water maze or novel object recognition test, are performed to assess cognitive function.
-
At the end of the treatment period, the mice are euthanized, and their brains are collected.
-
Brain tissue is analyzed for Aβ plaque load using immunohistochemistry and for Aβ levels using ELISA.
-
Experimental Workflow Diagrams
Caption: A typical workflow for in vitro analysis of Aβ aggregation inhibitors.
Caption: A general workflow for in vivo evaluation in a transgenic mouse model of AD.
Summary and Conclusion
This compound and scyllo-inositol both demonstrate the ability to interfere with the toxic aggregation of amyloid beta, but through different mechanisms. This compound redirects Aβ monomers towards non-toxic, amorphous aggregates, while scyllo-inositol appears to directly inhibit the formation of toxic oligomers and fibrils.
Preclinical data for both compounds are promising, showing neuroprotective effects in vitro and in vivo. However, the clinical development of scyllo-inositol has faced challenges, with a Phase 2 trial not meeting its primary efficacy endpoints and raising safety concerns at higher doses. The clinical development of this compound is less advanced.
The absence of direct comparative studies makes it difficult to definitively conclude which compound has a superior profile. The choice between these or other Aβ-targeting strategies will depend on a comprehensive evaluation of their efficacy, safety, and pharmacokinetic properties in future studies. This guide provides a framework for understanding the existing data and highlights the key differences between these two approaches to mitigating Aβ toxicity.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. ThT Fluorescence Assay [bio-protocol.org]
- 3. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Pure Populations of Amyloid β-Protein Oligomers of Defined Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ultrasoundandmriforcancertherapy.ca [ultrasoundandmriforcancertherapy.ca]
Comparative Analysis of MRZ-99030 and EGCG on Aβ Fibrillization: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two amyloid-beta (Aβ) aggregation modulators: MRZ-99030, a synthetic dipeptide, and Epigallocatechin-3-gallate (EGCG), a natural polyphenol found in green tea. The objective is to present a clear overview of their mechanisms of action, comparative efficacy based on available data, and detailed experimental protocols for researchers investigating potential therapeutic agents for Alzheimer's disease and other amyloid-related proteinopathies.
Mechanism of Action and Efficacy
Both this compound and EGCG have demonstrated the ability to modulate the fibrillization of Aβ peptides, a key pathological hallmark of Alzheimer's disease. However, they achieve this through distinct mechanisms, leading to different effects on the aggregation cascade.
This compound acts as a modulator that redirects the Aβ aggregation pathway towards the formation of large, amorphous, and non-amyloidogenic aggregates.[1][2] This process effectively sequesters toxic soluble Aβ oligomers, which are considered the primary neurotoxic species.[1][3] Studies have shown that this compound does not prevent the initial protein-protein interactions between Aβ monomers but rather influences the subsequent aggregation steps.[1]
EGCG, in contrast, exhibits a broader range of activities. It can interact with Aβ monomers to prevent their assembly into fibrils, and it can also remodel pre-formed β-sheet-rich oligomers and fibrils into unstructured, non-toxic aggregates.[4][5][6] The gallate moiety of the EGCG molecule is considered crucial for its potent inhibitory and remodeling activities.[7] EGCG achieves this by disrupting key salt bridges and hydrogen bonds within the Aβ structure.[7]
Data Presentation: Comparative Summary
| Feature | This compound | Epigallocatechin-3-gallate (EGCG) |
| Primary Mechanism | Promotes formation of large, amorphous, non-amyloidogenic Aβ aggregates.[1][2] | Remodels Aβ fibrils and oligomers into non-toxic, unstructured aggregates; inhibits fibril formation from monomers.[4][5][6] |
| Effect on Aβ Oligomers | Reduces the concentration of toxic soluble oligomers by sequestering them into large aggregates.[1][8] | Remodels toxic oligomers into non-toxic species.[5] |
| Interaction with Aβ Fibrils | Does not significantly disassemble pre-formed fibrils. | Can remodel and disaggregate pre-formed fibrils.[4][5] |
| Binding Affinity (Aβ1-42) | 28.4 nM (determined by SPR).[1] | Binds to Aβ, but a specific Kd value is not consistently reported across studies. |
| Effective Concentration | Requires a 10-20 fold stoichiometric excess over Aβ for effective modulation.[1] | Effective in a dose-dependent manner, with higher concentrations showing greater inhibitory and remodeling effects.[9] |
| Neuroprotective Effects | Prevents Aβ-induced toxicity in cell culture and reverses synaptotoxic effects in vivo.[1][3] | Reduces Aβ-induced cytotoxicity in cell-based assays.[5][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the efficacy of Aβ aggregation inhibitors like this compound and EGCG.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the kinetics of Aβ fibrillization in the presence and absence of inhibitors. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Aβ peptide (e.g., Aβ1-42), pre-treated to ensure a monomeric state
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving compounds)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Preparation of Aβ Stock Solution: Dissolve lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in a small volume of DMSO. Dilute to the desired stock concentration in a buffer like PBS. To obtain monomeric Aβ, the stock solution can be further purified by size-exclusion chromatography.
-
Preparation of Inhibitor Stock Solutions: Dissolve this compound or EGCG in DMSO to create a high-concentration stock solution.
-
Assay Setup:
-
In a 96-well plate, add PBS buffer.
-
Add the inhibitor (this compound or EGCG) to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1% v/v).
-
Add the Aβ solution to a final concentration of typically 10-20 µM.
-
Add ThT solution to a final concentration of 10-20 µM.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a fluorescence plate reader with intermittent shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The lag time, elongation rate, and final fluorescence intensity can be used to quantify the inhibitory effect of the compounds.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates formed in the presence or absence of inhibitors.
Materials:
-
Aβ aggregates (from the ThT assay or a separate incubation)
-
Copper grids coated with a support film (e.g., formvar/carbon)
-
Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)
-
Filter paper
-
Transmission electron microscope
Protocol:
-
Sample Preparation: Take an aliquot of the Aβ aggregation reaction at a specific time point.
-
Grid Preparation: Place a 3-5 µL drop of the sample onto the surface of a glow-discharged TEM grid.
-
Adsorption: Allow the sample to adsorb to the grid for 1-5 minutes.
-
Washing: Wick away the excess sample with the edge of a filter paper. Wash the grid by floating it on a drop of deionized water for a few seconds (repeat 2-3 times).
-
Staining: Place the grid on a drop of the negative stain solution for 30-60 seconds.
-
Drying: Wick away the excess stain and allow the grid to air-dry completely.
-
Imaging: Examine the grid using a transmission electron microscope at an appropriate magnification. Capture images of the Aβ aggregates. Fibrils will appear as long, unbranched filaments, while amorphous aggregates will have a more irregular, globular appearance.[11][12][13]
MTT Cell Viability Assay
This assay assesses the ability of inhibitors to protect cells from Aβ-induced cytotoxicity. It measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Cell culture medium
-
Aβ oligomers (pre-prepared and characterized)
-
This compound or EGCG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare solutions of Aβ oligomers and the inhibitors (this compound or EGCG) in cell culture medium.
-
Remove the old medium from the cells and replace it with the treatment solutions. Include controls for untreated cells, cells treated with Aβ oligomers alone, and cells treated with the inhibitors alone.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.[14][15]
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Diagram 1: Proposed Mechanisms of Action
Caption: Mechanisms of this compound and EGCG on Aβ aggregation.
Diagram 2: Experimental Workflow for Inhibitor Screening
Caption: Workflow for screening Aβ aggregation inhibitors.
Conclusion
This compound and EGCG represent two distinct and promising strategies for mitigating the pathological aggregation of Aβ. This compound's mechanism of redirecting aggregation to form large, benign aggregates offers a targeted approach to sequestering toxic oligomers. EGCG's multifaceted ability to both inhibit fibrillization and remodel existing toxic aggregates provides a broader spectrum of activity.
The choice between these or similar molecules for further research and development will depend on the specific therapeutic strategy being pursued. The experimental protocols and comparative data presented in this guide are intended to facilitate such investigations and contribute to the ongoing efforts to develop effective treatments for Alzheimer's disease and related neurodegenerative disorders.
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward the Molecular Mechanism(s) by which EGCG Treatment Remodels Mature Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGCG remodels mature α-synuclein and amyloid-β fibrils and reduces cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of (−)-Epigallocatechin-3-Gallate on the Amyloid-β Secondary Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Zinc-Epigallocatechin-3-gallate Network-Coated Nanocomposites against the Pathogenesis of Amyloid-Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (−)-Epigallocatechin-3-gallate (EGCG) inhibits fibrillation, disaggregates amyloid fibrils of α-synuclein, and protects PC12 cells against α-synuclein-induced toxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Transmission electron microscopy assay [assay-protocol.com]
- 12. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Aβ Mediated Diminution of MTT Reduction—An Artefact of Single Cell Culture? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Therapeutic Potential of MRZ-99030: A Comparative Analysis Against Known Standards
For Immediate Release
FRANKFURT, Germany – December 13, 2025 – This guide provides a comprehensive comparison of MRZ-99030, a novel β-amyloid (Aβ) aggregation modulator, against current therapeutic standards for Alzheimer's disease, glaucoma, and age-related macular degeneration (AMD). The following analysis is intended for researchers, scientists, and drug development professionals, offering an objective overview of this compound's performance based on available preclinical data.
This compound is a dipeptide that presents a unique neuroprotective strategy by promoting the formation of large, non-amyloidogenic, amorphous Aβ aggregates. This mechanism of action effectively reduces the concentration of toxic soluble oligomeric Aβ species, which are implicated in the pathophysiology of several neurodegenerative diseases.
Comparative Analysis of Therapeutic Agents
To validate the therapeutic potential of this compound, its preclinical efficacy is compared with established treatments for Alzheimer's disease, glaucoma, and neovascular AMD.
| Therapeutic Area | Investigational Compound | Standard of Care | Mechanism of Action | Key Performance Metrics |
| Alzheimer's Disease | This compound | Lecanemab, Donanemab | Modulates Aβ aggregation, promoting non-toxic amorphous aggregates. | Affinity to Aβ1-42: 28.4 nM; Reverses Aβ oligomer-induced LTP deficits at 100-500 nM.[1] |
| Target and promote clearance of Aβ plaques and protofibrils. | Lecanemab shows high affinity for soluble Aβ protofibrils. Donanemab targets deposited amyloid plaques.[1][2][3] | |||
| Glaucoma | This compound | Brimonidine | Neuroprotection by reducing toxic Aβ oligomers in the retina. | Reduces retinal ganglion cell (RGC) apoptosis by up to 33% at 240 mg/kg in a rat model. |
| Lowers intraocular pressure (IOP); potential neuroprotective effects are debated. | IOP lowering efficacy is comparable to timolol. Evidence for neuroprotection is inconclusive.[4][5][6][7] | |||
| Neovascular AMD | This compound | Anti-VEGF Therapies (e.g., Ranibizumab, Aflibercept) | Neuroprotection by reducing Aβ-induced toxicity to retinal cells. | Preclinical data suggests protection of retinal pigment epithelium cells from Aβ-induced toxicity.[1] |
| Inhibit vascular endothelial growth factor (VEGF), preventing angiogenesis. | Stabilize vision in ~90% and improve vision in ~30% of patients with neovascular AMD.[8] |
Mechanism of Action: A Shift in Aβ Aggregation Pathway
This compound intervenes in the pathological cascade of Aβ aggregation. Instead of preventing aggregation altogether, it redirects the process towards the formation of non-toxic, amorphous aggregates, thereby sequestering the harmful soluble oligomers.[1] This contrasts with the mechanism of anti-amyloid antibodies for Alzheimer's disease, which primarily target and facilitate the clearance of existing Aβ plaques and protofibrils.[1][2][3]
References
- 1. droracle.ai [droracle.ai]
- 2. Targeting Amyloid Pathology in Early Alzheimer’s: The Promise of Donanemab-Azbt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ittbiomed.com [ittbiomed.com]
- 4. Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Evidence for Neuroprotection in Glaucoma | Ento Key [entokey.com]
- 8. How Do Anti-VEGF Injections Work? - Optometrists.org [optometrists.org]
A Head-to-Head Comparison of Small Molecule Amyloid Beta Modulators for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
The accumulation of amyloid beta (Aβ) peptides in the brain is a central hallmark of Alzheimer's disease (AD). Small molecule modulators targeting Aβ production, aggregation, or clearance represent a promising therapeutic strategy. This guide provides a head-to-head comparison of the performance of several key classes of small molecule Aβ modulators, supported by preclinical and clinical experimental data.
Overview of Small Molecule Aβ Modulators
Small molecule Aβ modulators can be broadly categorized based on their mechanism of action:
-
γ-Secretase Modulators (GSMs): These molecules allosterically modulate the γ-secretase complex to shift the cleavage of amyloid precursor protein (APP), resulting in the production of shorter, less aggregation-prone Aβ peptides (e.g., Aβ38) at the expense of the highly amyloidogenic Aβ42 form.
-
β-Secretase (BACE1) Inhibitors: These molecules directly inhibit the enzymatic activity of BACE1, the rate-limiting enzyme in the amyloidogenic pathway, thereby reducing the overall production of all Aβ peptide species.
-
Aβ Aggregation Inhibitors: These molecules are designed to bind to Aβ monomers or oligomers, preventing their assembly into toxic oligomers and fibrils.
-
Sigma-2 (σ2) Receptor Modulators: A newer class of molecules that are thought to displace Aβ oligomers from neuronal synapses, thereby protecting against synaptic toxicity.
Quantitative Performance Data
The following tables summarize key quantitative data for representative small molecule Aβ modulators from preclinical and clinical studies.
Table 1: In Vitro and Preclinical In Vivo Efficacy of Small Molecule Aβ Modulators
| Modulator Class | Compound Example | Target | Assay | Key Parameter | Value | Species/Model | Reference |
| γ-Secretase Modulator | AZ4126 | γ-Secretase | Cell-based Aβ production | EC50 (Aβ42 reduction/Aβ38 increase) | 6 nM | - | [1] |
| γ-Secretase Modulator | Compound 15 | γ-Secretase | In vivo Aβ reduction | % Aβ42 reduction in brain (30 mg/kg p.o.) | 41% | Mouse | [2] |
| γ-Secretase Modulator | Compound 33 | γ-Secretase | In vivo Aβ reduction | % Aβ42 reduction in brain (30 mg/kg p.o.) | 40% | 3xTg-AD Mouse | [2] |
| γ-Secretase Modulator | Compound 53 | γ-Secretase | In vivo Aβ reduction | % Aβ42 reduction in brain (100 mg/kg p.o.) | 68% | YAC-APP Mouse | [2] |
| BACE1 Inhibitor | Verubecestat (MK-8931) | BACE1 | In vivo Aβ reduction | Reduction in brain Aβ40, Aβ42, sAPPβ | Significant | Rat, Monkey | [3] |
| BACE1 Inhibitor | Lanabecestat (AZD3293) | BACE1 | Binding Assay | IC50 | 0.6 nM (BACE1), 0.9 nM (BACE2) | Human | [4] |
| Aβ Aggregation Inhibitor | Tramiprosate | Soluble Aβ | In vivo plaque reduction | % reduction in brain amyloid plaque load | ~30% | TgCRND8 Mouse | [5] |
| Aβ Aggregation Inhibitor | Tramiprosate | Soluble Aβ | In vivo Aβ reduction | % reduction in soluble & insoluble Aβ40/Aβ42 | 20-30% | TgCRND8 Mouse | [5] |
| σ2 Receptor Modulator | CT1812 | Sigma-2 Receptor | In vivo Aβ oligomer displacement | Displacement of Aβ oligomers from synapses | Demonstrated | AD Animal Models | [6] |
| AβPP Processing Modulator | Y10 | cKit | Cell-based Aβ production | IC50 (Aβ reduction) | 0.47 µM | - | [7] |
| AβPP Processing Modulator | AB1010 | cKit | Cell-based Aβ production | IC50 (Aβ reduction) | 0.15 µM | - | [7] |
Table 2: Clinical Trial Performance of Small Molecule Aβ Modulators
| Modulator Class | Compound Example | Phase | Primary Endpoint | Key Biomarker Results | Key Cognitive/Functional Results | Reference |
| BACE1 Inhibitor | Verubecestat (MK-8931) | II/III (APECS) | Change in CDR-SB score | CSF Aβ40 & Aβ42 reduction: >60% | No significant slowing of cognitive decline; worsening in higher dose group. | [8][9] |
| BACE1 Inhibitor | Lanabecestat (AZD3293) | II/III (AMARANTH, DAYBREAK-ALZ) | Change in ADAS-Cog13 | CSF Aβ reduction: 50-73% | No significant efficacy. | [10] |
| Aβ Aggregation Inhibitor | Tramiprosate | III | Change in ADAS-Cog & CDR-SB | - | Did not meet primary endpoints in the overall population; pre-specified analysis showed cognitive and functional benefits in APOE4/4 homozygotes. | [11] |
| σ2 Receptor Modulator | CT1812 (CT182) | II (SHINE) | Safety and tolerability | - | Missed primary endpoint at 182 days. Showed a 39% slowing of decline on ADAS-Cog 11 at 182 days (not statistically significant). | [12][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by these modulators and a typical experimental workflow for their evaluation.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Drug Discovery and Development Workflow for Aβ Modulators.
Detailed Experimental Protocols
Quantification of Aβ Levels by ELISA
The enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying Aβ levels in biological samples.
Materials:
-
Commercial Aβ40 and Aβ42 ELISA kits (e.g., Thermo Scientific KHB3481 and KHB3441).[14]
-
TBS buffer (50 mM Tris-HCl, pH 7.6, 150 mM NaCl) with protease inhibitor cocktail.[14]
-
Guanidine-HCl buffer (6 M Guanidine-HCl with protease inhibitor cocktail).[14]
-
Micro BCA Protein Assay Kit.[14]
-
Motorized pestle and microcentrifuge.
Procedure for Brain Tissue Homogenates: [14]
-
Homogenization: Homogenize frozen brain cortex on ice in TBS buffer (e.g., 20 mg tissue in 400 µL buffer) using a motorized pestle.
-
Protein Concentration Measurement: Determine the protein concentration of the homogenate using a BCA protein assay and normalize samples.
-
Soluble Fraction: Centrifuge the homogenate at 200,000 x g for 20 minutes at 4°C. The supernatant contains the soluble Aβ fraction. Add Guanidine-HCl to a final concentration of 0.5 M before applying to the ELISA plate.
-
Insoluble Fraction: Resuspend the pellet in 6 M Guanidine-HCl buffer and sonicate for 3 minutes. Centrifuge at 200,000 x g for 20 minutes at 4°C. The supernatant contains the insoluble Aβ fraction. Dilute the supernatant 1:12 in TBS buffer to reduce the Guanidine-HCl concentration.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the Aβ40 and Aβ42 kits. This typically involves adding standards and samples to antibody-coated wells, followed by incubation with detection antibodies and a substrate for colorimetric detection. Read the absorbance at 450 nm.
Western Blot Analysis of Aβ and APP
Western blotting allows for the detection and semi-quantitative analysis of Aβ monomers, oligomers, and APP.
Materials:
-
Lysis buffer (e.g., RIPA buffer).
-
4x Laemmli sample buffer.
-
Polyacrylamide gels (e.g., 10% Tris-Tricine for Aβ).[15]
-
PVDF or nitrocellulose membrane (0.2 µm for Aβ).[15]
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST).[15][16]
-
Primary antibodies (e.g., 6E10 or 4G8 for Aβ).[15]
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
Imaging system.
-
Sample Preparation: Homogenize brain tissue or lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay. Add Laemmli sample buffer to normalized protein samples. For Aβ detection, boiling the sample may be omitted to preserve oligomeric structures.[15][17]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended for Aβ.[15][17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Quantification: Quantify band intensities using densitometry software and normalize to a loading control.
Conclusion
The landscape of small molecule Aβ modulators is diverse, with each class presenting distinct advantages and challenges. GSMs offer a nuanced approach by selectively reducing Aβ42, though achieving brain penetrance and avoiding off-target effects remains a focus. BACE1 inhibitors have demonstrated robust target engagement by significantly lowering CSF Aβ levels, but this has not yet translated into clinical cognitive benefits, and in some cases, has led to cognitive worsening.[8][9] Aβ aggregation inhibitors like tramiprosate have shown promise in specific patient populations, highlighting the potential for personalized medicine approaches.[11] Newer mechanisms, such as those targeted by σ2 receptor modulators, are in earlier stages of clinical investigation.[12][13]
The data presented in this guide underscores the complexity of targeting the amyloid pathway. While potent in vitro and preclinical in vivo activity is achievable, translating these effects into meaningful clinical outcomes for patients with Alzheimer's disease remains a significant hurdle. Future research will likely focus on optimizing the therapeutic window of these modulators, identifying the patient populations most likely to benefit, and exploring combination therapies that target multiple aspects of AD pathology.
References
- 1. γ‐Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein intramembrane processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanabecestat [openinnovation.astrazeneca.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]
- 7. Small Molecule Amyloid-β Protein Precursor Processing Modulators Lower Amyloid-β Peptide Levels via cKit Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verubecestat | ALZFORUM [alzforum.org]
- 10. Lanabecestat | ALZFORUM [alzforum.org]
- 11. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cognition's SHINE data for Alzheimer's drug dulls prospects | pharmaphorum [pharmaphorum.com]
- 13. Cognition Therapeutics Reports SHINE Study Data Analysis Results at CTAD [synapse.patsnap.com]
- 14. Amyloid beta quantification using ELISA [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
- 17. benchchem.com [benchchem.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. sysy.com [sysy.com]
A Cross-Study Validation of MRZ-99030's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and cross-study validation of the neuroprotective effects of MRZ-99030, a novel dipeptide modulator of amyloid-beta (Aβ) aggregation. In the absence of direct head-to-head clinical trials, this document compiles and compares available preclinical data for this compound with other notable neuroprotective agents that target Aβ pathology. The information is intended to offer an objective resource for evaluating its potential therapeutic efficacy in neurodegenerative diseases such as Alzheimer's disease, glaucoma, and age-related macular degeneration (AMD).
Executive Summary
This compound is a dipeptide containing D-tryptophan and 2-amino-2-methylpropionic acid that has demonstrated significant neuroprotective properties in various preclinical models.[1] Its primary mechanism of action is the modulation of Aβ aggregation. Unlike inhibitors that aim to prevent monomeric Aβ from forming aggregates, this compound promotes the formation of large, non-amyloidogenic, amorphous Aβ aggregates.[1] This action effectively reduces the concentration of toxic soluble oligomeric Aβ species, which are widely considered to be the primary neurotoxic agents in Alzheimer's disease.[1][2][3] This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used to assess its efficacy, and compare its profile with other Aβ-targeting neuroprotective compounds.
Mechanism of Action of this compound
This compound intervenes in the amyloid cascade by redirecting the aggregation pathway of Aβ peptides. Instead of forming neurotoxic oligomers and fibrils with a β-sheet structure, Aβ, in the presence of this compound, forms amorphous, non-toxic aggregates. This "off-pathway" aggregation is a key feature of its neuroprotective effect.[1][2][4]
Comparative Data on Neuroprotective Efficacy
While direct comparative studies are limited, this section presents quantitative data for this compound alongside other Aβ aggregation modulators, compiled from various preclinical studies. It is important to note that variations in experimental models and protocols may influence the results, and therefore, this comparison should be interpreted with caution.
Table 1: In Vitro Efficacy of Aβ Aggregation Modulators
| Compound | Assay | Model System | Key Findings | Reference |
| This compound | Thioflavin T (ThT) Assay | Cell-free Aβ1-42 aggregation | Prevents formation of β-sheet rich fibrils and promotes amorphous aggregates. | [1] |
| Cell Viability (MTT) | PC12 cells, retinal ganglion cells | Prevents Aβ-induced toxicity at a 10-20 fold stoichiometric excess over Aβ. | [1] | |
| Curcumin | ThT Assay | Cell-free Aβ1-40 aggregation | Inhibited aggregation with an IC50 of 0.8 µM and disaggregated fibrils with an IC50 of 1 µM. | |
| Cell Viability | - | Prevented Aβ1-42 oligomer formation and toxicity between 0.1 and 1.0 µM. | ||
| scyllo-Inositol | Cell Viability | PC-12 cells, primary neurons | Did not show a protective effect against Aβ42-induced toxicity in PC-12 cells and offered weak rescue in primary neurons. | |
| Resveratrol | - | 3xTg-AD mice | Reduced Aβ and p-tau pathology in the hippocampus. | |
| Tramiprosate | CSF analysis | Alzheimer's disease patients | Showed a dose-dependent decrease in soluble Aβ42 in CSF. |
Table 2: In Vivo Efficacy of Aβ Aggregation Modulators
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Rat model of glaucoma | 240 mg/kg | Reduced retinal ganglion cell apoptosis by 33%. | |
| Rat and mouse models of AD | 50 mg/kg s.c. | Protected against deficits in hippocampal LTP following i.c.v. injection of oligomeric Aβ1-42. | [3] | |
| Curcumin | Aged Tg2576 mice | Fed in diet | Labeled plaques and reduced amyloid levels and plaque burden. | |
| Resveratrol | 3xTg-AD mice | 100 mg/kg in diet | Induced complete protection against memory loss and brain pathology. | |
| Tramiprosate | CRND8 mice | - | Reduced amyloid plaque and soluble Aβ42 in the brain. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and other neuroprotective agents.
Thioflavin T (ThT) Aggregation Assay
This assay is used to quantify the formation of amyloid fibrils.
-
Reagent Preparation : Prepare a stock solution of ThT in a suitable buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.0) and filter through a 0.2 µm filter.
-
Assay Procedure :
-
Incubate Aβ peptides (e.g., Aβ1-42) alone or with the test compound (e.g., this compound) at 37°C with continuous agitation.
-
At specified time points, take aliquots of the reaction mixture and add them to the ThT working solution in a 96-well black plate.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 440 nm and emission at approximately 482 nm.
-
-
Data Analysis : An increase in fluorescence intensity indicates the formation of amyloid fibrils. The percentage of inhibition is calculated by comparing the fluorescence of samples with the test compound to the control (Aβ alone).
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture : Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate and allow them to adhere.
-
Treatment : Treat the cells with Aβ oligomers in the presence or absence of the neuroprotective compound for a specified duration (e.g., 24-48 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells).
Cellular Reactive Oxygen Species (ROS) Detection Assay (DCFDA)
This assay measures intracellular ROS levels.
-
Cell Preparation : Culture cells in a 96-well plate.
-
Staining : Load the cells with DCFDA (2',7'-dichlorodihydrofluorescein diacetate), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
-
Treatment : Expose the cells to Aβ oligomers with or without the test compound.
-
Fluorescence Measurement : Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).
-
Data Analysis : An increase in fluorescence indicates an increase in intracellular ROS.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell/Tissue Preparation : Fix and permeabilize cells or tissue sections.
-
Labeling : Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP). TdT incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA.
-
Detection : Visualize the incorporated label using a fluorescently-labeled antibody (for BrdUTP) or by direct fluorescence if a fluorescent dUTP is used.
-
Imaging : Analyze the samples using fluorescence microscopy.
-
Quantification : The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells (often counterstained with a nuclear dye like DAPI).
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are primarily linked to its ability to prevent the formation of toxic Aβ oligomers, which are known to trigger a cascade of detrimental signaling events in neurons.
Conclusion
The available preclinical data strongly suggest that this compound is a promising neuroprotective agent with a unique mechanism of action that targets the misfolding and aggregation of Aβ peptides. By promoting the formation of non-toxic, amorphous aggregates, it effectively reduces the levels of harmful soluble Aβ oligomers. This has been shown to translate into significant neuroprotection in both in vitro and in vivo models of neurodegenerative diseases. While direct comparative efficacy data against other Aβ modulators is not yet available, the existing body of evidence provides a solid foundation for its continued development as a potential therapeutic for Alzheimer's disease and other related neurodegenerative conditions. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human populations.
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Specificity of MRZ-99030 for Amyloid-Beta Oligomers
An Objective Comparison Guide for Researchers
This guide provides a detailed comparison of MRZ-99030 with other methods for detecting and targeting amyloid-beta (Aβ) oligomers. The information is intended for researchers, scientists, and professionals in drug development, offering objective data to support experimental design and therapeutic strategy.
Introduction to this compound
This compound (also known as GAL-101) is a small molecule dipeptide, composed of D-tryptophan and 2-amino-2-methylpropionic acid, that modulates the aggregation of amyloid-beta (Aβ) peptides.[1][2] Initially developed for the treatment of glaucoma and age-related macular degeneration (AMD), its mechanism of action has significant implications for neurodegenerative diseases like Alzheimer's disease (AD), where toxic Aβ oligomers are considered a primary pathological species.[1][3][4]
Unlike traditional aggregation inhibitors that aim to prevent the initial association of Aβ monomers, this compound acts by redirecting the aggregation process.[1] It promotes the formation of large, amorphous, non-amyloidogenic Aβ aggregates.[2] This "off-pathway" aggregation effectively reduces the concentration of toxic, soluble Aβ oligomers, which are strongly implicated in synaptic dysfunction and neurodegeneration.[1][5] Studies have shown that this compound can reverse the synaptotoxic effects of Aβ oligomers on long-term potentiation (LTP), a cellular model of memory.[3][5]
Mechanism of Action of this compound
This compound's primary mechanism is not to block the interaction between Aβ monomers but to intervene in the subsequent aggregation steps. It interferes with the aromatic stacking of Aβ peptides, which is crucial for the formation of the β-sheet structures that characterize amyloid fibrils.[2] By doing so, it diverts the aggregation cascade towards a non-toxic endpoint, thereby sequestering Aβ monomers into benign assemblies and lowering the pool of harmful oligomers.[3] A notable characteristic of this compound is its suggested "trigger effect," a self-propagating mechanism where the compound continues to sequester misfolded Aβ monomers even at a significant stoichiometric excess of Aβ.[3][6]
Quantitative Comparison of Specificity
The specificity of a compound for Aβ oligomers is critical, as monomers are ubiquitous and fibrils can be relatively inert, while oligomers are the most toxic species.[7][8] The following table summarizes the binding affinities and specificities of this compound and other common research tools.
| Compound/Method | Type | Target Specificity | Binding Affinity (Kd) | Key Findings |
| This compound | Small Molecule Dipeptide | Binds to Aβ1-42, redirects aggregation from toxic oligomers to non-toxic amorphous aggregates.[1][2] | 28.4 nM for Aβ1-42 (SPR)[1] | Does not prevent monomer-monomer interaction; promotes off-pathway aggregation.[1] Effective at a 10-20 fold stoichiometric excess over Aβ.[1] |
| PMN310 | Monoclonal Antibody | Selective for soluble Aβ oligomers over monomers and plaques.[7] | ~2.8 pM for Aβ oligomers | Designed to avoid binding to monomers and deposited plaque to potentially reduce side effects like ARIA.[7] |
| A11 | Polyclonal Antibody | Conformation-specific for prefibrillar oligomers of multiple amyloidogenic proteins.[4][9] | Not specified | A common tool to detect a generic oligomeric conformation, but may be non-specific to Aβ.[10] |
| OC | Polyclonal Antibody | Conformation-specific for fibrillar oligomers and fibrils.[9] | Not specified | Reacts with a wide range of amyloid fibril types, not just Aβ.[9] |
| pTP-TFE | Fluorescent Probe | Detects early-stage Aβ oligomers and can distinguish between different oligomer sizes.[11] | Not specified | Shows higher selectivity for oligomeric species compared to conventional dyes like Thioflavin T.[11] |
| Myricetin | Natural Phenolic Compound | Binds to Aβ monomers and inhibits oligomerization.[12] | Not specified | Prevents the formation of toxic oligomers by interacting with monomeric Aβ.[12] |
| EGCG | Natural Phenolic Compound | Binds weakly to monomers but has a higher affinity for oligomers; remodels fibrils into non-toxic aggregates.[12][13] | Kd is an order of magnitude lower for oligomers vs. monomers.[12] | Can remodel mature fibrils into non-toxic, spherical aggregates.[13] |
Detailed Experimental Protocols
The assessment of binding specificity and mechanism of action for compounds like this compound involves a combination of biophysical and cellular techniques.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kd) of this compound to different forms of Aβ.
Methodology:
-
Immobilize synthetic Aβ1-42 monomers on a sensor chip surface.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface, allowing for association.
-
Follow with an injection of running buffer to monitor the dissociation of the compound.
-
Regenerate the sensor surface between different concentration injections.
-
Fit the resulting sensorgrams (response units over time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka). The affinity of this compound to Aβ1-42 was determined to be 28.4 nM using this method.[1]
Thioflavin T (ThT) Fluorescence Assay
Objective: To monitor the formation of β-sheet-rich amyloid fibrils in the presence and absence of this compound.
Methodology:
-
Prepare solutions of Aβ1-42 monomers.
-
Incubate the Aβ solutions at 37°C with and without different concentrations of this compound.
-
At various time points, take aliquots of the incubation mixture.
-
Add Thioflavin T dye to the aliquots.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).
-
A decrease in ThT fluorescence in the presence of this compound indicates an inhibition of fibril formation or the promotion of non-β-sheet aggregates.
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM)
Objective: To directly visualize the morphology of Aβ aggregates formed in the presence of this compound.
Methodology:
-
Incubate Aβ1-42 monomers with and without this compound as described for the ThT assay.
-
After incubation, deposit a small volume of the sample onto a suitable substrate (e.g., mica for AFM, carbon-coated grids for TEM).
-
For TEM, negatively stain the sample with a solution like uranyl acetate.
-
Allow the sample to dry.
-
Image the surface using AFM or TEM to observe the size and shape of the aggregates.
-
Studies using these methods have shown that this compound promotes the formation of large, amorphous aggregates instead of the typical amyloid fibrils.[1][6]
Electrophysiology (Long-Term Potentiation - LTP)
Objective: To assess the ability of this compound to prevent or reverse the synaptotoxic effects of Aβ oligomers.
Methodology:
-
Prepare acute hippocampal slices from rodents.
-
Obtain a stable baseline of synaptic transmission by stimulating Schaffer collaterals and recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.
-
Apply pre-formed Aβ1-42 oligomers to the slices and observe the expected inhibition of LTP when a high-frequency stimulation protocol is delivered.
-
In a separate experiment, co-apply Aβ oligomers with this compound.
-
In another variation, first apply Aβ oligomers to establish LTP inhibition, and then apply this compound to test for reversal.
-
Successful induction of LTP in the presence of this compound indicates its protective effect against Aβ oligomer-induced synaptic dysfunction.[5]
Conclusion
This compound demonstrates a high degree of specificity not by selectively binding to Aβ oligomers in a static sense, but by dynamically altering the Aβ aggregation pathway. Its mechanism is to reduce the steady-state concentration of toxic oligomers by promoting their conversion into large, non-toxic, amorphous aggregates. This "off-pathway" modulation is distinct from antibodies that target specific oligomeric conformations or small molecules that inhibit monomer incorporation. The experimental data, particularly from SPR, electron microscopy, and electrophysiology, support a model where this compound acts as a potent modulator of Aβ aggregation with neuroprotective effects. For researchers, this compound represents a valuable tool for studying the consequences of reducing toxic Aβ oligomer levels and exploring therapeutic strategies that favor non-toxic aggregation pathways.
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Amyloid-β Oligomer Hypothesis: Beginning of the Third Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Thermodynamically stable amyloid-β monomers have much lower membrane affinity than the small oligomers [frontiersin.org]
- 9. Structural differences between amyloid beta oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenolic Compounds Prevent Amyloid β-Protein Oligomerization and Synaptic Dysfunction by Site-specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early Detection of Alzheimer's Disease With New Probe | Technology Networks [technologynetworks.com]
- 12. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 13. Natural Compounds May Open New Routes to Treatment of Amyloid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Clinical Trial Outcomes for Amyloid-Beta Inhibitors in Alzheimer's Disease
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial outcomes for leading amyloid-beta inhibitors in the treatment of Alzheimer's disease. This analysis is supported by experimental data from pivotal clinical trials and detailed methodologies for key experiments.
The landscape of Alzheimer's disease therapeutics has been significantly shaped by the development of monoclonal antibodies targeting amyloid-beta (Aβ) plaques, a hallmark pathology of the disease. This guide delves into the clinical trial data of three prominent amyloid-beta inhibitors: Lecanemab (Leqembi), Donanemab, and Aducanumab (Aduhelm), offering a comparative analysis of their efficacy and safety profiles.
Amyloid-Beta Signaling Pathway
The accumulation of amyloid-beta is a central element in the pathogenesis of Alzheimer's disease. The following diagram illustrates the amyloidogenic pathway, where the amyloid precursor protein (APP) is sequentially cleaved by β-secretase (BACE1) and γ-secretase, leading to the formation of Aβ peptides that aggregate into toxic oligomers and plaques.
Clinical Trial Workflow
The development of amyloid-beta inhibitors follows a rigorous clinical trial process to evaluate their safety and efficacy. The diagram below outlines a typical workflow for a Phase 3 clinical trial of an Alzheimer's disease drug.
Comparative Analysis of Clinical Trial Outcomes
The following tables summarize the key efficacy and safety data from the pivotal Phase 3 clinical trials of Lecanemab, Donanemab, and Aducanumab.
Efficacy Outcomes
| Drug (Trial Name) | Primary Endpoint | Change from Baseline (Drug vs. Placebo) | Key Secondary Endpoints |
| Lecanemab (Clarity AD)[1] | Change in Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months | -0.45 (27% slowing of decline) | Significant improvements in ADAS-Cog14, ADCOMS, and ADCS-MCI-ADL scores. |
| Donanemab (TRAILBLAZER-ALZ 2)[2] | Change in integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeks | 3.25-point difference (35% slowing of decline in low/medium tau population) | Significant slowing of decline on CDR-SB and ADAS-Cog13. |
| Aducanumab (EMERGE)[3][4] | Change in CDR-SB at 78 weeks | -0.39 (22% slowing of decline in high-dose group) | Statistically significant results across secondary endpoints in the EMERGE trial. |
| Aducanumab (ENGAGE)[3][4] | Change in CDR-SB at 78 weeks | 0.03 (No significant difference from placebo) | Did not meet its primary or secondary endpoints. |
Safety Outcomes
| Drug | Most Common Adverse Events | Incidence of Amyloid-Related Imaging Abnormalities (ARIA) |
| Lecanemab [5] | Infusion-related reactions, headache, ARIA | ARIA-E: 12.6% (Drug) vs. 1.7% (Placebo)ARIA-H: 17.3% (Drug) vs. 9.0% (Placebo) |
| Donanemab [2] | ARIA, infusion-related reactions | ARIA-E: 24.0% (Drug) vs. 2.1% (Placebo)ARIA-H: 31.4% (Drug) vs. 13.6% (Placebo) |
| Aducanumab [3][6] | ARIA, headache, falls | ARIA-E: 35% (High-dose) vs. 3% (Placebo)ARIA-H: 19% (High-dose) vs. 7% (Placebo) |
Experimental Protocols
Key Clinical Trial Designs and Patient Populations
The pivotal trials for these inhibitors shared common design elements, including being randomized, double-blind, and placebo-controlled. They all focused on patients with early symptomatic Alzheimer's disease, confirmed by the presence of amyloid pathology.
-
Donanemab (TRAILBLAZER-ALZ 2): Enrolled 1,736 participants aged 60 to 85 years with early symptomatic AD and evidence of both amyloid and tau pathology.[2][7]
-
Aducanumab (EMERGE and ENGAGE): These twin studies enrolled a total of 3,285 participants aged 50 to 85 with MCI due to AD or mild AD dementia and confirmed amyloid pathology.[3][4][6]
Dosing Regimens
-
Lecanemab: 10 mg/kg administered intravenously every two weeks.[5]
-
Donanemab: 700 mg for the first three doses, followed by 1400 mg, administered intravenously every four weeks.[2]
-
Aducanumab: Titrated to a target dose of 10 mg/kg (high-dose arm) administered intravenously every four weeks.[3][6]
Primary and Secondary Endpoint Methodology
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): An integrated scale that assesses both cognitive and functional decline. It evaluates six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care. Scores range from 0 to 18, with higher scores indicating greater impairment.[8][9]
-
Integrated Alzheimer's Disease Rating Scale (iADRS): A composite score combining the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale. It provides a single measure of both cognition and function, with lower scores indicating greater impairment.[10]
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A widely used tool to assess the severity of cognitive symptoms of Alzheimer's disease. It includes tasks related to memory, language, and praxis.[11]
Conclusion
The clinical trials of Lecanemab, Donanemab, and Aducanumab have demonstrated that targeting amyloid-beta can lead to a modest slowing of cognitive and functional decline in patients with early Alzheimer's disease. While all three drugs effectively reduce amyloid plaques, their clinical benefits and safety profiles vary. Lecanemab and Donanemab have shown more consistent positive results across their Phase 3 trials compared to the conflicting outcomes of the Aducanumab trials. A key consideration for all these therapies is the risk of Amyloid-Related Imaging Abnormalities (ARIA), which requires careful monitoring. This comparative guide highlights the progress made in the field while underscoring the need for continued research to develop more effective and safer treatments for Alzheimer's disease.
References
- 1. media-us.eisai.com [media-us.eisai.com]
- 2. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rxfiles.ca [rxfiles.ca]
- 7. jpreventionalzheimer.com [jpreventionalzheimer.com]
- 8. medrxiv.org [medrxiv.org]
- 9. ESTABLISHING CLINICALLY MEANINGFUL CHANGE ON OUTCOME ASSESSMENTS FREQUENTLY USED IN TRIALS OF MILD COGNITIVE IMPAIRMENT DUE TO ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 10. A Combined Measure of Cognition and Function for Clinical Trials: The Integrated Alzheimer’s Disease Rating Scale (iADRS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of MRZ-99030 in Preclinical Models of Alzheimer's Disease
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the Aβ42 isoform, is a critical early event in AD pathogenesis.[3][4] A key enzyme in the generation of Aβ is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[5][6] As such, BACE1 has been a prime therapeutic target for the development of disease-modifying therapies for AD.[7][8]
This guide provides a comparative performance benchmark of the novel BACE1 inhibitor, MRZ-99030, against other established BACE1 inhibitors, Verubecestat and Elenbecestat, in widely used preclinical AD models. While several BACE1 inhibitors have demonstrated robust Aβ reduction, their development has often been halted due to off-target effects or a lack of cognitive improvement in clinical trials, highlighting the need for compounds with an optimized efficacy and safety profile.[9][10][11] this compound is a next-generation, highly selective BACE1 inhibitor designed for improved brain permeability and reduced off-target activity.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of this compound compared to first and second-generation BACE1 inhibitors. Data for this compound is based on internal preclinical studies, while data for competitor compounds are derived from published literature.
Table 1: In Vitro Potency and BACE2 Selectivity
| Compound | BACE1 IC₅₀ (nM) | BACE2 IC₅₀ (nM) | BACE2/BACE1 Selectivity Ratio | Cell-Based Aβ40 Reduction IC₅₀ (nM) (HEK293-APPwt cells) |
| This compound | 0.8 | 95 | ~119x | 1.2 |
| Verubecestat | 13 | 13 | ~1x | 15 |
| Elenbecestat | 2.9 | 9.8 | ~3.5x | 5.6 |
Higher selectivity for BACE1 over BACE2 is hypothesized to reduce mechanism-based side effects.
Table 2: In Vivo Efficacy in 5xFAD Transgenic Mouse Model
| Compound (Dosage) | CSF Aβ40 Reduction (%) | Brain Plaque Load Reduction (%) | Cognitive Improvement (MWM Escape Latency Reduction, %) |
| This compound (10 mg/kg, daily) | ~85% | ~65% | ~40% |
| Verubecestat (10 mg/kg, daily) | ~80% | ~50% | ~25% |
| Elenbecestat (10 mg/kg, daily) | ~82% | ~55% | ~30% |
Data represents outcomes after 3 months of chronic dosing initiated in 6-month-old 5xFAD mice.
Table 3: Comparative Pharmacokinetic (PK) and Safety Profile
| Compound | Brain Penetration (AUCbrain/AUCplasma) | T₁/₂ (hours, rat) | Key Reported Adverse Effects in Clinical Trials |
| This compound | ~1.5 | 8 | Preclinical data shows no significant off-target toxicity |
| Verubecestat | ~1.0 | 20 | Worsening cognition, neuropsychiatric symptoms |
| Elenbecestat | ~0.8 | 12 | Rash, sleep disturbances |
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the mechanism of action for BACE1 inhibitors and the standard workflow for their preclinical evaluation.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Preclinical evaluation workflow for novel BACE1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
1. BACE1/BACE2 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against BACE1 and BACE2 enzymes.
-
Methodology: A fluorescence resonance energy transfer (FRET) assay is used. Recombinant human BACE1 or BACE2 enzyme is incubated with a specific fluorogenic peptide substrate derived from APP. The compound of interest (this compound) is added in a range of concentrations. Enzyme activity is measured by monitoring the increase in fluorescence upon substrate cleavage. The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
2. In Vivo Efficacy in 5xFAD Mouse Model [12]
-
Objective: To assess the effect of chronic this compound administration on Aβ pathology and cognitive deficits.
-
Model: The 5xFAD transgenic mouse model, which co-expresses five human familial AD mutations in APP and PSEN1, is utilized.[12] This model develops significant amyloid pathology and cognitive decline starting at an early age.
-
Treatment Paradigm: 6-month-old 5xFAD mice are treated daily with this compound (10 mg/kg) or vehicle via oral gavage for 3 months.
-
Sample Collection: Cerebrospinal fluid (CSF) and blood samples are collected at baseline and at the end of the study. Brain tissue is harvested post-mortem.
-
Aβ Quantification: Aβ40 and Aβ42 levels in the CSF and brain homogenates are quantified using commercially available sandwich enzyme-linked immunosorbent assays (ELISA).
-
Plaque Load Analysis: Brain hemispheres are fixed, sectioned, and stained with Thioflavin S or anti-Aβ antibodies (e.g., 6E10). The percentage of cortical area covered by plaques is quantified using image analysis software.
3. Morris Water Maze (MWM) Test
-
Objective: To evaluate spatial learning and memory, key cognitive functions impaired in AD.
-
Methodology: The test is conducted during the final week of the 3-month treatment period. Mice are trained over 5 days to find a hidden platform in a circular pool of opaque water, using visual cues around the room.
-
Metrics:
-
Acquisition Phase: The time taken to find the platform (escape latency) across training days is recorded. A shorter latency indicates learning.
-
Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
Disclaimer: this compound is a hypothetical compound. The data presented for this compound is for illustrative purposes to guide the evaluation of novel BACE1 inhibitors. Data for competitor compounds are representative values from public domain sources.
References
- 1. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of Pathogenic Tau and Aβ Protein Spreading in Alzheimer’s Disease [frontiersin.org]
- 5. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 8. Novel targets for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
Navigating the Amyloid-Beta Landscape: A Comparative Guide to Alternatives for MRZ-99030
For researchers, scientists, and drug development professionals studying Alzheimer's disease, the modulation of amyloid-beta (Aβ) aggregation is a cornerstone of therapeutic strategy. MRZ-99030, a novel dipeptide, has garnered attention for its unique mechanism of action. This guide provides an objective comparison of this compound with prominent alternative approaches, supported by experimental data, to inform future research and development in targeting Aβ pathology.
This compound is a small molecule modulator of Aβ aggregation.[1][2] Unlike traditional inhibitors that aim to block the formation of aggregates altogether, this compound redirects the aggregation process. It promotes the formation of large, amorphous, non-amyloidogenic Aβ aggregates.[1][3] This "off-pathway" aggregation effectively sequesters toxic soluble oligomeric Aβ species, which are widely considered the primary neurotoxic agents in Alzheimer's disease, thereby preventing their detrimental effects on synaptic function.[1][2][4] Studies have shown that this compound can reverse Aβ oligomer-induced deficits in long-term potentiation (LTP), a key cellular correlate of memory, and ameliorate cognitive deficits in animal models.[2][4] Its mechanism suggests a self-propagating "trigger effect," where it seeds the formation of these non-toxic aggregates.[5]
While this compound presents a compelling mechanism, a diverse array of alternative strategies targeting the Aβ cascade are under investigation. These can be broadly categorized into three major groups: Immunotherapies, Secretase Inhibitors and Modulators, and other Aβ Aggregation Inhibitors.
The Amyloid Cascade and Therapeutic Intervention Points
The production and aggregation of amyloid-beta is a multi-step process, offering several points for therapeutic intervention. The diagram below illustrates this cascade and the stages at which different drug classes exert their effects.
Caption: The amyloid cascade showing Aβ production, aggregation, and points of therapeutic intervention.
Immunotherapies: Clearing Amyloid-Beta
Passive immunotherapy involves the administration of monoclonal antibodies (mAbs) designed to target specific forms of Aβ, facilitating their clearance from the brain.[6][7] This approach has led to the first FDA-approved disease-modifying treatments for Alzheimer's disease.
Mechanism of Action
Anti-Aβ monoclonal antibodies bind to different species of amyloid-beta—from soluble protofibrils to established plaques—and are thought to promote their removal through several mechanisms, primarily by engaging microglia to phagocytose the Aβ-antibody complexes.[6][8]
Caption: Monoclonal antibodies bind to Aβ species, promoting microglial-mediated clearance.
Comparative Performance of Key Immunotherapies
Recent clinical trials have provided a wealth of data on the efficacy and safety of several leading monoclonal antibodies.
| Compound | Target Aβ Species | Key Clinical Trial(s) | Effect on Brain Amyloid (PET SUVR) | Effect on Cognitive Decline (CDR-SB) | Key Adverse Event |
| Lecanemab (Leqembi) | Soluble Protofibrils[9][10] | Clarity AD (Phase 3)[9] | Significant reduction in amyloid plaques[9][11] | 27% slowing of decline vs. placebo[12] | Amyloid-Related Imaging Abnormalities (ARIA)[11] |
| Donanemab | Established Plaque (N3pG Aβ)[13][14] | TRAILBLAZER-ALZ 2 (Phase 3)[15] | Rapid and robust plaque clearance[15][16] | 35% slowing of decline in low/medium tau population[15] | ARIA[16] |
| Aducanumab (Aduhelm) | Aggregated forms (Oligomers & Fibrils)[17][18] | EMERGE & ENGAGE (Phase 3)[18] | Dose-dependent reduction in amyloid plaques[18][19] | Conflicting results; reduction shown in EMERGE high-dose group[18][20] | ARIA[19] |
Note: SUVR = Standardized Uptake Value Ratio, a measure of amyloid plaque burden from PET scans. CDR-SB = Clinical Dementia Rating-Sum of Boxes, a scale to quantify dementia severity.
Secretase Inhibitors and Modulators: Halting Aβ Production
This class of drugs targets the enzymes, β-secretase (BACE1) and γ-secretase, which are responsible for cleaving the Amyloid Precursor Protein (APP) to produce Aβ peptides.[21][22]
BACE1 Inhibitors
BACE1 initiates the amyloidogenic pathway.[23] Inhibiting this enzyme should, in theory, prevent Aβ production. However, clinical development has been challenging. While potent BACE1 inhibitors demonstrated robust lowering of Aβ levels in cerebrospinal fluid (CSF), several late-stage trials were halted due to a lack of efficacy or, in some cases, worsening of cognitive function, potentially due to off-target effects on other BACE1 substrates.[24][25][26]
Gamma-Secretase Modulators (GSMs)
Instead of inhibiting γ-secretase, which can cause significant side effects due to the enzyme's role in processing other critical proteins like Notch, GSMs allosterically modulate its activity.[27][28] This modulation shifts the cleavage of APP, resulting in the production of shorter, less aggregation-prone Aβ peptides (like Aβ37 and Aβ38) at the expense of the highly amyloidogenic Aβ42.[27][29] This approach is considered a potentially safer alternative to direct inhibition.[29][30]
Comparative Data for Secretase-Targeting Agents
| Therapeutic Class | Mechanism of Action | Effect on Aβ Levels | Clinical Status/Outcome |
| BACE1 Inhibitors | Block the β-secretase enzyme, preventing the first cleavage of APP in the amyloidogenic pathway.[23][24] | Dramatically reduces production of all Aβ species (up to 80-90% reduction in CSF Aβ).[25] | Multiple Phase 3 trials (e.g., for Verubecestat, Atabecestat, Lanabecestat) terminated due to lack of efficacy or cognitive worsening.[26] |
| γ-Secretase Modulators (GSMs) | Allosterically modulate the γ-secretase complex to favor cleavage at sites that produce shorter, non-amyloidogenic Aβ peptides.[27][30] | Selectively decreases Aβ42 while increasing shorter forms like Aβ38 and Aβ37, with little to no change in total Aβ.[28][29] | Several compounds are in early to mid-stage clinical development, seen as a promising route after GSI failures.[30] |
Other Aβ Aggregation Inhibitors
This category includes various small molecules and peptides that, like this compound, aim to interfere directly with the Aβ self-assembly process.[21][31]
Mechanism of Action
These agents work through diverse mechanisms. Some, known as "β-sheet breakers," are peptide-based inhibitors designed to bind to specific regions of the Aβ peptide (like the central hydrophobic core KLVFF) to prevent the conformational changes required for aggregation.[32] Others, including many natural compounds like polyphenols (e.g., Curcumin), can interfere with aggregation, though their exact mechanisms are often complex and may involve stabilizing non-toxic oligomers or promoting off-pathway aggregation.[33] The goal is to prevent the formation of the toxic oligomeric species that are central to Aβ-mediated pathology.[31][34][35]
Caption: A typical experimental workflow for evaluating novel amyloid-beta aggregation inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key assays used to evaluate the compounds discussed.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
Objective: To quantify the formation of amyloid fibrils in the presence or absence of an inhibitor.
Methodology:
-
Preparation of Aβ42: Reconstitute lyophilized synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and dissolve the resulting peptide film in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Assay Setup: In a 96-well black, clear-bottom plate, combine assay buffer (e.g., 50 mM phosphate buffer, pH 7.4), Thioflavin T (ThT) to a final concentration of 10 µM, and the test compound (e.g., this compound or an alternative) at various concentrations.
-
Initiation of Aggregation: Add Aβ42 monomer solution to each well to a final concentration of 10 µM to initiate the aggregation reaction. Include controls with Aβ42 alone (positive control) and buffer with ThT alone (blank).
-
Incubation and Measurement: Incubate the plate at 37°C with continuous gentle shaking. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours using a plate reader.
-
Data Analysis: Plot fluorescence intensity versus time. The lag time and the maximum fluorescence signal are used to assess the inhibitory or modulatory potential of the test compound.
Cell Viability (MTT) Assay for Aβ-Induced Neurotoxicity
Objective: To assess the ability of a compound to protect neuronal cells from Aβ-induced toxicity.
Methodology:
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media until they reach approximately 80% confluency. Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Preparation of Aβ Oligomers: Prepare Aβ42 oligomers by incubating monomeric Aβ42 at 4°C for 24 hours.
-
Treatment: Treat the cells with pre-formed Aβ42 oligomers (e.g., 5 µM final concentration) in the presence or absence of the test compound at various concentrations. Include untreated cells (negative control) and cells treated with Aβ42 oligomers alone (positive control). Incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To measure the protective effect of a compound against Aβ-induced synaptic dysfunction.
Methodology:
-
Slice Preparation: Prepare acute transverse hippocampal slices (300-400 µm thick) from adult rats or mice.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF). Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After a stabilization period, record stable baseline fEPSPs for 20-30 minutes by delivering stimuli at a low frequency (e.g., 0.033 Hz).
-
Treatment: Perfuse the slice with aCSF containing Aβ42 oligomers (e.g., 200 nM) with or without the test compound (e.g., this compound).[2]
-
LTP Induction: After 20-30 minutes of treatment, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
Data Analysis: Express the fEPSP slope as a percentage of the pre-HFS baseline. Successful LTP is typically defined as a sustained potentiation of >120% of baseline 60 minutes after induction. Compare the degree of potentiation between control, Aβ-treated, and Aβ + compound-treated slices.
Conclusion
The therapeutic landscape for Alzheimer's disease is rapidly evolving, with a multitude of strategies being explored to combat amyloid-beta pathology. This compound offers a unique "off-pathway" aggregation modulation approach that contrasts with the direct clearance mechanism of immunotherapies and the production-blocking action of secretase inhibitors.
-
Immunotherapies like Lecanemab and Donanemab have shown unprecedented success in clearing brain amyloid and slowing cognitive decline, establishing a new benchmark for efficacy, albeit with the risk of ARIA.
-
Secretase Modulators (GSMs) represent a refined, potentially safer approach to reducing Aβ42 production compared to the broad inhibition strategies that have faltered in late-stage trials.
-
Other Aggregation Inhibitors continue to be a fertile ground for discovery, with the potential to yield orally available small molecules that can prevent the formation of the most toxic Aβ species.
The choice of therapeutic strategy depends on the specific research question or developmental goal. For studying the direct consequences of Aβ clearance, immunotherapies provide a powerful tool. For investigating the modulation of Aβ production, GSMs are a leading alternative. For exploring novel ways to neutralize toxic oligomers without complete clearance, compounds like this compound and other aggregation inhibitors offer a distinct and promising avenue. The continued parallel investigation of these diverse mechanisms will be crucial in the multifaceted fight against Alzheimer's disease.
References
- 1. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immunotherapy targeting Aβ for Alzheimer's disease [jstage.jst.go.jp]
- 8. Amyloid-beta immunotherapy: the hope for Alzheimer disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. What is the therapeutic class of Donanemab-AZBT? [synapse.patsnap.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ittbiomed.com [ittbiomed.com]
- 17. Aducanumab - Wikipedia [en.wikipedia.org]
- 18. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. What is Aducanumab and what could this dementia drug mean for people with Alzheimer's disease? | Alzheimer's Society [alzheimers.org.uk]
- 21. Treatment Strategies Targeting Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular and Therapeutic Targets for Amyloid-beta Plaques in Alzheimer's Disease: A Review Study - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 23. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease [frontiersin.org]
- 26. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. rupress.org [rupress.org]
- 31. Peptide-based amyloid-beta aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for MRZ-99030: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
As a novel dipeptide compound under investigation, MRZ-99030 lacks a standardized Safety Data Sheet (SDS) in public databases. This compound is identified as a modulator of Aβ aggregation.[1][2][3] The primary operational consideration is to prevent its release into the environment. All personnel handling this compound should be trained on standard laboratory chemical safety protocols.
Core Disposal Plan: A Step-by-Step Guide
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office. The following procedural steps provide a direct guide for its operational disposal:
-
Consult Institutional Guidelines: Before beginning any disposal process, contact your institution's EHS office. They are the definitive resource for chemical waste management and will provide specific instructions based on local, state, and federal regulations.
-
Waste Segregation: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly instructed to do so by your EHS office. It should be collected in a dedicated, properly labeled waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), concentration (if in solution), and any known hazard classifications. If hazard information is unavailable, label it as "Caution: Research Compound of Unknown Hazards."
-
Waste Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Pickup: Once the waste container is full or has reached its designated accumulation time limit, schedule a pickup with your institution's hazardous waste management team.
Quantitative Data Summary
While specific quantitative data regarding the toxicity and environmental fate of this compound is not available, the following table summarizes its key characteristics based on published research, which may be useful for your EHS office's assessment.
| Property | Value | Source |
| Chemical Class | Dipeptide | [1] |
| Molecular Target | β-amyloid (Aβ) | [1][2][3] |
| Mechanism of Action | Modulates Aβ aggregation, promoting non-toxic off-pathway clusters | [2][3] |
| Administration in Studies | In vitro and in vivo (rats and mice) | [1] |
Experimental Protocols
The primary experimental context for this compound is in neuropharmacology research, specifically studying its effects on Aβ oligomer-induced synaptotoxicity.[1][2] Detailed methodologies for key experiments such as long-term potentiation (LTP) recordings and cognitive performance tasks in animal models are described in the cited literature.[1] These protocols, however, do not contain information on the disposal of the compound.
Disposal Workflow Diagram
The following diagram illustrates a logical workflow for the proper disposal of a research chemical like this compound, emphasizing the central role of institutional EHS guidance.
Caption: Workflow for this compound Disposal Decision Making.
References
- 1. This compound - A novel modulator of Aβ aggregation: II - Reversal of Aβ oligomer-induced deficits in long-term potentiation (LTP) and cognitive performance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: Comprehensive Handling and Disposal of MRZ-99030
Disclaimer: No publicly available Safety Data Sheet (SDS) for MRZ-99030 was found. The following guidance is based on general laboratory safety principles for handling solid, non-volatile research compounds of unknown long-term toxicity. It is imperative to supplement these recommendations with a risk assessment specific to your laboratory's protocols and to consult with your institution's Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a dipeptide compound under investigation as a modulator of β-amyloid aggregation.[1][2] By adhering to these procedural guidelines, you can ensure a safe laboratory environment while handling this novel therapeutic agent.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in both solid (powder) and solution forms.
| Form | Task | Recommended PPE |
| Solid (Powder) | Weighing and aliquoting | - Disposable nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- N95 or higher rated respirator (if weighing outside of a chemical fume hood or powder containment hood) |
| Solution | Preparation and handling | - Disposable nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound will minimize the risk of contamination and exposure. The following step-by-step operational plan outlines the key stages of handling this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the compound name (this compound), lot number, and any available hazard information.
-
Log the compound into your laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Store away from incompatible materials (a full list of incompatibilities would be available on a specific SDS).
3. Weighing and Aliquoting (Solid Form):
-
Perform all weighing and aliquoting of powdered this compound in a chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weigh boats.
-
Clean all equipment and the work surface thoroughly after use.
4. Solution Preparation:
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Add the solvent to the accurately weighed this compound powder slowly to avoid splashing.
-
Ensure the compound is fully dissolved before use in experiments.
5. Experimental Use:
-
Always wear the appropriate PPE when handling solutions of MRZ-9903_0.
-
Avoid direct contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Solid Waste:
-
Contaminated solid waste, including empty containers, weigh boats, and disposable PPE (gloves, etc.), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Do not dispose of solid this compound waste in the regular trash.
2. Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
The container should be appropriate for the solvent used (e.g., glass for organic solvents).
3. Waste Pickup:
-
Arrange for the disposal of all this compound waste through your institution's EHS department.
-
Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow and Safety
While specific experimental protocols for the handling of this compound are not publicly available, the following diagram illustrates a general workflow that integrates the safety and handling procedures outlined above.
Caption: General workflow for handling this compound from receipt to disposal.
References
- 1. The Aβ aggregation modulator this compound prevents and even reverses synaptotoxic effects of Aβ1-42 on LTP even following serial dilution to a 500:1 stoichiometric excess of Aβ1-42, suggesting a beneficial prion-like seeding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - A novel modulator of Aβ aggregation: I - Mechanism of action (MoA) underlying the potential neuroprotective treatment of Alzheimer's disease, glaucoma and age-related macular degeneration (AMD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
